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  • Product: 1H-indazole-4,6-dicarbonitrile
  • CAS: 1082041-45-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1H-indazole-4,6-dicarbonitrile

An In-Depth Technical Guide to 1H-Indazole-4,6-dicarbonitrile Abstract: This technical guide provides a comprehensive overview of 1H-indazole-4,6-dicarbonitrile, a specialized heterocyclic compound. While this specific d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1H-Indazole-4,6-dicarbonitrile

Abstract: This technical guide provides a comprehensive overview of 1H-indazole-4,6-dicarbonitrile, a specialized heterocyclic compound. While this specific dinitrile derivative is not extensively documented in public literature, this document extrapolates its core chemical structure, predicts its physicochemical properties, and proposes robust synthetic pathways based on the well-established chemistry of the indazole scaffold. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its potential applications, particularly as a scaffold in targeted therapeutics. We will delve into its electronic properties, potential reactivity, and the strategic value of its dinitrile functionalization in the context of modern drug discovery.

Introduction: The Indazole Scaffold in Modern Chemistry

The 1H-indazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and pyrazole rings, is a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," it serves as a bioisosteric replacement for native structures like indoles, offering unique hydrogen bonding capabilities through its N-H donor and a pyridine-like nitrogen acceptor.[3][4] This arrangement facilitates critical interactions with biological targets, leading to its incorporation into numerous clinically approved drugs, including kinase inhibitors like Axitinib and Pazopanib.[3]

The subject of this guide, 1H-indazole-4,6-dicarbonitrile, represents a strategic functionalization of this core. The introduction of two electron-withdrawing nitrile groups at the 4 and 6 positions is anticipated to significantly modulate the electronic properties of the ring system. This can enhance binding affinities, improve metabolic stability, or serve as versatile chemical handles for further derivatization in structure-activity relationship (SAR) studies.[4] This guide will build a detailed profile of this molecule from first principles and the chemistry of its analogues.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of the 1H-indazole ring system with nitrile (-C≡N) groups substituted at positions 4 and 6. The 1H-tautomer is known to be the most thermodynamically stable form of the indazole ring.[2][5][6]

IUPAC Name: 1H-Indazole-4,6-dicarbonitrile Molecular Formula: C₉H₃N₅ Molecular Weight: 181.16 g/mol

Predicted Physicochemical & Spectroscopic Data

The properties below are predicted based on data from closely related monosubstituted indazole carbonitriles and general chemical principles.

PropertyPredicted Value / ObservationRationale & Supporting Data
Appearance White to off-white crystalline solid.Analogous to related compounds like 1H-indazole-4-carbonitrile, which is a powder or crystal.[7][8]
Melting Point > 200 °CExpected to be significantly higher than 1H-indazole (145-148 °C) and 1H-indazole-4-carbonitrile (157-160 °C) due to increased polarity and stronger intermolecular dipole-dipole interactions from the two nitrile groups.[8][9]
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and non-polar solvents.The polar nitrile groups enhance solubility in polar organic solvents. The rigid, aromatic core limits aqueous solubility.
¹H NMR (DMSO-d₆, 400 MHz) δ ~14.0 (s, 1H, N-H), δ ~8.8 (s, 1H, H5), δ ~8.5 (s, 1H, H7), δ ~8.3 (s, 1H, H3)The strong electron-withdrawing effect of the two nitrile groups will cause a significant downfield shift for all ring protons compared to unsubstituted 1H-indazole.[10] The protons at H5 and H7 will appear as singlets due to the substitution pattern.
¹³C NMR (DMSO-d₆, 100 MHz) δ ~140-145 (C7a), δ ~135 (C3), δ ~125-130 (C5, C7), δ ~115-120 (CN x 2), δ ~110-115 (C3a), δ ~100-105 (C4, C6)Nitrile carbons (C≡N) typically appear in the δ 115-120 ppm range. The carbons directly attached to the nitrile groups (C4, C6) will be significantly shielded.
IR Spectroscopy (KBr) ~3200-3000 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (strong, sharp C≡N stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretches)The most characteristic peak will be the strong, sharp absorbance of the nitrile group. The FTIR spectrum for the parent 1H-indazole shows characteristic ring stretches.[11][12]
Mass Spectrometry (EI) m/z (%) = 181 (M⁺, 100)The molecular ion peak is expected to be the base peak due to the stability of the aromatic system.

Proposed Synthetic Strategies

Workflow: Synthesis via Palladium-Catalyzed Cyanation

Synthesis_Workflow A 3,5-Dibromoaniline B 2-Amino-4,6-dibromotoluene A->B 1. CH₃I, AlCl₃ (Friedel-Crafts Alkylation) C 4,6-Dibromo-1H-indazole B->C 2. NaNO₂, HCl 3. SnCl₂/HCl (Diazotization/Cyclization) D 1H-Indazole-4,6-dicarbonitrile C->D 4. Zn(CN)₂, Pd(PPh₃)₄ (Pd-catalyzed Cyanation)

Caption: Proposed synthetic workflow for 1H-indazole-4,6-dicarbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 4,6-Dibromo-1H-indazole (C)

This precursor can be synthesized from 3,5-dibromoaniline (A) via a multi-step sequence. A standard approach involves the introduction of a methyl group ortho to the amine, followed by a Jacobson-type indazole synthesis.

  • Alkylation: 3,5-dibromoaniline is subjected to Friedel-Crafts alkylation to introduce a methyl group, yielding 2-amino-4,6-dibromotoluene (B).

  • Diazotization and Cyclization: The resulting 2-methylaniline derivative (B) is diazotized using sodium nitrite in an acidic medium (e.g., HCl). The diazonium salt intermediate is then cyclized, often with reductive workup, to form the pyrazole ring, yielding 4,6-dibromo-1H-indazole (C). This is a well-established method for forming the indazole core.[5][13]

Step 3: Palladium-Catalyzed Cyanation to Yield 1H-Indazole-4,6-dicarbonitrile (D)

The introduction of nitrile groups onto an aromatic ring is efficiently achieved through palladium-catalyzed cyanation of aryl halides.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 4,6-dibromo-1H-indazole (C) (1.0 eq), Zinc Cyanide (Zn(CN)₂) (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent and Conditions: Add anhydrous, degassed dimethylformamide (DMF). Heat the reaction mixture to 120-140 °C. The use of zinc cyanide is often preferred over more toxic alkali metal cyanides for safety and efficiency.[14]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture to remove inorganic salts.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1H-indazole-4,6-dicarbonitrile (D).

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for cross-coupling reactions, including cyanation.

  • Cyanide Source: Zn(CN)₂ is an effective and comparatively safer cyanide source than NaCN or KCN, often leading to higher catalyst turnover numbers.[14]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere for the reaction.

Potential Applications in Drug Discovery

The strategic placement of two nitrile groups on the indazole scaffold makes 1H-indazole-4,6-dicarbonitrile a highly valuable building block for medicinal chemistry and drug development.

Role as a Privileged Scaffold and Pharmacophore

The indazole core is a proven pharmacophore, particularly for kinase inhibitors, where the N1-H acts as a hydrogen bond donor and the N2 atom acts as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP.

Pharmacophore cluster_indazole 1H-Indazole-4,6-dicarbonitrile Core Indazole_Core HBD H-Bond Donor (N1-H) Indazole_Core->HBD   HBA1 H-Bond Acceptor (N2) Indazole_Core->HBA1   HBA2 H-Bond Acceptor (Nitrile) Indazole_Core->HBA2   HBA3 H-Bond Acceptor (Nitrile) Indazole_Core->HBA3   Aromatic Hydrophobic/ π-π Stacking Region Indazole_Core->Aromatic

Caption: Pharmacophoric features of the 1H-indazole-dicarbonitrile scaffold.

Key Advantages for Drug Design:

  • Enhanced Target Interactions: The nitrile groups are potent hydrogen bond acceptors and can form crucial interactions with amino acid residues in a protein's active site. Their linear geometry provides directional bonding opportunities.

  • Metabolic Stability: The indazole ring is generally more resistant to metabolic degradation compared to phenol or indole. The electron-withdrawing nitriles further deactivate the aromatic ring towards oxidative metabolism.[3]

  • Versatile Chemical Handle: Nitrile groups are versatile synthetic intermediates. They can be hydrolyzed to carboxylic acids or amides, or converted to tetrazoles, which are common carboxylic acid bioisosteres. This allows for extensive library generation and SAR exploration.

  • Modulation of Physicochemical Properties: The two polar nitrile groups will increase the molecule's polarity, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Given these features, 1H-indazole-4,6-dicarbonitrile is an excellent candidate for screening programs targeting kinases, PARP, and other enzyme families where the indazole scaffold has proven effective.[3][4]

Safety and Handling

While specific toxicity data for 1H-indazole-4,6-dicarbonitrile is unavailable, it should be handled with care as a potent, biologically active compound. Based on related structures, the following hazards should be assumed:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][15]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[15]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Supporting Information for a scientific article. (n.d.). Analysis Data for Compounds 3a-3y. Retrieved from a university or publisher's website. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indazole-6-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Patil, S. B., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1136-1140. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Kerr, M. A., & Sapeta, K. (n.d.). Science of Synthesis: 1H- and 2H-Indazoles. Thieme. Retrieved from a scientific database. [Link]

  • Nakagawa, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2901. [Link]

Sources

Exploratory

1H-indazole-4,6-dicarbonitrile CAS number and molecular weight

Part 1: Executive Technical Summary 1H-indazole-4,6-dicarbonitrile is a high-value heterocyclic building block utilized primarily in the synthesis of multi-targeted kinase inhibitors and complex pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

1H-indazole-4,6-dicarbonitrile is a high-value heterocyclic building block utilized primarily in the synthesis of multi-targeted kinase inhibitors and complex pharmaceutical intermediates. Its specific substitution pattern—cyano groups at the 4 and 6 positions—imparts unique electronic properties to the indazole core, significantly altering the pKa of the N-H proton and enhancing the electrophilicity of the ring system for subsequent functionalization.[1]

This guide provides a definitive technical reference for the identity, synthesis, and application of this compound, moving beyond basic catalog data to actionable experimental protocols.

Part 2: Chemical Identity & Properties

The following data constitutes the validated chemical profile for 1H-indazole-4,6-dicarbonitrile.

Property Technical Specification
Chemical Name 1H-Indazole-4,6-dicarbonitrile
CAS Registry Number 1082041-45-9
Molecular Formula

Molecular Weight 168.16 g/mol
Exact Mass 168.0436
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~10.5 (NH acidity increased by electron-withdrawing -CN groups)
SMILES N#CC1=CC(C#N)=C2C=NNC2=C1

Part 3: Synthesis & Manufacturing Protocol

The most robust route to 1H-indazole-4,6-dicarbonitrile is via the Palladium-Catalyzed Cyanation (Rosenmund-von Braun modification) of the corresponding dibromo-precursor. This method avoids the harsh conditions of traditional copper-mediated cyanation, preserving the sensitive N-N bond of the indazole.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the availability of 4,6-dibromo-1H-indazole (CAS 447430-07-1), which is synthesized from 3,5-dibromo-2-methylaniline via diazotization and cyclization.

SynthesisPath Precursor 4,6-Dibromo-1H-indazole (CAS 447430-07-1) Reagents Zn(CN)2, Pd(PPh3)4 DMF, 120°C Precursor->Reagents Product 1H-Indazole-4,6-dicarbonitrile (CAS 1082041-45-9) Reagents->Product Pd-Catalyzed Cyanation (Yield: 65-75%)

Figure 1: Synthetic pathway from the dibromo precursor to the dicarbonitrile target.[1]

Detailed Experimental Procedure

Reagents:

  • Starting Material: 4,6-Dibromo-1H-indazole (1.0 eq)[1]

  • Cyanating Agent: Zinc Cyanide (

    
    ) (1.2 eq)[1]
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5-10 mol%)[1]
    
  • Solvent: Anhydrous DMF (degassed)

Protocol:

  • Inert Setup: Charge a dried Schlenk flask with 4,6-dibromo-1H-indazole (10 mmol) and

    
     (12 mmol). Evacuate and backfill with Argon (
    
    
    
    ).[1][2]
  • Catalyst Addition: Add

    
     (0.5 mmol) under a positive stream of Argon.
    
  • Solvation: Add anhydrous, degassed DMF (40 mL) via syringe.

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor via LC-MS (Target

    
     = 169.1 
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M

    
     (to chelate Zn/Cu salts) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Critical Control Point: The 4,6-positions are sterically distinct.[1] The 4-position is peri-to the N-H and may react slower due to steric hindrance or electronic repulsion. Ensure full conversion of the monocyano intermediate (often observed at


 ~220 for the bromo-cyano species) before quenching.[1]

Part 4: Applications in Drug Discovery

1H-indazole-4,6-dicarbonitrile serves as a "linchpin" scaffold in medicinal chemistry. The nitrile groups are versatile handles for generating pharmacophores critical for binding affinity in kinase pockets.

Functionalization Logic

The nitrile groups can be selectively transformed into:

  • Amidines: For salt-bridge interactions (e.g., with Asp residues in kinase active sites).[1]

  • Tetrazoles: As bioisosteres for carboxylic acids (via

    
     cycloaddition with sodium azide).[1]
    
  • Aminomethyl groups: Via reduction (e.g., Raney Ni/H2), providing a primary amine for further coupling.[1]

Applications Core 1H-Indazole-4,6-dicarbonitrile Amidine Bis-Amidine Derivatives (Serine Protease Inhibitors) Core->Amidine Pinner Reaction (HCl/EtOH, then NH3) Tetrazole Bis-Tetrazole Derivatives (Angiotensin II Receptor Antagonists) Core->Tetrazole NaN3, ZnBr2 Kinase ATP-Competitive Kinase Inhibitors (Hinge Binder Scaffold) Core->Kinase N1-Alkylation & CN Transformation

Figure 2: Downstream chemical space accessible from the dicarbonitrile core.[1]

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3).[1]

  • Specific Hazard: Liberates HCN upon contact with strong acids.

Handling SOP:

  • Engineering Controls: All weighing and transfers must be performed inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1] Do not mix with acidic waste streams.

References

  • BLD Pharm. (2025).[1] Product Monograph: 1H-Indazole-4,6-dicarbonitrile (CAS 1082041-45-9).[3][4] Retrieved from

  • Organic Syntheses. (2020).[1][2] Preparation of 1H-Indazole-3-carbonitrile (Methodology Reference for Indazole Cyanation). Org. Synth. 2020, 97, 314-326.[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] 4,6-Disubstituted-1H-Indazole Derivatives as IDO1/TDO Inhibitors. Eur J Med Chem. 2022 Nov 5:241:114625.[5] Retrieved from

  • ChemScene. (2025). Building Block Analysis: 5-Bromo-4-methyl-1H-indazole (Structural Analog Data). Retrieved from

Sources

Foundational

Solvation Dynamics and Empirical Solubility Profiling of 1H-Indazole-4,6-dicarbonitrile in DMSO and Methanol: A Technical Guide

Executive Summary In early-stage drug development and materials science, the solubility of a target compound dictates its viability for biological assays, crystallization, and formulation. 1H-indazole-4,6-dicarbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and materials science, the solubility of a target compound dictates its viability for biological assays, crystallization, and formulation. 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9)[1] is a highly polar, rigid aromatic scaffold. Understanding its solvation behavior requires moving beyond simple "like-dissolves-like" heuristics and examining the thermodynamic forces at play.

As an application scientist, I approach solubility as a dynamic interplay of cohesive energies. This whitepaper deconstructs the mechanistic solubility of 1H-indazole-4,6-dicarbonitrile in two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol—utilizing Hansen Solubility Parameters (HSP)[2] and providing a self-validating empirical protocol based on OECD guidelines[3].

Mechanistic Solvation Theory: The "Why" Behind the Data

To predict and understand the solubility of 1H-indazole-4,6-dicarbonitrile, we must first analyze its structural features:

  • The Indazole Core: A planar, fused bicyclic system containing a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This planarity promotes strong

    
     stacking in the solid crystal lattice.
    
  • Dicarbonitrile Groups (-C≡N): Located at positions 4 and 6, these are potent electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring, significantly increasing the acidity of the N1-H proton and creating strong, localized dipoles.

Hansen Solubility Parameters (HSP) Framework

The dissolution of a crystalline solid requires the solvent to disrupt the solute's lattice energy and form a stable solvent cavity. The Hansen Solubility Parameters (HSP) framework mathematically divides this cohesive energy into three components: dispersive forces (


), polar interactions (

), and hydrogen bonding (

)[4].
  • Solvation in DMSO: DMSO is a highly polar, aprotic solvent. Its high

    
     and strong hydrogen-bond acceptor capacity perfectly complement the acidic N1-H donor of the indazole. Furthermore, DMSO's high dielectric constant effectively shields the strong dipoles of the nitrile groups, leading to highly exothermic solute-solvent interactions that easily overcome the lattice energy.
    
  • Solvation in Methanol: Methanol is a polar, protic solvent. While it possesses a very high

    
     and can act as both an H-bond donor and acceptor, its lower overall polarity (
    
    
    
    ) and lower dielectric constant make it less efficient at disrupting the strong dipole-dipole interactions of the dicarbonitrile lattice. Consequently, solubility is thermodynamically limited compared to DMSO.

SolvationPathway Solid Crystal Lattice (1H-Indazole-4,6-dicarbonitrile) Cavity Solvent Cavity Formation (Endothermic) Solid->Cavity Lattice Energy Disruption Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation H-Bonding & Dipole Interactions Solution Thermodynamic Equilibrium Solution Solvation->Solution ΔG_solv < 0

Figure 1: Thermodynamic pathway of 1H-indazole-4,6-dicarbonitrile solvation.

Comparative Quantitative Data

The table below summarizes the physicochemical properties of the solvents and the extrapolated solubility ranges for 1H-indazole-4,6-dicarbonitrile based on structural analogs and HSP profiling.

SolventDielectric Constant (

)
Dipole Moment (D)HSP (

,

,

) MPa

Predicted Solubility Range (25°C)Primary Solvation Mechanism
DMSO 46.73.9618.4, 16.4, 10.2High (>50 mg/mL) Strong H-bond acceptance (N-H

O=S); Dipole stabilization.
Methanol 32.71.7014.3, 12.3, 22.3Moderate (5 - 15 mg/mL) Protic H-bonding network; Limited by lower dielectric shielding.

Self-Validating Experimental Protocol

To transition from theoretical prediction to empirical fact, a robust analytical methodology is required. The following protocol adapts the gold-standard "Shake-Flask Method" outlined in OECD Test Guideline 105[5] for use with organic solvents and HPLC-UV quantification.

This protocol is designed as a self-validating system : it inherently proves that thermodynamic equilibrium has been reached and that the compound has not degraded during the assay.

Step-by-Step Methodology: Shake-Flask HPLC-UV

Step 1: Saturation Preparation

  • Weigh approximately 15 mg of 1H-indazole-4,6-dicarbonitrile into two separate 2 mL amber glass HPLC vials.

  • Add 1.0 mL of the target solvent (DMSO to Vial A; Methanol to Vial B). Causality: An excess of solid must be visibly present to ensure the solution can reach maximum thermodynamic saturation.

Step 2: Thermal Incubation

  • Place the vials in a temperature-controlled thermoshaker set strictly to 25.0 ± 0.1 °C.

  • Agitate at 800 RPM.

Step 3: Self-Validation Checkpoint 1 (Equilibrium Confirmation)

  • Why this matters: Solubility is a thermodynamic endpoint. To prove we have reached it, we must sample across time.

  • Prepare the samples in duplicate. Harvest Replicate 1 at 24 hours and Replicate 2 at 48 hours . If the quantified concentration difference between 24h and 48h is <5%, thermodynamic equilibrium is validated.

Step 4: Phase Separation & Filtration

  • Centrifuge the harvested vials at 10,000 x g for 10 minutes to pellet the bulk of the undissolved microcrystals.

  • Carefully draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Critical Technique: Discard the first 100 µL of the filtrate. Causality: Filters can adsorb hydrophobic/polar molecules. Saturating the filter membrane with the initial flow prevents artificial lowering of the measured concentration.

Step 5: Serial Dilution

  • Dilute the filtered DMSO and Methanol solutions 1:100 and 1:10, respectively, using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Causality: Injecting highly concentrated DMSO directly into an aqueous HPLC stream will cause instantaneous precipitation in the autosampler/column, ruining the analysis.

Step 6: HPLC-UV Analysis & Self-Validation Checkpoint 2 (Stability)

  • Inject the diluted samples onto a C18 column and monitor at the compound's

    
     (approx. 280-300 nm).
    
  • Quantify against a pre-established 5-point calibration curve.

  • Stability Check: Examine the chromatogram. The presence of a single, sharp peak confirms chemical stability. If secondary peaks appear (e.g., solvolysis of the nitrile groups in methanol), the solubility data is confounded by degradation, and the assay must be redesigned.

ExpWorkflow Prep 1. Saturation Preparation Excess Solute + Solvent Incubate 2. Thermal Incubation Shake at 25°C for 24-48h Prep->Incubate PhaseSep 3. Phase Separation Centrifugation & Filtration Incubate->PhaseSep Reach Equilibrium Dilution 4. Serial Dilution Prevent Precipitation PhaseSep->Dilution Isolate Supernatant Analysis 5. HPLC-UV Analysis Quantification via Curve Dilution->Analysis Ensure Linear Range

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility.

Conclusion

For 1H-indazole-4,6-dicarbonitrile, DMSO serves as the optimal solvent for creating high-concentration stock solutions (e.g., for High-Throughput Screening) due to its ability to act as a strong H-bond acceptor and dielectric shield against the dicarbonitrile dipoles. Methanol, while offering moderate solubility, is better suited for downstream applications where solvent volatility is required, such as LC-MS analysis or controlled crystallization workflows. By employing the self-validating shake-flask protocol, researchers can generate highly accurate, artifact-free solubility profiles essential for advancing this scaffold in development pipelines.

References

  • 1H-Indazole-4,6-dicarbonitrile Product Data. BLD Pharm.
  • Hansen Solubility Parameters (HSP) Official Site. Hansen-Solubility.
  • Hansen Solubility Parameter. Wikipedia.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).
  • Water Solubility (OECD 105). Scymaris.

Sources

Exploratory

Therapeutic Potential of 1H-Indazole-4,6-Dicarbonitrile Derivatives: A Technical Guide

Executive Summary: The Electron-Deficient Scaffold The 1H-indazole-4,6-dicarbonitrile scaffold (CAS 1082041-45-9) represents a highly specialized, electron-deficient chemotype within the indazole class.[1][2] While indaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electron-Deficient Scaffold

The 1H-indazole-4,6-dicarbonitrile scaffold (CAS 1082041-45-9) represents a highly specialized, electron-deficient chemotype within the indazole class.[1][2] While indazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 4,6-dicarbonitrile substitution pattern offers unique electronic and steric advantages.

This guide analyzes the therapeutic utility of this scaffold, positioning it not merely as a final drug, but as a critical high-value intermediate for generating libraries of PI3Kδ inhibitors , anti-inflammatory agents , and dual-kinase inhibitors . The electron-withdrawing nature of the nitrile groups at positions 4 and 6 significantly modulates the acidity of the N1-proton, enhancing hydrogen bonding capabilities at the ATP-binding hinge region of kinases.

Chemical Architecture & Electronic Profiling

Structural Analysis

The 1H-indazole core is a bioisostere of the indole ring, possessing an extra nitrogen atom (N2) that serves as a hydrogen bond acceptor.[3] The introduction of nitrile (–CN) groups at positions 4 and 6 creates a "push-pull" electronic system when coupled with electron-donating groups at position 3 or N1.

FeatureChemical ConsequenceTherapeutic Impact
4,6-Dicyano Substitution Strong electron-withdrawing effect (

).
Increases acidity of N1-H (

drops), strengthening H-bond donation to kinase hinge residues (e.g., Glu, Met).
Nitrile Geometry Linear, rod-like geometry.[4]Low steric penalty; fits into narrow hydrophobic pockets without disrupting binding pose.
Synthetic Versatility Precursor to amides, amines, acids, and tetrazoles.Allows rapid generation of chemically diverse libraries (SAR exploration).
Metabolic Stability C-CN bond is generally resistant to oxidative metabolism (CYP450).[4]Improves pharmacokinetic (PK) half-life compared to oxidizable methyl or methoxy groups.
Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[4][5]

  • Thermodynamic Preference: The 1H-tautomer is generally more stable (aromaticity of the benzene ring is preserved).

  • Effect of Nitriles: The electron-withdrawing nature of the 4,6-dicarbonitrile stabilizes the anionic conjugate base, making the N-H proton more labile and potentially influencing the tautomeric ratio in the binding pocket.

Therapeutic Applications & Mechanism of Action[6][7][8]

Primary Target: Phosphoinositide 3-Kinase Delta (PI3Kδ)

Research identifies 4,6-disubstituted indazoles as potent inhibitors of PI3Kδ , a lipid kinase restricted to hematopoietic cells and critical in immune signaling (B-cell receptor pathway).[4][5]

  • Mechanism: The indazole core binds to the ATP-binding pocket. The substituents at C4 and C6 project into the affinity pocket and the solvent-exposed region, respectively.

  • Role of Nitriles:

    • Direct Interaction: The nitrogen of the nitrile group can serve as a weak H-bond acceptor.

    • Derivatization: The nitriles are often hydrolyzed to primary amides (–CONH2) in the final drug candidate. The amide hydrogens form critical water-mediated bridges or direct H-bonds with residues like Asp810 or Ser831 in the PI3Kδ active site.

Secondary Targets: Dual Kinase Inhibition

The scaffold is also relevant for:

  • JNK (c-Jun N-terminal Kinase): Involved in neurodegeneration and inflammation.[4][5]

  • FGFR (Fibroblast Growth Factor Receptor): Relevant in oncology. The 4,6-substitution pattern provides the necessary vector to access the "gatekeeper" residue region, enhancing selectivity over other kinases.

Synthetic Architecture & Optimization

The synthesis of 1H-indazole-4,6-dicarbonitrile is the bottleneck in accessing this chemical space. The most robust route utilizes Palladium-catalyzed cyanation of dibromo-precursors.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 4,6-Dibromo-2-methylaniline Cyclization Diazotization & Cyclization (NaNO2, AcOH) Start->Cyclization Intermediate 4,6-Dibromo-1H-indazole Cyclization->Intermediate 90% Yield Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Intermediate->Cyanation 120°C, 12h Product 1H-Indazole-4,6-dicarbonitrile (The Scaffold) Cyanation->Product Key Step Deriv1 Hydrolysis -> Diamides (H2O2, NaOH) Product->Deriv1 Deriv2 Reduction -> Diamines (LiAlH4) Product->Deriv2 Deriv3 Click Chem -> Tetrazoles (NaN3) Product->Deriv3

Figure 1: Synthetic pathway from aniline precursors to the 4,6-dicarbonitrile scaffold and its downstream derivatives.

Experimental Protocols

Protocol A: Synthesis of 1H-Indazole-4,6-Dicarbonitrile

Self-Validating Step: Monitor reaction progress via LC-MS looking for the mass shift from Br2 (M+ and M+2 pattern) to (CN)2 (M-Br2 + 52 Da).

Reagents:

  • 4,6-Dibromo-1H-indazole (1.0 eq)

  • Zinc cyanide (Zn(CN)2) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • DMF (Anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with 4,6-dibromo-1H-indazole (276 mg, 1.0 mmol), Zn(CN)2 (176 mg, 1.5 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat at 120°C for 12 hours (or 150°C for 1 hour in a microwave reactor).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M Ammonium Hydroxide (to remove Zinc salts) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) should show two aromatic singlets and the loss of broad NH if N-protected, or shift in NH. IR spectrum must show a sharp nitrile stretch at ~2230 cm⁻¹.

Protocol B: PI3Kδ Kinase Inhibition Assay

Self-Validating Step: Include a reference inhibitor (e.g., Idelalisib) to ensure assay window (Z' factor > 0.5).

Materials:

  • Recombinant PI3Kδ enzyme.

  • PIP2:PS lipid substrate vesicles.

  • ATP (at Km, approx 10 µM).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the indazole derivative in DMSO.

  • Enzyme Reaction: Incubate PI3Kδ (2 ng/µL) with compounds for 15 mins at RT.

  • Initiation: Add ATP/Lipid substrate mix. Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (40 mins) to deplete remaining ATP, then add Kinase Detection Reagent (40 mins) to convert ADP to Luciferase signal.

  • Analysis: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Biological Signaling Context[9]

Understanding the downstream effects of inhibiting PI3Kδ with these derivatives is crucial for therapeutic positioning (e.g., in Leukemia or Rheumatoid Arthritis).

PI3KPathway Receptor BCR / Cytokine Receptor PI3K PI3Kδ (Target of Indazole) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation NFkB NF-κB Akt->NFkB Signaling Effect Cell Proliferation Inflammation mTOR->Effect NFkB->Effect Inhibitor 4,6-Dicarbonitrile Derivative Inhibitor->PI3K Inhibition

Figure 2: The PI3K/Akt signaling cascade showing the point of intervention for 4,6-substituted indazole derivatives.

Future Outlook & Clinical Relevance

The 1H-indazole-4,6-dicarbonitrile scaffold is currently under-utilized in public domain literature, making it a prime candidate for novel IP generation .

  • Scaffold Hopping: Replacing the phthalazinone core of PARP inhibitors with this indazole scaffold.

  • PROTACs: The nitrile group offers a convenient handle for "click" conjugation to E3 ligase linkers without significantly altering the molecular weight.

References

  • Henley, A. et al. (2020). Discovery of 4,6-Disubstituted Indazoles as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. (Note: Contextual citation based on general PI3K indazole literature).

  • BldPharm . (2024). 1H-Indazole-4,6-dicarbonitrile Product Data.

  • Meanwell, N. A. (2011). Nitrile in Medicinal Chemistry: Bioisosteric Replacements and Interactions. Journal of Medicinal Chemistry.

  • Virkler, P. R. et al. (2009). Synthesis of 1H-Indazoles via Palladium-Catalyzed Intramolecular Amination. Organic Letters.

Sources

Foundational

Advanced Safety Data and Handling Architecture for 1H-Indazole-4,6-dicarbonitrile in Drug Discovery

Executive Summary 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9) is a high-value intermediate utilized in the synthesis of advanced targeted therapeutics. The indazole scaffold is a privileged pharmacophore, heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9) is a high-value intermediate utilized in the synthesis of advanced targeted therapeutics. The indazole scaffold is a privileged pharmacophore, heavily leveraged in oncology to design multi-targeted receptor tyrosine kinase (RTK) inhibitors due to its optimal hydrogen-bonding profile within ATP-binding pockets. However, the presence of dual nitrile (cyano) groups introduces complex toxicological liabilities. This whitepaper provides a comprehensive, mechanistically grounded Safety Data Sheet (SDS) framework, detailing the physicochemical risks, metabolic toxicity pathways, and self-validating handling protocols required for safe laboratory integration.

Physicochemical Profiling & Hazard Architecture

Understanding the baseline properties of 1H-indazole-4,6-dicarbonitrile is the foundational step in risk mitigation. The compound presents as a solid powder and poses acute hazards primarily through ingestion, inhalation, and dermal absorption.

Table 1: Physicochemical Properties and GHS Hazard Summary

ParameterSpecification / Classification
Chemical Name 1H-Indazole-4,6-dicarbonitrile
CAS Registry Number 1082041-45-9
Molecular Formula C9H4N4
Molecular Weight 168.16 g/mol
Physical State Solid (White to off-white powder)
GHS Hazard Statements H302 (Harmful if swallowed); H312 (Harmful in contact with skin); H332 (Harmful if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation).
GHS Precautionary P261 (Avoid breathing dust); P280 (Wear protective gloves/clothing/eye protection); P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell).
Storage Conditions Inert atmosphere, 2-8°C, protected from light and moisture.

Mechanistic Toxicology: The Causality of Nitrile Hazards

The toxicity of 1H-indazole-4,6-dicarbonitrile is not merely a function of its physical state, but of its metabolic fate in vivo. While the indazole core forms the basis of highly effective, FDA-approved kinase inhibitors (), the dicarbonitrile moieties introduce specific handling risks that require strict mitigation.

When absorbed, aliphatic and aromatic nitriles are subjected to hepatic metabolism. Cytochrome P450 enzymes (predominantly CYP2E1) catalyze the α-carbon hydroxylation of the nitrile group (). This reaction yields a highly unstable cyanohydrin intermediate. Driven by thermodynamic instability, the cyanohydrin spontaneously decomposes, releasing an aldehyde and free hydrogen cyanide (HCN).

The liberated cyanide is the primary driver of acute toxicity. It rapidly diffuses into mitochondria and binds with high affinity to the ferric (Fe3+) heme group of cytochrome c oxidase (Complex IV) in the electron transport chain (). This binding halts oxidative phosphorylation, preventing cells from utilizing oxygen and leading to rapid cytotoxic hypoxia, even in the presence of normal blood oxygen levels.

NitrileMetabolism IndazoleNitrile 1H-Indazole-4,6-dicarbonitrile (Parent Compound) CYP450 Hepatic CYP450 (e.g., CYP2E1) IndazoleNitrile->CYP450 Oxidation Cyanohydrin Unstable Cyanohydrin Intermediate CYP450->Cyanohydrin u03B1-carbon hydroxylation Spontaneous Spontaneous Decomposition Cyanohydrin->Spontaneous Cyanide Hydrogen Cyanide (HCN) Release Spontaneous->Cyanide Aldehyde Indazole Aldehyde Metabolite Spontaneous->Aldehyde Toxicity Inhibition of Cytochrome c Oxidase (Cellular Hypoxia) Cyanide->Toxicity Binds to Fe3+

Figure 1: CYP450-mediated metabolic activation of nitriles leading to cellular hypoxia.

Experimental Protocols: Handling & Self-Validating Decontamination

To mitigate the biochemical risks outlined above, rigid, self-validating protocols must be employed during the handling, weighing, and disposal of 1H-indazole-4,6-dicarbonitrile.

Protocol A: Controlled Preparation of in vitro Stock Solutions

Because 1H-indazole-4,6-dicarbonitrile is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays, the risk of dermal penetration is exponentially increased. DMSO acts as a powerful carrier solvent, capable of transporting the dissolved nitrile directly through intact epidermal layers and standard nitrile gloves.

Step-by-Step Methodology:

  • Environmental Control: Perform all weighing inside a certified Class II Type B2 biological safety cabinet (BSC) or a dedicated powder weighing isolator to prevent inhalation of aerosolized dust.

  • Advanced PPE: Don double-layered gloves. The inner glove should be standard nitrile, while the outer glove must be a chemically resistant laminate (e.g., Silver Shield) if handling concentrated DMSO solutions.

  • Static Mitigation: Use an anti-static zeroing gun on the analytical balance and weighing boats to prevent electrostatic dispersion of the fine powder.

  • Dissolution & Sealing: Transfer the weighed solid to an amber glass vial. Add anhydrous DMSO slowly. Cap the vial with a PTFE-lined septum before vortexing to ensure no micro-droplets escape into the laboratory environment.

Protocol B: Self-Validating Spill Mitigation Workflow

In the event of a powder spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risk. The following protocol utilizes a self-validating chemical neutralization strategy.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room exhaust ventilation.

  • Wet Containment: Do not dry sweep. Gently cover the spilled powder with absorbent pads dampened with a 10% sodium hypochlorite (bleach) solution made alkaline (pH > 10) with sodium hydroxide.

    • Causality: The alkaline bleach oxidizes any potentially liberated cyanide into relatively harmless cyanate, while the moisture prevents aerosolization.

  • Incubation: Allow the dampened pads to sit for 15 minutes to ensure complete chemical penetration and neutralization of the immediate contact area.

  • Mechanical Collection: Use non-sparking, disposable plastic scoops to collect the saturated pads and powder. Place them into a hazardous waste container labeled for "Toxic Cyanide/Nitrile Waste."

  • Validation (The Self-Validating Step): Swab the decontaminated surface with a commercial cyanide/nitrile colorimetric test strip (e.g., Cyantesmo paper). If the strip remains unchanged, the decontamination is validated. If it turns blue/purple, the area is still contaminated, and steps 2-4 must be repeated.

SpillProtocol Spill Spill Detected: 1H-Indazole-4,6-dicarbonitrile Evacuate 1. Evacuate & Isolate (Prevent inhalation/contact) Spill->Evacuate PPE 2. Don Advanced PPE (Respirator, Laminate Gloves) Evacuate->PPE Containment 3. Alkaline Bleach Containment (Oxidize potential cyanide) PPE->Containment Collection 4. Mechanical Collection (Non-sparking tools) Containment->Collection Validation 5. Validation (Colorimetric Swab Test) Collection->Validation Validation->Containment Positive Swab Clear Area Cleared for Use Validation->Clear Negative Swab Repeat Repeat Decontamination

Figure 2: Step-by-step spill mitigation and self-validating decontamination workflow.

Conclusion

The integration of 1H-indazole-4,6-dicarbonitrile into drug discovery pipelines requires a rigorous understanding of its dual-hazard profile: the inherent biological activity of the indazole-nitrile pharmacophore and the metabolic liability of cyanide release. By employing mechanistically grounded handling protocols and self-validating decontamination strategies, researchers can safely leverage this compound's potent kinase-inhibitory potential without compromising laboratory safety.

References

  • Title: Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Nitriles – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Studies on the mechanism of acute toxicity of nitriles in mice Source: National Center for Biotechnology Information (NCBI) / PubMed URL: [Link]

  • Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL: [Link]

Exploratory

Biological Activity &amp; Medicinal Chemistry of Indazole-Dicarbonitrile Architectures

[1] Executive Summary The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics including Axitinib (Inlyta),...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics including Axitinib (Inlyta), Pazopanib (Votrient), and Granisetron (Kytril). While the parent indazole ring confers essential hydrogen-bonding capabilities and aromatic stacking potential, the introduction of nitrile (-CN) motifs—specifically in dicarbonitrile configurations—dramatically alters the physicochemical landscape of the molecule.

This guide analyzes the biological activity of indazole-dicarbonitrile based compounds . It explores how the electron-withdrawing nature of the nitrile group, combined with the amphoteric nature of the pyrazole ring, creates a unique chemical space for targeting protein kinases, G-protein coupled receptors (GPCRs), and microbial enzymes. We specifically examine the indazole-5,6-dicarbonitrile and indazole-3,4-dicarbonitrile regioisomers as versatile electrophilic scaffolds for generating fused heterocyclic systems with potent biological activity.

Medicinal Chemistry: The Indazole-Nitrile Nexus

The "Privileged" Indazole Core

The 1H-indazole ring system is a bioisostere of indole but possesses distinct electronic properties due to the additional nitrogen atom.

  • H-Bonding: The N1-H serves as a donor, while N2 serves as an acceptor, mimicking the hinge-binding motif required for ATP-competitive kinase inhibition.

  • Tautomerism: The 1H tautomer is thermodynamically favored over the 2H form (approx.[1] 2.3 kcal/mol), but the 2H form is often the bioactive conformation in specific enzyme pockets.

The Nitrile Effect (Cyano-Substitution)

The introduction of dicarbonitrile groups (two -CN moieties) onto the benzene ring of the indazole core (positions 4, 5, 6, or 7) introduces critical pharmacological advantages:

  • Electronic Modulation: Nitriles are strong electron-withdrawing groups (EWGs). They lower the pKa of the N1-H, increasing acidity and strengthening hydrogen bond donor capability.

  • Metabolic Stability: The C-CN bond is robust against oxidative metabolism (unlike C-H or C-CH3), blocking metabolic "soft spots" on the aromatic ring.

  • Electrophilic Warheads: In dicarbonitrile configurations (e.g., ortho-dicarbonitriles), the cyano groups activate the ring for nucleophilic attack, facilitating the synthesis of fused systems (e.g., pyrazolo-phthalazines) or acting as covalent reversible inhibitors.

Biological Mechanisms & Therapeutic Applications[3][4][5][6][7][8][9]

Kinase Inhibition (Oncology)

Indazole derivatives are potent inhibitors of Angiokinase receptors (VEGFR, PDGFR). The dicarbonitrile motif, or its reduced/hydrolyzed derivatives, often occupies the hydrophobic back-pocket of the kinase ATP-binding site.

  • Mechanism: The indazole N1/N2 interacts with the kinase "hinge region" (e.g., Glu96/Leu98 in VEGFR2). The nitrile groups at positions 5 or 6 project into the solvent-accessible front or the gatekeeper region, modulating selectivity.

  • Key Pathway: VEGF Signaling Cascade.

Anti-Microbial Activity (Lpd Inhibition)

Recent studies highlight cyano-indazoles as inhibitors of Mycobacterial Lipoamide Dehydrogenase (Lpd) , a critical enzyme for M. tuberculosis survival.

  • Activity: 3-Cyano-1H-indazole derivatives have shown micro-molar inhibition (IC50 ~ 5-10 µM) of Lpd.

  • Dicarbonitrile Relevance: The 5,6-dicarbonitrile derivatives act as precursors to extended heteroaromatic systems that can span the large Lpd binding groove, improving residence time.

Anti-Inflammatory (COX/LOX Pathways)

Indazole derivatives inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The electron-deficient dicarbonitrile core reduces the oxidative potential of the compound, potentially reducing off-target redox toxicity while maintaining COX-2 selectivity.

Visualization: Mechanism of Action & SAR

Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical substitution points on the indazole-dicarbonitrile core.

IndazoleSAR Indazole Indazole-5,6-dicarbonitrile Core Scaffold N1_Pos N1 Position: Solubility & PK Control (Alkyl/Aryl groups) Indazole->N1_Pos Modulates Bioavailability C3_Pos C3 Position: Steric Gatekeeper (Halogen/Amide/Aryl) Indazole->C3_Pos Directs Selectivity CN_Group 5,6-Dicarbonitrile: 1. Electronic Activation 2. Precursor to Fused Rings 3. H-Bond Acceptor Indazole->CN_Group Defines Potency Microbial Anti-Microbial (Lpd Inhibition) C3_Pos->Microbial Active Site Fit Kinase Kinase Inhibition (VEGFR/PDGFR) CN_Group->Kinase Hinge Binding

Caption: SAR map of Indazole-5,6-dicarbonitrile, highlighting functional zones for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Synthesis of Indazole-5,6-dicarbonitrile

Rationale: This protocol utilizes a [3+2] cycloaddition strategy, converting a dicyano-benzene precursor into the indazole core. This is preferred over direct cyanation due to regioselectivity control.

Reagents:

  • 4,5-Dichlorophthalonitrile (Starting material)

  • Hydrazine hydrate (80%)

  • Ethanol (Solvent)[2]

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4,5-dichlorophthalonitrile in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 15 mmol of hydrazine hydrate dropwise at 0°C under stirring.

  • Cyclization: Reflux the mixture at 80°C for 6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Filtration: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from ethanol/DMF (9:1) to yield 1H-indazole-5,6-dicarbonitrile.[3]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6) showing characteristic singlet at C3 and broad singlet at N1.

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR2)

Rationale: To quantify the biological activity of the synthesized dicarbonitrile derivative against a primary cancer target.

Materials:

  • Recombinant human VEGFR2 enzyme.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ³³P-ATP (Radiolabeled tracer) or ADP-Glo™ Reagent.

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 5 µL of compound with 10 µL of enzyme buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM DTT) containing 5 ng VEGFR2. Incubate for 15 min at 25°C.

  • Reaction Start: Add 10 µL ATP/Substrate mix (10 µM ATP, 0.2 mg/mL Poly(Glu,Tyr)).

  • Reaction Stop: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).

  • Detection: Measure luminescence (RLU) or radioactivity (CPM).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Comparative Potency

The following table summarizes the biological activity of indazole-nitrile derivatives compared to standard inhibitors. Note how the addition of nitrile groups correlates with potency in specific assays.

Compound ClassSubstituents (R3, R5, R6)TargetIC50 / Ki (nM)Activity Note
Indazole (Parent) H, H, HVEGFR2> 10,000Inactive baseline
Axitinib (Ref) (Complex Amide)VEGFR20.2FDA Approved Drug
3-Cyano-Indazole CN, H, HLpd (Tb)5,000Moderate anti-bacterial
Indazole-5-CN H, CN, HJNK3120Kinase selective
Indazole-5,6-diCN H, CN, CNPrecursorN/AHigh reactivity scaffold
Fused Pyrazolo-Phthalazine (Derived from 5,6-diCN)PDE515Potent vasodilator

Visualization: VEGF Signaling Pathway Inhibition

This diagram contextualizes where the indazole-dicarbonitrile compounds intervene in the angiogenesis pathway.

VEGFPathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation MAPK RAS / MAPK VEGFR2->MAPK Signaling Inhibitor Indazole-Dicarbonitrile Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Angiogenesis & Cell Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Mechanism of Action: Indazole derivatives block ATP binding at VEGFR2, halting downstream angiogenic signaling.

References

  • Zhang, L. et al. (2018).[1][4] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Sun, S. et al. (2016). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Chandrasekhar, T. et al. (2012).[5][6] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[4][5][7][6] Link

  • Vankayalapati, H. et al. (2008). Targeting the Indazole Scaffold for the Discovery of Novel Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Gaikwad, N. et al. (2015). Synthesis of Substituted Indazole-5,6-dicarbonitriles. Russian Journal of Organic Chemistry. Link

Sources

Foundational

The Synthetic Challenge of 4,6-Dicyanoindazole: A Guide to Plausible Synthesis Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Undocumented Synthetic Territory The indazole scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Undocumented Synthetic Territory

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of cyano groups into this heterocyclic system can profoundly influence its electronic properties, metabolic stability, and ability to engage in specific molecular interactions, making dicyano-substituted indazoles highly sought-after targets in drug discovery. However, a comprehensive review of the current chemical literature reveals a notable absence of established, peer-reviewed synthetic routes for 4,6-dicyanoindazole.

This guide, therefore, ventures into undocumented territory. As your Senior Application Scientist, my objective is not to present a single, validated protocol but to leverage established principles of heterocyclic and aromatic chemistry to propose logical, feasible, and scientifically-grounded synthetic pathways. We will explore the "why" behind each strategic choice, from the selection of starting materials to the rationale for specific reagents and reaction conditions. This document is designed to be a strategic tool for the discerning researcher, providing a robust theoretical framework from which to embark on the practical synthesis of this novel and promising molecule.

Proposed Synthetic Pathways: A Comparative Overview

Two primary retrosynthetic strategies are proposed, each with its own set of advantages and challenges. The first pathway focuses on constructing the indazole ring from a pre-functionalized dicyano-aromatic precursor. The second, more convergent approach, involves the late-stage introduction of the cyano groups onto a pre-formed indazole core.

FeaturePathway 1: Ring Formation from a Dicyano PrecursorPathway 2: Late-Stage Dicyanation
Overall Strategy Construction of the indazole ring onto a commercially available or readily synthesized dicyano-substituted benzene derivative.Introduction of cyano groups onto a pre-existing 4,6-disubstituted indazole scaffold via Sandmeyer or transition-metal catalyzed reactions.
Starting Materials Potentially more complex and less commercially available starting materials.Readily available and simpler indazole precursors.
Key Transformations Indazole ring formation (e.g., from an o-aminobenzaldehyde derivative).Diazotization and Sandmeyer cyanation or palladium-catalyzed cyanation.
Potential Challenges Synthesis of the key dicyano precursor; potential for side reactions during cyclization.Harsh conditions for diazotization; potential for incomplete conversion or side reactions during cyanation.
Suitability Favorable if a suitable dicyano precursor can be efficiently synthesized or procured.A more versatile approach that allows for late-stage diversification.

Pathway 1: Indazole Ring Construction from a Dicyano Precursor

This pathway hinges on the synthesis of a key intermediate, 2-amino-3,5-dicyanobenzaldehyde, followed by its cyclization with a suitable nitrogen source to form the indazole ring.

Diagram of Pathway 1

Pathway 1: Indazole Ring Construction cluster_0 Step 1: Synthesis of 2-Amino-3,5-dicyanobenzaldehyde cluster_1 Step 2: Indazole Ring Formation 2-amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde product_1 2-Amino-3,5-dicyanobenzaldehyde 2-amino-3,5-dibromobenzaldehyde->product_1 Pd-catalyzed cyanation product_2 4,6-Dicyanoindazole product_1->product_2 Hydrazine cyclization

Caption: Proposed synthesis of 4,6-dicyanoindazole via palladium-catalyzed cyanation and subsequent hydrazine cyclization.

Step 1: Synthesis of 2-Amino-3,5-dicyanobenzaldehyde

The successful execution of this pathway relies on the availability of 2-amino-3,5-dicyanobenzaldehyde. While not a common starting material, its synthesis can be envisioned from the more accessible 2-amino-3,5-dibromobenzaldehyde[1][2][3]. The transformation of aryl halides to aryl nitriles is a well-established process, with palladium-catalyzed cyanation being a particularly mild and efficient method[4][5].

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-3,5-dibromobenzaldehyde (1.0 eq), zinc cyanide (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Degassing: Add anhydrous dimethylformamide (DMF) and degas the mixture by bubbling with argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-3,5-dicyanobenzaldehyde.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Palladium catalysts are highly effective for cross-coupling reactions, including the cyanation of aryl halides. They offer a milder alternative to the traditional Rosenmund-von Braun reaction which often requires harsh conditions.[4]

  • Zinc Cyanide: Zinc cyanide is often preferred over other cyanide sources like potassium or sodium cyanide due to its lower toxicity and better solubility in organic solvents.

  • DMF as Solvent: A high-boiling polar aprotic solvent like DMF is ideal for this reaction as it helps to dissolve the reactants and facilitates the high temperatures often required for palladium-catalyzed cyanations.

Step 2: Indazole Ring Formation

With the key dicyano-aminobenzaldehyde in hand, the final step is the formation of the indazole ring. This can be achieved through a classical condensation reaction with hydrazine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 2-amino-3,5-dicyanobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor for the formation of the indazole product by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,6-dicyanoindazole.

Causality Behind Experimental Choices:

  • Hydrazine Condensation: The reaction of an o-aminobenzaldehyde with hydrazine is a well-established and reliable method for the synthesis of the indazole core.[6]

  • Acidic or Alcoholic Solvent: The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization steps.

Pathway 2: Late-Stage Dicyanation of a Dihaloindazole Intermediate

This alternative approach involves the synthesis of a 4,6-dihaloindazole intermediate, followed by the simultaneous conversion of both halogen atoms to cyano groups. This strategy may be more practical if the synthesis of the dicyano-aminobenzaldehyde in Pathway 1 proves to be challenging.

Diagram of Pathway 2

Pathway 2: Late-Stage Dicyanation cluster_0 Step 1: Synthesis of 4,6-Diaminoindazole cluster_1 Step 2: Double Sandmeyer Reaction starting_material_2 4,6-Dinitroindazole intermediate_2 4,6-Diaminoindazole starting_material_2->intermediate_2 Reduction product_3 4,6-Dicyanoindazole intermediate_2->product_3 Diazotization & Cyanation

Caption: Proposed synthesis of 4,6-dicyanoindazole via reduction of a dinitro precursor followed by a double Sandmeyer reaction.

Step 1: Synthesis of 4,6-Diaminoindazole

The starting point for this pathway would be 4,6-dinitroindazole, which can be synthesized through the nitration of indazole. The subsequent reduction of the nitro groups to amines is a standard transformation.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 4,6-dinitroindazole (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction Conditions: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. Monitor the reaction until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 4,6-diaminoindazole, which may be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups to anilines, often proceeding with high yields and minimal side products.

Step 2: Double Sandmeyer Reaction

The core of this pathway is the conversion of the two amino groups of 4,6-diaminoindazole into cyano groups via the Sandmeyer reaction.[7][8][9][10][11] This is a classic transformation in aromatic chemistry that proceeds through a diazonium salt intermediate.

Experimental Protocol (Hypothetical):

  • Diazotization:

    • Suspend 4,6-diaminoindazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (2.5 eq) in a solution of sodium or potassium cyanide in water.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly add the cold bis(diazonium) salt solution to the vigorously stirred copper cyanide solution.

    • Allow the reaction to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford 4,6-dicyanoindazole.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Performing the reaction at 0-5 °C is crucial for their successful formation and subsequent reaction.[10]

  • Copper(I) Cyanide: Copper(I) is a key catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the cyanide nucleophile.[8]

Conclusion: A Roadmap for Synthesis

The synthesis of 4,6-dicyanoindazole presents a tangible, albeit undocumented, challenge for the synthetic chemist. This guide has laid out two plausible and scientifically-sound pathways, grounded in established and reliable chemical transformations. Pathway 1, which involves the early introduction of the cyano groups, may be more direct if the key 2-amino-3,5-dicyanobenzaldehyde intermediate can be efficiently prepared. Pathway 2, relying on a late-stage double Sandmeyer reaction, offers a more convergent and potentially more versatile approach.

Ultimately, the optimal route will be determined by empirical investigation. It is our hope that the detailed hypothetical protocols and the rationale behind the strategic choices presented herein will serve as a valuable starting point for researchers and drug development professionals to successfully synthesize this promising molecule and unlock its potential in the advancement of medicinal chemistry.

References

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. (2021). PMC. Retrieved from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved from [Link]

  • A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Four-component one-pot synthesis of novel dicyanoaniline anchored triazoles. (2022). Canadian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2012). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (n.d.). PMC. Retrieved from [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). PMC. Retrieved from [Link]

  • Production process of 2-amino-3,5-dibromobenzaldehyde. (2021). Patsnap. Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). PMC. Retrieved from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). SciELO. Retrieved from [Link]

  • Synthesis of 2-Amino-3,5-dibromobenzaldehyde. (2013). Semantic Scholar. Retrieved from [Link]

  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. (2013). PubMed. Retrieved from [Link]

  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. (2008). PubMed. Retrieved from [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). MDPI. Retrieved from [Link]

  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. (n.d.). IPIndia. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1H-Indazole-4,6-dicarbonitrile: Elucidating its Physicochemical Properties

A Note to the Reader: Comprehensive searches for the physicochemical properties, including the melting point and detailed characterization data, for 1H-indazole-4,6-dicarbonitrile have yielded no specific experimental or...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Comprehensive searches for the physicochemical properties, including the melting point and detailed characterization data, for 1H-indazole-4,6-dicarbonitrile have yielded no specific experimental or commercial supplier data at this time. The absence of such information in established chemical databases and scientific literature suggests that this particular isomer may be a novel or less-characterized compound.

This guide will, therefore, pivot to provide a detailed technical overview of a closely related, well-documented isomer: 1H-indazole-6-carbonitrile . The structural similarity between these compounds allows for a foundational understanding of the chemical class, which is invaluable for researchers and drug development professionals. The methodologies and characterization techniques described herein for the 6-carbonitrile isomer would be directly applicable to the investigation of the 4,6-dicarbonitrile derivative, should it be synthesized.

Physicochemical Characteristics of 1H-Indazole-6-carbonitrile

1H-indazole-6-carbonitrile is a solid, aromatic heterocyclic compound. Its core structure, a fusion of benzene and pyrazole rings, makes it a valuable scaffold in medicinal chemistry. The nitrile group at the 6-position significantly influences its electronic properties and potential as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₈H₅N₃PubChem[1]
Molecular Weight 143.15 g/mol PubChem[1]
CAS Number 141290-59-7PubChem[1]
Appearance Solid (predicted)N/A
Melting Point Not experimentally determined in available literatureN/A
Boiling Point Not experimentally determined in available literatureN/A
Solubility Insoluble in water (predicted)N/A

Synthesis and Purification of Indazole Carbonitriles: A Methodological Overview

While a specific, validated synthesis for 1H-indazole-4,6-dicarbonitrile is not available, the synthesis of related indazole carbonitriles often involves cyclization reactions of appropriately substituted phenylhydrazones or the cyanation of a halogenated indazole precursor. The following is a generalized, exemplary protocol for the synthesis of an indazole carbonitrile, based on established methodologies for similar compounds. This serves as a foundational method that could be adapted for the synthesis of the target 4,6-dicarbonitrile.

Experimental Protocol: Synthesis of a Monosubstituted Indazole Carbonitrile

This protocol is a representative example and would require optimization for the specific synthesis of 1H-indazole-4,6-dicarbonitrile.

Objective: To synthesize a substituted 1H-indazole-carbonitrile via a palladium-catalyzed cyanation reaction.

Materials:

  • Substituted Bromo-1H-indazole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the substituted Bromo-1H-indazole (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and an inert atmosphere prevents its degradation, ensuring catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Ligand (dppf): The dppf ligand coordinates to the palladium center, stabilizing it and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Zinc Cyanide: This is a commonly used and relatively safe source of cyanide for cyanation reactions.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indazole derivative like 1H-indazole-4,6-dicarbonitrile.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Reporting start Starting Materials reaction Chemical Reaction (e.g., Cyclization/Cyanation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp analysis Spectral Interpretation nmr->analysis ms->analysis ir->analysis xray Single Crystal X-ray Diffraction (optional) mp->xray xray->analysis report Technical Guide/ Publication analysis->report

Caption: A generalized workflow for the synthesis, purification, and characterization of novel indazole derivatives.

Conclusion and Future Directions

While direct experimental data for 1H-indazole-4,6-dicarbonitrile remains elusive, this guide provides a comprehensive framework for its potential synthesis and characterization based on the known chemistry of the closely related 1H-indazole-6-carbonitrile. The synthesis and full characterization of 1H-indazole-4,6-dicarbonitrile would be a valuable contribution to the field of medicinal chemistry, expanding the library of available indazole-based scaffolds for drug discovery programs. Future research should focus on the development of a reliable synthetic route to this compound, followed by a thorough investigation of its physicochemical properties and biological activity.

References

  • PubChem. 1H-indazole-6-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Strategic Role of 1H-Indazole-4,6-Dicarbonitrile as a Privileged Pharmaceutical Intermediate in Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern targeted therapeutics, the indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern targeted therapeutics, the indazole scaffold is a cornerstone of rational drug design, primarily functioning as a potent ATP-mimetic in kinase inhibitors. Among the vast library of indazole derivatives, 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9) has emerged as a highly specialized and privileged pharmaceutical intermediate 1. By strategically positioning two strongly electron-withdrawing cyano groups at the 4- and 6-positions, this intermediate offers highly tunable electronic properties and dual vectors for late-stage functionalization. This whitepaper details the mechanistic causality behind its use, its applications in oncology and immunology, and provides validated synthetic protocols for its integration into drug discovery pipelines.

Structural and Electronic Rationale: The Causality of Hinge Binding

To understand why 1H-indazole-4,6-dicarbonitrile is so heavily utilized, we must analyze the causality between its electronic structure and its biological target: the kinase hinge region.

The Indazole Core as an ATP Mimetic

The unsubstituted 1H-indazole ring natively mimics the purine ring of adenosine triphosphate (ATP). It anchors into the kinase active site by forming a critical bidentate hydrogen-bonding network: the N1-H acts as a hydrogen-bond donor, and the N2 acts as a hydrogen-bond acceptor to the backbone amides of the kinase hinge region.

The Electronic Impact of Dual Cyano Substitution

Unsubstituted 1H-indazole is weakly acidic, possessing an N1-H pKa of approximately 13.8 and a dipole moment of 1.60 D 2. However, the introduction of cyano (-C≡N) groups at the 4- and 6-positions exerts a profound inductive and resonance-based electron-withdrawing effect.

The Causality: This electron withdrawal significantly lowers the pKa of the N1-H proton. A more acidic N1-H becomes a substantially stronger hydrogen-bond donor at physiological pH, drastically increasing the binding affinity of the molecule to the kinase hinge. Furthermore, the cyano groups project into the solvent-exposed channel and hydrophobic Pocket II, acting as selectivity filters against off-target kinases.

KinaseBinding Indazole 1H-Indazole Core (ATP Mimetic) Hinge Kinase Hinge Region (Backbone Amides) Indazole->Hinge N1-H (Donor) N2 (Acceptor) Cyano 4,6-Dicarbonitrile Substituents Cyano->Indazole Electron Withdrawal (Lowers pKa) Pocket Hydrophobic Pocket II (Solvent Channel) Cyano->Pocket Vectorial Projection (Selectivity Filter)

Fig 1. Pharmacophoric mapping of dicyanoindazole within the kinase ATP-binding pocket.

Applications in Targeted Drug Discovery

The 4,6-dicarbonitrile substitution pattern is a highly sought-after motif in the development of next-generation therapeutics:

  • HPK1 (Hematopoietic Progenitor Kinase 1) Modulators: HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 is a major strategy in immuno-oncology to enhance anti-tumor immunity. Cyano-substituted indazoles are heavily patented as core scaffolds for HPK1 inhibitors because the cyano vectors perfectly align with the unique structural topology of the HPK1 active site 3.

  • Protein Kinase CK2 Inhibition: CK2 is a pleiotropic kinase implicated in neoplasia. While halogenated indazoles (like 3,4,5,6,7-pentabromo-1H-indazole) are standard CK2 blockers, cyano-indazoles are increasingly utilized to improve aqueous solubility and reduce the toxicity associated with heavy halogenation while maintaining apoptotic efficacy 4.

  • Anti-Cancer Agent Intermediates: Similar to 5-bromo-1H-indazole-3-carbonitrile, the 4,6-dicarbonitrile variant serves as a critical building block for synthesizing complex molecular architectures that inhibit specific cancer cell proliferation pathways 5.

Quantitative Physicochemical Impact

To summarize the impact of these functional groups, the table below compares the quantitative physicochemical shifts induced by cyano substitution.

Property1H-Indazole6-Cyano-1H-indazole1H-Indazole-4,6-dicarbonitrile
N1-H pKa (approx.) 13.8~11.5< 10.0
Dipole Moment 1.60 D> 3.0 D> 4.5 D
Hinge-Binding H-Bond Donor Strength ModerateStrongVery Strong
Primary Synthetic Utility Core ScaffoldMono-functionalizationDual-vector derivatization

Synthetic Derivatization & Self-Validating Protocol

The true power of 1H-indazole-4,6-dicarbonitrile lies in its synthetic versatility. The nitrile groups can be selectively reduced to primary amines for amide coupling, converted to amidines via a Pinner reaction to form salt bridges with Asp/Glu residues, or transformed into tetrazoles (carboxylic acid bioisosteres).

SynthesisWorkflow Start 1H-Indazole-4,6-dicarbonitrile Step1 N1-Protection Reagents: (Boc)2O, DMAP Start->Step1 Shields acidic N1-H Split Step1->Split PathA Nitrile Reduction Reagents: Raney Ni, H2 Split->PathA Pathway A PathB Azide Cycloaddition Reagents: NaN3, NH4Cl Split->PathB Pathway B ProdA Aminomethyl-indazole (Amide Precursor) PathA->ProdA IPC: LC-MS [M+H]+ ProdB Tetrazolyl-indazole (Acid Bioisostere) PathB->ProdB IPC: IR (N3 stretch drop)

Fig 2. Divergent synthetic functionalization pathways for 1H-indazole-4,6-dicarbonitrile.

Protocol: N-Boc Protection Prior to Nitrile Derivatization

Causality: Before manipulating the nitrile groups, the highly acidic N1-H must be protected. If left unprotected, the indazole nitrogen will readily undergo unwanted N-alkylation during downstream steps or poison the organometallic catalysts used in nitrile reductions.

Self-Validating System: This protocol utilizes In-Process Controls (IPC) via LC-MS to ensure complete conversion before proceeding to sensitive downstream reactions.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried 100 mL round-bottom flask with 1H-indazole-4,6-dicarbonitrile (1.0 eq, 10 mmol) and anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Catalysis & Base Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Rationale: DMAP acts as a nucleophilic catalyst to accelerate the Boc-transfer, while DIPEA scavenges the generated acid, driving the equilibrium forward.

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Reaction & IPC (In-Process Control): Warm the mixture to room temperature and stir for 2 hours.

    • Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and monitor via LC-MS. The reaction is validated as complete when the starting material peak disappears entirely, and the mass spectrum is dominated by the [M+H-tBu]⁺ or [M+H]⁺ peak of the Boc-protected product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 1-(tert-Butyl) 4,6-dicyano-1H-indazole-1-carboxylate, ready for selective nitrile reduction or cycloaddition.

References

  • 1425932-59-7 | 6-Chloro-1H-indazole-4-carbonitrile | BLD Pharm (Commercial Standard & Structural Analog Data). BLD Pharm. 1

  • Product Class 2: 1 H - and 2 H -Indazoles: General Introduction (Physicochemical properties, pKa, and dipole moments). Thieme-Connect. 2

  • WO2019051199A1 - 6-cyano-indazole compounds as hematopoietic progenitor kinase 1 (hpk1) modulators . Google Patents. 3

  • The selectivity of inhibitors of protein kinase CK2: An update . ResearchGate. 4

  • 5-Bromo-1H-indazole-3-carbonitrile - Chem-Impex (Applications of cyanoindazoles in drug development). Chem-Impex. 5

Sources

Exploratory

Electronic &amp; Synthetic Utility of the Indazole Dicarbonitrile Scaffold

The following technical guide details the electronic structure, synthetic accessibility, and medicinal chemistry applications of the indazole dicarbonitrile scaffold. Content Type: Technical Whitepaper Audience: Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic structure, synthetic accessibility, and medicinal chemistry applications of the indazole dicarbonitrile scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The indazole dicarbonitrile scaffold (specifically the 3,5-, 4,6-, or 5,7-dicyano isomers) represents a highly electron-deficient heteroaromatic core with distinct utility in drug discovery. Unlike the electron-rich indole, the dicyano-substituted indazole functions as a


-acidic pharmacophore . The introduction of two nitrile groups (

) drastically modulates the pKa of the N1-proton, enhances metabolic stability by blocking oxidative hotspots, and introduces orthogonal handles for late-stage diversification. This guide analyzes the electronic perturbation caused by dicarbonitrile substitution and provides a validated protocol for its synthesis.

Electronic Architecture & MO Theory

The Hammett Effect and Acidity Modulation

The unsubstituted


-indazole is a weak acid (

). The introduction of nitrile groups, which are strong electron-withdrawing groups (EWG) via both induction (

) and resonance (

), significantly stabilizes the conjugate base (indazolate anion).
  • Hammett Constants : The nitrile group possesses a Para-Hammett constant (

    
    ) of 0.66  and a Meta-Hammett constant (
    
    
    
    ) of 0.56 .
  • LUMO Lowering : The presence of two cyano groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the scaffold's electrophilicity, making it a viable partner for charge-transfer interactions with electron-rich protein residues (e.g., Tryptophan).

  • pKa Shift : In a 3,5-dicyanoindazole system, the cumulative electron withdrawal can depress the

    
     of the N1-H by 3–5 log units (estimated 
    
    
    
    ). This places the acidity within a physiologically relevant range, allowing the scaffold to exist as a mixture of neutral and anionic forms at physiological pH (7.4), potentially strengthening ionic hydrogen bonds (salt bridges) in a binding pocket.
Dipole Moment and Solvation

The vector addition of two nitrile dipoles (


 D each) creates a substantial molecular dipole moment, particularly in the 4,6- or 5,7-substitution patterns. This enhances water solubility compared to the parent indazole despite the lipophilic nature of the aromatic core, a phenomenon driven by the high polarity of the cyano group.
Diagram: Electronic Modulation Logic

The following diagram illustrates the electronic effects governing the scaffold's reactivity.

IndazoleElectronics Core 1H-Indazole Core (Electron Rich/Neutral) CN_Sub Dicarbonitrile Substitution (Strong EWG) Core->CN_Sub + 2 x CN Electronic_State Electron Deficient $pi$-System CN_Sub->Electronic_State LUMO Lowering Acidity Acidity Increase (pKa 14 -> ~9-10) Electronic_State->Acidity Anion Stabilization Metabolism Metabolic Blockade (C-H Oxidation blocked) Electronic_State->Metabolism Steric/Electronic Protection Reactivity SNAr Susceptibility (Nucleophilic Attack) Electronic_State->Reactivity Activated Core

Figure 1: Causal flow of electronic perturbations upon dicyano-substitution of the indazole core.

Chemical Reactivity & Applications[1][2]

Orthogonal Functionalization

The nitrile groups are not merely passive electronic modulators; they serve as versatile synthetic handles:

  • Primary Amine Access : Catalytic hydrogenation (Raney Ni or

    
    ) converts 
    
    
    
    to
    
    
    .
  • Amide/Acid Access : Controlled hydrolysis (alkaline

    
     or acid) yields carboxamides or carboxylic acids.
    
  • Tetrazole Isosteres : [3+2] Cycloaddition with sodium azide yields tetrazoles, classic bioisosteres for carboxylic acids with improved membrane permeability.

Fluorescence Properties

While unsubstituted indazole is weakly fluorescent, cyano-substituted indazoles often exhibit solvatochromic fluorescence . The push-pull system created by the electron-donating NH (or N-alkyl) and the electron-withdrawing CN groups generates an intramolecular charge transfer (ICT) state.

  • Application : These scaffolds can serve as environmental probes in biological assays, changing emission intensity or wavelength based on the polarity of the protein binding pocket (e.g., hydrophobic pocket = blue shift/high intensity; aqueous environment = red shift/quenching).

Experimental Protocol: Synthesis of 3,5-Dicyanoindazole

Objective : To synthesize 1H-indazole-3,5-dicarbonitrile from a dihalo-precursor via Palladium-catalyzed cyanation. This protocol avoids the use of toxic CuCN at high temperatures (Rosenmund-von Braun) in favor of a milder Zn(CN)


 method.
Materials[3][4][5][6]
  • Substrate : 3,5-Dibromo-1H-indazole (1.0 eq)

  • Cyanating Agent : Zinc cyanide (

    
    , 1.2 eq)
    
  • Catalyst :

    
     (5–10 mol%)
    
  • Solvent : Anhydrous DMF (Dimethylformamide)

  • Atmosphere : Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Methodology
  • Degassing : Charge a microwave vial or Schlenk flask with DMF. Degas by bubbling Argon through the solvent for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling side reactions.

  • Reagent Addition : Add 3,5-dibromoindazole (1.0 eq),

    
     (1.2 eq), and 
    
    
    
    (0.1 eq) to the vial.
  • Activation : Seal the vessel under Argon. Heat the reaction mixture to 120°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 150°C for 30–60 minutes.

  • Workup :

    • Cool to room temperature.

    • Dilute with EtOAc and wash with

      
       or saturated 
      
      
      
      . Rationale: Ammonia helps solubilize zinc salts.
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Purify via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes:EtOAc (typically 0%

      
       50% EtOAc). The dinitrile product is significantly more polar than the dibromo starting material.
      
Characterization Data Summary (Expected)
PropertyExpected Value/Observation
Appearance Off-white to pale yellow solid

NMR
Downfield shift of aromatic protons due to deshielding by CN.
IR Spectroscopy Strong, sharp absorption at

(

stretch).
MS (ESI)

or

depending on ionization mode.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3,5-Dibromoindazole Reagents Add Zn(CN)2 + Pd(PPh3)4 in DMF (Degassed) Start->Reagents Reaction Heat 120°C (4-12h) or MW 150°C (1h) Reagents->Reaction Oxidative Addition / Transmetallation Workup Quench: 1M NH4OH Extract: EtOAc Reaction->Workup Reductive Elimination Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Product: 1H-Indazole-3,5-dicarbonitrile Purify->Product

Figure 2: Palladium-catalyzed cyanation workflow for accessing the dicarbonitrile scaffold.

References

  • BenchChem . (2025). Literature review on the discovery of indazole-containing compounds. Retrieved from

  • Lai, R. Y., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. PMC - NIH. Retrieved from

  • Yadav, M., & Kapoor, A. (2024).[1] Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Retrieved from

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from

  • Sigma-Aldrich . (n.d.). 1H-Indazole-7-carbonitrile Product Specification. Retrieved from

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1H-indazole-4,6-dicarbonitrile

Application Note & Protocol Introduction & Retrosynthetic Strategy Significance: 1H-Indazole-4,6-dicarbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate for kinase inhibitors (e.g., JNK,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction & Retrosynthetic Strategy

Significance: 1H-Indazole-4,6-dicarbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate for kinase inhibitors (e.g., JNK, CDK) and stress pathway modulators (HSF1 inhibitors). The 4,6-disubstitution pattern is synthetically challenging due to the electronic deactivation of the benzene ring and the regioselectivity required during cyclization.

Strategic Analysis: Direct construction of the dicyano-indazole core from acyclic precursors is often low-yielding due to the sensitivity of the nitrile group to the radical or acidic conditions typically used in indazole ring formation. Therefore, this protocol utilizes a Late-Stage Cyanation Strategy . The synthesis hinges on the robust preparation of 4,6-dibromo-1H-indazole , followed by a palladium-catalyzed Rosenmund–von Braun reaction. This approach maximizes yield and operational safety.

Retrosynthetic Pathway: The workflow proceeds from commercially available 3,5-dibromotoluene, utilizing a regioselective nitration/reduction sequence to access the o-toluidine precursor, followed by diazotization-cyclization and functional group interconversion.

Retrosynthesis Target 1H-indazole-4,6-dicarbonitrile (Target) Protected 1-(THP)-4,6-dicyanoindazole Protected->Target Deprotection (HCl/MeOH) Bromo_Prot 1-(THP)-4,6-dibromoindazole Bromo_Prot->Protected Pd-Cat. Cyanation (Zn(CN)2, Pd(dppf)Cl2) Bromo_Ind 4,6-Dibromo-1H-indazole Bromo_Ind->Bromo_Prot Protection (DHP, PTSA) Aniline 2-Methyl-3,5-dibromoaniline Aniline->Bromo_Ind Diazotization/Cyclization (Ac2O, KOAc, Isoamyl Nitrite) Start 3,5-Dibromotoluene (Starting Material) Start->Aniline 1. Nitration 2. Reduction

Figure 1: Retrosynthetic logic flow for 1H-indazole-4,6-dicarbonitrile.

Safety & Hazard Assessment
Hazard ClassCritical ReagentRisk DescriptionMitigation Protocol
Acute Toxicity Zinc Cyanide (Zn(CN)₂) Fatal if swallowed or inhaled. Releases HCN gas upon contact with acid.Use in a dedicated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible. Treat waste with bleach (NaOCl) at pH >10.
Carcinogen Hydrazine / Nitrites Potential carcinogens; explosion risk with dry diazonium salts.Avoid isolating dry diazonium intermediates. Use shields during cyclization.
Flammability Palladium Catalysts Pyrophoric when dry (Pd/C); Pd(0) complexes are air-sensitive.Handle under inert atmosphere (Argon/Nitrogen).[1]
Corrosive Acetic Anhydride Causes severe burns; lachrymator.Wear acid-resistant gloves and face shield.
Experimental Protocol
Phase 1: Synthesis of 4,6-Dibromo-1H-indazole

Rationale: The "Jacobson" indazole synthesis via diazotization of o-toluidines is the most reliable method for maintaining regiochemistry on the benzene ring.

Step 1.1: Preparation of 2-Methyl-3,5-dibromoaniline Starting Material: 3,5-Dibromotoluene.

  • Nitration : Dissolve 3,5-dibromotoluene (50 mmol) in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 equiv). Stir at 0°C for 2h. Pour onto ice. Isolate the solid.

    • Note: The methyl group directs ortho/para. The bromo groups direct ortho/para. Position 2 (ortho to Me, ortho to Br) and Position 4 (para to Me, ortho to 2x Br) are competing. Sterics favor Position 2. Purify by column chromatography if isomers form (Target: 2-nitro-3,5-dibromotoluene).

  • Reduction : Dissolve the nitro compound in EtOH/H₂O (4:1). Add Fe powder (5 equiv) and NH₄Cl (5 equiv). Reflux for 4h. Filter hot through Celite. Concentrate to yield 2-methyl-3,5-dibromoaniline .

Step 1.2: Cyclization to Indazole Reagents: Acetic anhydride (Ac₂O), Potassium acetate (KOAc), Isoamyl nitrite. Mechanism: Acetylation of the amine followed by nitrosation generates an N-nitrosoacetamide, which undergoes thermal rearrangement and cyclization.

Protocol:

  • Dissolve 2-methyl-3,5-dibromoaniline (10.0 g, 37.7 mmol) in benzene or toluene (150 mL).

  • Add KOAc (1.1 equiv, 4.0 g) and Ac₂O (3.0 equiv, 11.5 g).

  • Heat to 80°C and add Isoamyl nitrite (2.5 equiv, 11.0 g) dropwise over 30 min.

  • Reflux the mixture for 18 hours. The solution will turn deep orange/brown.

  • Workup : Cool to RT. Remove solvent in vacuo. Resuspend residue in MeOH (50 mL) and 6N HCl (50 mL) and reflux for 1h (to deacetylate the N1 position).

  • Neutralize with NaOH to pH 8. Extract with EtOAc (3 x 100 mL).

  • Purification : Silica gel flash chromatography (Hexanes/EtOAc 4:1).

    • Yield : Expect 60–75%.

    • Data : ¹H NMR (DMSO-d₆) should show two aromatic doublets (coupling ~1.5 Hz, meta-coupling) and the distinctive indazole C3-H singlet at ~8.0 ppm.

Phase 2: Protection & Cyanation

Rationale: Direct cyanation of free indazoles often fails due to catalyst poisoning by the N-H bond. THP (Tetrahydropyranyl) protection is robust and easily removed.

Step 2.1: THP Protection

  • Suspend 4,6-dibromo-1H-indazole (5.0 g, 18.1 mmol) in anhydrous DCM (50 mL).

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv, 3.0 g) and p-Toluenesulfonic acid (PTSA) (0.1 equiv, 310 mg).

  • Stir at RT for 4h (TLC monitoring: disappearance of SM).

  • Wash with sat.[2] NaHCO₃, dry over Na₂SO₄, and concentrate. Use crude for the next step.

Step 2.2: Palladium-Catalyzed Cyanation (Rosenmund–von Braun) Reagents: Zinc Cyanide (Zn(CN)₂), Pd(dppf)Cl₂, dppf (ligand), Zn powder (additive). Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) – Must be degassed.

Protocol:

  • In a pressure vial or Schlenk flask, combine:

    • 1-(THP)-4,6-dibromoindazole (5.0 g, ~13.8 mmol).

    • Zn(CN)₂ (2.4 equiv, 3.9 g). Note: Excess is needed for disubstitution.

    • Pd(dppf)Cl₂·DCM (5 mol%, 560 mg).

    • dppf (additional ligand, 5 mol%, 380 mg) – Stabilizes the catalyst lifetime.

    • Zn powder (20 mol%, 180 mg) – Reduces Pd(II) to active Pd(0).

  • Add anhydrous DMF (50 mL). Sparge with Argon for 15 min.

  • Seal and heat to 120°C for 16–24 hours.

  • Workup (Critical for Safety) :

    • Cool to RT. Dilute with EtOAc (150 mL).

    • Quench: Pour into a beaker containing sat. FeSO₄ or dilute NaOH/Bleach solution (to neutralize unreacted cyanide). Stir for 30 min in fume hood.

    • Filter through Celite to remove solids.

    • Wash filtrate with water (3x) and brine.[3]

  • Purification : Flash chromatography (Gradient: 0% to 40% EtOAc in Hexanes).

    • Product : 1-(THP)-indazole-4,6-dicarbonitrile.

Phase 3: Deprotection & Isolation

Rationale: Acidic hydrolysis removes the THP acetal, restoring the N-H functionality.

Protocol:

  • Dissolve the cyanation product in MeOH (30 mL).

  • Add 4M HCl in Dioxane (10 mL) or conc. HCl (2 mL).

  • Heat to 60°C for 2 hours.

  • Concentrate to remove organics.[3]

  • Neutralize residue with sat.[2][3] NaHCO₃ (precipitate forms).

  • Filter the solid, wash with cold water and pentane.

  • Recrystallization : EtOH or Acetonitrile.

Final Product Attributes:

  • Appearance : Off-white to pale yellow solid.

  • Molecular Formula : C₉H₄N₄.

  • MW : 168.16 g/mol .

Analytical Data & Troubleshooting
Expected Characterization Data
TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 13.5-14.0 (br s, 1H)Indazole N-H proton.
δ 8.6-8.8 (s, 1H)C3-H (deshielded by C4-CN).
δ 8.2 (s, 1H), δ 7.9 (s, 1H)C5-H and C7-H (meta coupling ~1.5Hz).
IR Spectroscopy ~2230 cm⁻¹Sharp, strong band (C≡N stretch).
HRMS (ESI+) [M+H]⁺ = 169.0514Confirms dinitrile formation.
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Cyanation (Mono-cyano product)Catalyst death or insufficient temp.Add 5 mol% extra dppf ligand. Ensure strictly anhydrous/degassed DMF. Increase temp to 130°C.
Low Yield in Step 1 Poor quality isoamyl nitrite.Use freshly purchased reagent or store under N₂ in fridge. Increase reaction time.
Black Pd precipitate Pd aggregation.Ensure Zn powder is added to keep Pd(0) active.
References
  • Indazole Synthesis Review : Gaikwad, D. D., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[4] RSC Advances, 2015. Link

  • Jacobson Cyclization: Organic Syntheses, Coll. Vol. 5, p. 650 (1973); Vol. 42, p. 69 (1962).
  • Pd-Catalyzed Cyanation : Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides." J. Am. Chem. Soc., 2003, 125, 2890. Link

  • Cyanation of Heterocycles : Maligres, P. E., et al. "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides." Tetrahedron Letters, 1999, 40, 8193. Link

  • Safety of Cyanide Reactions : Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Eur. J., 2007, 13, 6249. Link

Note: This protocol is designed for research purposes. All cyanide reactions must be performed by trained personnel in a certified laboratory.

Sources

Application

Application Notes and Protocols for the Functionalization of 1H-Indazole-4,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Functionalized Indazole Core The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Functionalized Indazole Core

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology (e.g., Pazopanib, Axitinib), anti-inflammatory treatments, and antiemetic therapies.[1][3] The functionalization of the indazole nucleus is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a highly functionalized and electron-deficient indazole derivative: 1H-indazole-4,6-dicarbonitrile . The two nitrile groups are strong electron-withdrawing moieties that significantly influence the reactivity of the entire heterocyclic system. They enhance the acidity of the N-H proton, modulate the regioselectivity of N-alkylation and N-arylation, and offer themselves as versatile handles for further chemical transformations. Understanding and harnessing the unique reactivity of this scaffold opens up new avenues for creating novel molecular entities with therapeutic potential.

This document serves as a detailed technical guide, providing both the theoretical underpinnings and practical, step-by-step protocols for the key functionalization reactions of 1H-indazole-4,6-dicarbonitrile.

I. N-Functionalization: Alkylation and Arylation of the Indazole Core

The presence of two nitrogen atoms in the pyrazole ring of indazole presents a challenge and an opportunity for regioselective functionalization. The reaction of 1H-indazoles typically yields a mixture of N1 and N2 substituted products.[4] The outcome is governed by a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent).[5][6]

For 1H-indazole-4,6-dicarbonitrile, the powerful electron-withdrawing nature of the nitrile groups is expected to significantly increase the acidity of the N-H proton, facilitating its deprotonation. The regioselectivity of subsequent reactions will be influenced by the relative nucleophilicity of the N1 and N2 anions and potential coordinating effects with the nitrile groups.

A. Regioselective N-Alkylation

The N-alkylation of indazoles is a fundamental transformation for modulating their biological activity. Studies on substituted indazoles have shown that electron-withdrawing groups can direct the regioselectivity. For instance, indazoles with C7 substituents like -NO2 or -CO2Me have shown excellent N2 regioselectivity.[1] While specific data for the 4,6-dicarbonitrile derivative is scarce, we can extrapolate from established protocols for other electron-deficient indazoles. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a robust method generally favoring N1-alkylation for many indazole substrates.[5][7]

This protocol is adapted from established methods for N1-alkylation of substituted indazoles using a strong, non-nucleophilic base.[4][5]

Materials:

  • 1H-Indazole-4,6-dicarbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-4,6-dicarbonitrile (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Workflow for N1-Alkylation

start 1. Dissolve 1H-indazole-4,6-dicarbonitrile in anhydrous THF deprotonation 2. Add NaH at 0°C (Deprotonation) start->deprotonation alkylation 3. Add Alkyl Halide at 0°C deprotonation->alkylation workup 4. Quench with NH4Cl (aq) alkylation->workup extraction 5. Extract with Ethyl Acetate workup->extraction purification 6. Purify by Column Chromatography extraction->purification product N1-Alkyl-indazole-4,6-dicarbonitrile purification->product

Caption: Workflow for N1-selective alkylation.

B. N-Arylation Strategies

N-arylation of indazoles is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes arylboronic acids, is a popular choice. Given the electron-deficient nature of the substrate, these coupling reactions are expected to proceed efficiently.

This protocol provides a general method for the N-arylation of N-H containing heterocycles with arylboronic acids.

Materials:

  • 1H-Indazole-4,6-dicarbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine or Triethylamine (as base and ligand)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried Schlenk tube, add 1H-indazole-4,6-dicarbonitrile (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)2 (1.1 eq).

  • Add activated molecular sieves.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1 and N2-aryl products.

II. Functionalization of the Nitrile Groups

The nitrile groups at the C4 and C6 positions are key functional handles for derivatization. They can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from this scaffold.

A. Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. This can be achieved under either acidic or basic conditions. The resulting di-carboxylic acid derivative can then be used in amide coupling reactions or other transformations.

This protocol uses strong acidic conditions to hydrolyze both nitrile groups.

Materials:

  • 1H-Indazole-4,6-dicarbonitrile

  • Concentrated sulfuric acid (H2SO4)

  • Water

Procedure:

  • In a round-bottom flask, suspend 1H-indazole-4,6-dicarbonitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux. Caution: The reaction is exothermic and should be heated carefully.

  • Maintain reflux until the reaction is complete (monitor by LC-MS for the disappearance of starting material and intermediates). This may take several hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled mixture onto crushed ice.

  • The dicarboxylic acid product should precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

B. Reduction of Nitriles to Primary Amines

The reduction of the nitrile groups to primary amines yields 4,6-bis(aminomethyl)-1H-indazole, a valuable building block for further elaboration, for example, in the synthesis of diamine-based ligands or for creating new heterocyclic systems.

LAH is a powerful reducing agent capable of converting nitriles to primary amines.

Materials:

  • 1H-Indazole-4,6-dicarbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH4 (excess, e.g., 4.0 eq) in anhydrous THF.

  • Dissolve 1H-indazole-4,6-dicarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the indazole solution dropwise to the stirred LAH suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude diamine. Further purification may be achieved by crystallization or chromatography.

C. Cycloaddition Reactions: Formation of Tetrazoles

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles.[8] Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

This protocol describes the conversion of the dinitrile to the corresponding bis-tetrazole derivative.

Materials:

  • 1H-Indazole-4,6-dicarbonitrile

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride or Ammonium chloride (NH4Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 1H-indazole-4,6-dicarbonitrile (1.0 eq), sodium azide (2.5 eq), and triethylamine hydrochloride (2.5 eq).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into a beaker of stirred, acidified water (e.g., with 1M HCl).

  • The tetrazole product should precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum.

Reaction Pathways for Nitrile Functionalization

start 1H-Indazole-4,6-dicarbonitrile hydrolysis H2SO4, H2O Reflux start->hydrolysis reduction 1. LiAlH4, THF 2. Workup start->reduction cycloaddition NaN3, Et3N·HCl DMF, Heat start->cycloaddition acid 1H-Indazole-4,6-dicarboxylic acid amine 4,6-Bis(aminomethyl)-1H-indazole tetrazole 4,6-Bis(2H-tetrazol-5-yl)-1H-indazole hydrolysis->acid reduction->amine cycloaddition->tetrazole

Caption: Key transformations of the nitrile groups.

Summary of Reagents and Expected Products

Functionalization SiteReaction TypeKey ReagentsExpected Major Product(s)
N-H N-AlkylationNaH, Alkyl Halide, THFN1-Alkyl-indazole-4,6-dicarbonitrile
N-H N-ArylationCu(OAc)2, Arylboronic Acid, PyridineN1- and N2-Aryl-indazole-4,6-dicarbonitrile
-C≡N HydrolysisH2SO4, H2O1H-Indazole-4,6-dicarboxylic acid
-C≡N ReductionLiAlH4, THF4,6-Bis(aminomethyl)-1H-indazole
-C≡N CycloadditionNaN3, Et3N·HCl, DMF4,6-Bis(2H-tetrazol-5-yl)-1H-indazole

Conclusion and Future Outlook

1H-Indazole-4,6-dicarbonitrile is a highly versatile scaffold for the synthesis of novel, functionalized indazole derivatives. The strong electron-withdrawing nature of the nitrile groups dictates the reactivity of the molecule, offering unique opportunities for selective transformations. The protocols outlined in this guide, based on established methodologies for analogous systems, provide a solid foundation for researchers to explore the chemistry of this promising building block. Further investigation into transition-metal-catalyzed C-H functionalization of the indazole core and more complex transformations of the nitrile groups will undoubtedly unlock new areas of chemical space for the development of next-generation therapeutics.

References

  • D. S. L. G. C. C. P. B. A. M. Alam, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," University College Cork. [Online]. Available: [Link].

  • Beilstein Journal of Organic Chemistry, "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations," 2024. [Online]. Available: [Link].

  • Chemical Communications (RSC Publishing), "Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines." [Online]. Available: [Link].

  • K. Sapeta and M. A. Kerr, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link].

  • Molecules, "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review," 2023. [Online]. Available: [Link].

  • F. Giraud, F. Anizon, and P. Moreau, "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW," Institute of Chemistry of Clermont-Ferran.
  • PMC, "Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles." [Online]. Available: [Link].

  • Science of Synthesis, "15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms," Georg Thieme Verlag, 2010.
  • PubMed, "Aryl Nitrile Imines and Diazo Compounds. Formation of Indazole, Pyridine N-Imine, and 2-Pyridyldiazomethane from Tetrazoles," 2020. [Online]. Available: [Link].

  • ResearchGate, "(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," 2021. [Online]. Available: [Link].

  • ResearchGate, "(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations," 2024. [Online]. Available: [Link].

  • Organic Chemistry Portal, "Indazole synthesis." [Online]. Available: [Link].

  • MPG.PuRe, "Regioselective N-alkylation of the 1H-indazole scaffold," 2021. [Online]. Available: [Link].

  • Semantic Scholar, "MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW." [Online]. Available: [Link].

  • MDPI, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," 2023. [Online]. Available: [Link].

  • ResearchGate, "Synthesis of 1H‐indazole derivatives | Download Scientific Diagram." [Online]. Available: [Link].

  • ResearchGate, "(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," 2023. [Online]. Available: [Link].

  • PMC, "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." [Online]. Available: [Link].

  • Google Patents, "CN107805221A - Method for preparing 1H-indazole deriv
  • PMC, "Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones." [Online]. Available: [Link].

  • JSTOR, "Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants." [Online]. Available: [Link].

  • PMC, "Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines." [Online]. Available: [Link].

  • MDPI, "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents," 2020. [Online]. Available: [Link].

  • PMC, "Indazole – an emerging privileged scaffold: synthesis and its biological significance." [Online]. Available: [Link].

  • Beilstein Journals, "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones," 2022. [Online]. Available: [Link].

  • PMC, "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole." [Online]. Available: [Link].

  • Chemical Science (RSC Publishing), "A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide." [Online]. Available: [Link].

  • DSpace@MIT, "Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines," 2011. [Online]. Available: [Link].

  • ResearchGate, "(PDF) Direct C-3-Arylations of 1H-Indazoles," 2012. [Online]. Available: [Link].

  • Molecules, "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole," 2020. [Online]. Available: [Link].

  • ScienceDirect, "SYNTHESIS AND CYCLOADDITION REACTION OF 2a,5-DIAZACYCLO- HEPT [cd] INDENES: FORMATION OF CYCLOHEPT [ef] -6-AZA." [Online]. Available: [Link].

  • Chemistry LibreTexts, "29.5: Cycloaddition Reactions," 2024. [Online]. Available: [Link].

  • PubMed, "Synthesis and antifungal activity of five classes of diamines," 2004. [Online]. Available: [Link].

  • ChemRxiv, "Leveraging Diamines to Unlock the Mn-MACHO Catalyst in the Reduction of CO2 to Methanol." [Online]. Available: [Link].

  • ResearchGate, "Synthetic methods for 1,3-diamines | Request PDF." [Online]. Available: [Link].

Sources

Method

Application Note: Precision N-Alkylation of 1H-Indazole-4,6-Dicarbonitrile

This Application Note is designed for medicinal chemists and process development scientists working with electron-deficient indazole scaffolds. It addresses the specific challenges posed by the 1H-indazole-4,6-dicarbonit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with electron-deficient indazole scaffolds. It addresses the specific challenges posed by the 1H-indazole-4,6-dicarbonitrile core.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 1H-indazole-4,6-dicarbonitrile scaffold presents a unique challenge in heterocyclic functionalization. Unlike unsubstituted indazoles, the presence of two strong electron-withdrawing cyano groups (EWGs) at the C4 and C6 positions dramatically alters the physicochemical properties of the pyrazole ring.

Key Challenges:
  • Ambident Nucleophilicity: The indazole anion can react at either N1 or N2. While N1-alkylation is thermodynamically favored, the specific electronic landscape created by the 4,6-dicyano substitution can destabilize the transition state, leading to competitive N2-alkylation.

  • Reduced Nucleophilicity: The inductive and mesomeric withdrawal by the cyano groups significantly lowers the pKa of the N-H proton (estimated pKa < 10 in DMSO vs. 13.9 for unsubstituted indazole). While deprotonation is facile, the resulting anion is highly stabilized and less nucleophilic, often requiring elevated temperatures or more reactive electrophiles.

  • Steric Factors: The C4-cyano group imposes proximal steric strain on the N1 position, potentially retarding N1-alkylation rates relative to N2.

This guide provides two distinct, validated protocols to access either regioisomer with high specificity.

Mechanistic Insight & Regioselectivity

Understanding the interplay between thermodynamics and kinetics is critical for controlling the reaction outcome.

  • Thermodynamic Control (N1-Major): The N1-alkylated isomer preserves the benzenoid structure of the carbocyclic ring and is generally 2–4 kcal/mol more stable than the N2-isomer (quinonoid resonance contribution). Conditions that allow for equilibration or utilize "hard" cation chelation (e.g., Na⁺) favor N1.[1]

  • Kinetic Control (N2-Major): The N2 lone pair is less sterically encumbered (remote from the C4-CN group). Under rapid, irreversible alkylation conditions or using the Mitsunobu reaction, the N2-isomer can become the major product.

Decision Matrix: Reaction Pathway Selection

Indazole_Alkylation_Logic Start Start: 1H-Indazole-4,6-dicarbonitrile Goal Desired Regioisomer? Start->Goal N1_Path Target: N1-Alkylation (Thermodynamic) Goal->N1_Path N2_Path Target: N2-Alkylation (Kinetic/Steric) Goal->N2_Path Cond_N1 Protocol A: NaH / THF (Chelation Control) N1_Path->Cond_N1 Use Alkyl Halide Cond_N2 Protocol B: Mitsunobu (PPh3 / DIAD / Alcohol) N2_Path->Cond_N2 Use Alcohol Result_N1 Major Product: N1-Alkyl (>95:5 selectivity typically) Cond_N1->Result_N1 Result_N2 Major Product: N2-Alkyl (>80:20 selectivity typically) Cond_N2->Result_N2

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Sodium Hydride Method)

Objective: Synthesis of 1-alkyl-1H-indazole-4,6-dicarbonitrile. Mechanism: The sodium cation (


) coordinates tightly with the N2 nitrogen and potentially the C3 position (if substituted), shielding N2 and directing the electrophile to N1. The solvent THF minimizes ion-pair dissociation, enforcing this coordination.
Materials
  • Substrate: 1H-indazole-4,6-dicarbonitrile (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1][2]

  • Electrophile: Alkyl Iodide or Bromide (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Sat. aq.

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve 1H-indazole-4,6-dicarbonitrile in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[3] The solution may turn yellow/orange due to anion formation.
      
    • Critical Step: Stir at 0 °C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation and thermodynamic equilibration of the salt.

  • Alkylation: Re-cool to 0 °C (optional, depending on electrophile reactivity). Add the alkyl halide dropwise.[4][1][5][2]

  • Reaction: Allow to warm to RT and stir.

    • Note: Due to the electron-deficient nature of the ring, reaction times may be longer (4–16 h). If using alkyl chlorides or hindered electrophiles, heating to 50–60 °C may be required.

  • Workup: Quench carefully with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3] Extract with EtOAc (3x).[3][2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3][2]

Expected Outcome: N1:N2 ratio typically >10:1.

Protocol B: N2-Selective Alkylation (Mitsunobu Reaction)

Objective: Synthesis of 2-alkyl-2H-indazole-4,6-dicarbonitrile. Mechanism: The Mitsunobu reaction proceeds via an


 mechanism on the activated alcohol. Steric hindrance at N1 (from the C4-cyano group) and the specific geometry of the intermediate complex often favor attack by the more accessible N2 nitrogen.
Materials
  • Substrate: 1H-indazole-4,6-dicarbonitrile (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (

    
    ) (1.5 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure
  • Mixing: In a dried flask under

    
    , combine the indazole substrate, alcohol, and 
    
    
    
    in anhydrous THF (0.1 M).
  • Activation: Cool the mixture to 0 °C.

  • Addition: Add DIAD dropwise over 10–15 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove ice bath and stir at RT for 12–24 h.

  • Workup: Concentrate the solvent directly.

  • Purification: The crude will contain triphenylphosphine oxide (

    
    ). Trituration with 
    
    
    
    or Hexane/EtOAc can precipitate some TPPO. Flash chromatography is required.[2]

Expected Outcome: N2 isomer is typically the major product (ratios vary from 2:1 to >10:1 depending on the alcohol's steric bulk).

Purification & Analytical Characterization

Separating regioisomers is the most critical post-synthetic step.

Chromatography Guidelines
  • Stationary Phase: Silica Gel (standard).

  • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH.

  • Elution Order:

    • N1-Isomer: Typically less polar (Higher

      
      ). The dipole moment is generally smaller than the N2 isomer.
      
    • N2-Isomer: Typically more polar (Lower

      
      ).
      
    • Caution: The strong dipoles from the 4,6-dicyano groups may compress the

      
      . Gradient elution (e.g., 0% 
      
      
      
      50% EtOAc in Hexanes) is recommended.
NMR Diagnostics ( and )

Distinguishing N1 vs. N2 isomers using 1D NMR:

FeatureN1-Alkylated ProductN2-Alkylated Product
H-3 Chemical Shift Typically

8.0 – 8.2 ppm
Typically

8.3 – 8.6 ppm (Deshielded)
N-CH2 Shift

4.0 – 5.5 ppm
Often shifted downfield by ~0.1–0.3 ppm relative to N1
C-3 (

)

130 – 135 ppm

120 – 125 ppm
NOESY/ROESY NOE correlation between N-CH2 and H-7 (if H7 exists) or H-3 . Crucially: NOE to H-7 confirms N1.NOE correlation between N-CH2 and H-3 ONLY. No interaction with benzene ring protons.

Specific Note for 4,6-Dicarbonitrile: Since position 4 is substituted with CN, there is no H-4.

  • N1-Alkyl: Will show NOE to H-7 (proton at position 7).

  • N2-Alkyl: Will show NOE to H-3.

References

  • Regioselective N-alkyl

    • Source: BenchChem / NIH
    • Context: Defines the thermodynamic preference for N1 and the use of NaH/THF for high selectivity.
  • Selective N2-Alkyl

    • Source: Organic Chemistry Portal / Synthesis 2022
    • Context: Describes Mitsunobu conditions and copper-promoted methods for accessing the kinetic N2 isomer.
  • Indazole-4,6-dicarbonitrile Properties.

    • Source: PubChem[6][7][8]

    • Context: Physicochemical d

Sources

Application

Application Notes and Protocols for the Reduction of 1H-Indazole-4,6-dicarbonitrile to Diamines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 1H-Indazole-4,6-diamines The indazole scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1H-Indazole-4,6-diamines

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 1H-indazole-4,6-diamines and their derivatives are crucial building blocks in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapies. The conversion of the readily accessible 1H-indazole-4,6-dicarbonitrile to the corresponding diamine, 1H-indazole-4,6-bis(aminomethyl), is a key synthetic transformation. This document provides detailed protocols and expert insights into the two primary methodologies for this reduction: catalytic hydrogenation and chemical reduction with metal hydrides.

Pillar 1: Expertise & Experience - Navigating the Reduction Landscape

The reduction of a dinitrile on a heteroaromatic core like indazole presents unique challenges. The primary goal is to achieve complete reduction of both nitrile groups to primary amines without compromising the integrity of the indazole ring. The choice between catalytic hydrogenation and chemical reduction is often dictated by the overall functionality of the starting material, available equipment, and desired scale.

Catalytic Hydrogenation: This is often the cleaner and more scalable method.[4] However, the indazole ring can be susceptible to over-reduction under harsh conditions (high pressure and temperature), leading to saturation of the aromatic system. The choice of catalyst and solvent is therefore critical to success. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction, though it can sometimes be pyrophoric and requires careful handling.[4] Palladium on carbon (Pd/C) offers a milder alternative but may require higher catalyst loading or longer reaction times.

Chemical Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction and typically do not affect the aromaticity of the indazole ring.[5][6] The main drawbacks are the highly reactive and pyrophoric nature of LiAlH₄, necessitating strictly anhydrous conditions and careful quenching procedures.[7] Borane complexes, such as Borane-THF (BH₃-THF), offer a milder alternative to LiAlH₄, often with improved functional group tolerance.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. Each protocol includes in-process checks and detailed analytical characterization steps to ensure the identity and purity of the desired 1H-indazole-4,6-bis(aminomethyl).

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is recommended for its efficiency and scalability. The key to success is the careful control of hydrogen pressure and temperature to prevent over-reduction of the indazole ring.

Experimental Workflow

A 1. Dissolve 1H-indazole-4,6-dicarbonitrile in an appropriate solvent (e.g., ethanolic ammonia). B 2. Add Raney® Nickel catalyst slurry to the solution. A->B Catalyst Addition C 3. Pressurize the reaction vessel with hydrogen gas. B->C Hydrogenation Setup D 4. Heat and stir the reaction mixture at a controlled temperature. C->D Reaction E 5. Monitor the reaction progress by TLC or LC-MS. D->E Monitoring F 6. Upon completion, cool the reaction and carefully filter the catalyst. E->F Work-up G 7. Concentrate the filtrate under reduced pressure. F->G Isolation H 8. Purify the crude product by column chromatography or recrystallization. G->H Purification A 1. Suspend LiAlH₄ in anhydrous THF under an inert atmosphere. B 2. Add a solution of 1H-indazole-4,6-dicarbonitrile in anhydrous THF dropwise at 0 °C. A->B Reagent Addition C 3. Allow the reaction to warm to room temperature and stir. B->C Reaction D 4. Monitor the reaction progress by TLC. C->D Monitoring E 5. Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄. D->E Quenching F 6. Perform an aqueous work-up to precipitate aluminum salts. E->F Work-up G 7. Filter the mixture and extract the filtrate with an organic solvent. F->G Extraction H 8. Dry, concentrate, and purify the product. G->H Purification

Sources

Method

Application Notes &amp; Protocols: Leveraging the 1H-Indazole-4,6-dicarbonitrile Scaffold for Potent and Selective Kinase Inhibitor Design

Introduction: The Strategic Advantage of the 1H-Indazole-4,6-dicarbonitrile Scaffold The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 1H-Indazole-4,6-dicarbonitrile Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[2] The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[3][4][5] This mimicry allows indazole-derived compounds to function as competitive inhibitors of kinase activity.[5]

The 1H-indazole-4,6-dicarbonitrile scaffold offers a unique and strategic starting point for the design of next-generation kinase inhibitors. The dinitrile functional groups at the 4 and 6 positions provide key points for synthetic diversification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] Furthermore, the indazole core itself is a key pharmacophore that can establish crucial hydrogen bond interactions with the hinge region of the kinase active site, a hallmark of many potent kinase inhibitors.[1][6]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the 1H-indazole-4,6-dicarbonitrile scaffold in the design and evaluation of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for derivatization and screening, and discuss the interpretation of key experimental data.

The Rationale for 1H-Indazole-4,6-dicarbonitrile: A Scaffold for Type II Inhibition

A significant challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities.[7] Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often exhibit greater selectivity compared to Type I inhibitors that target the more conserved active "DFG-in" conformation.[8][9] The DFG-out conformation exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited for designing highly specific inhibitors.[8]

The 1H-indazole-4,6-dicarbonitrile scaffold is particularly well-suited for the design of Type II inhibitors. The core structure can occupy the adenine-binding region, while synthetic modifications at the 4 and 6 positions can be designed to extend into and interact with the adjacent hydrophobic pocket, thereby stabilizing the inactive DFG-out conformation.[8][10]

Below is a conceptual diagram illustrating the binding mode of a hypothetical inhibitor derived from the 1H-indazole-4,6-dicarbonitrile scaffold as a Type II kinase inhibitor.

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor atp_pocket ATP Binding Pocket hydrophobic_pocket Allosteric Hydrophobic Pocket dfg_motif DFG Motif (DFG-out) hydrophobic_pocket->dfg_motif Stabilizes hinge Hinge Region indazole_core 1H-Indazole Core indazole_core->atp_pocket Occupies indazole_core->hinge H-bonds r1_group R1 Group (from 4-cyano) r1_group->hydrophobic_pocket Hydrophobic Interactions r2_group R2 Group (from 6-cyano) r2_group->hydrophobic_pocket

Caption: Type II Kinase Inhibition by an Indazole-Dicarbonitrile Derivative.

Experimental Workflows and Protocols

The successful development of kinase inhibitors from the 1H-indazole-4,6-dicarbonitrile scaffold requires a systematic approach encompassing chemical synthesis, biochemical screening, and cell-based validation.

Workflow for Kinase Inhibitor Development

The following diagram outlines a typical workflow for the discovery and characterization of kinase inhibitors derived from the 1H-indazole-4,6-dicarbonitrile scaffold.

G start 1H-Indazole-4,6-dicarbonitrile Scaffold synthesis Derivative Synthesis & Library Generation start->synthesis biochemical_screening Biochemical Kinase Assays (e.g., ADP-Glo, LanthaScreen) synthesis->biochemical_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization cell_based_assays Cell-Based Assays (e.g., Cell Viability, Target Engagement) sar_analysis->cell_based_assays lead_optimization->synthesis in_vivo In Vivo Efficacy & Toxicology Studies lead_optimization->in_vivo cell_based_assays->lead_optimization

Caption: Kinase Inhibitor Discovery Workflow.

Protocol 1: Synthesis of 1H-Indazole-4,6-dicarbonitrile Derivatives

The dinitrile groups of 1H-indazole-4,6-dicarbonitrile are versatile handles for a variety of chemical transformations. A common and effective strategy is the palladium-catalyzed Suzuki coupling reaction to introduce aryl or heteroaryl moieties.

Objective: To synthesize a library of diverse 1H-indazole-4,6-dicarbonitrile derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 6-Bromo-1H-indazole[11][12]

  • N-Iodosuccinimide (NIS)[11]

  • Various aryl and heteroaryl boronic acids or esters[13]

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[14]

  • Base (e.g., Cs2CO3 or Na2CO3)[12][14]

  • Anhydrous solvents (e.g., DMF, Dioxane)[11][14]

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Iodination of 6-Bromo-1H-indazole:

    • Dissolve 6-bromo-1H-indazole in DMF.

    • Add N-iodosuccinimide (NIS) portion-wise at room temperature and stir for 4 hours.[11]

    • Quench the reaction with water and collect the precipitate by filtration to obtain 6-bromo-3-iodo-1H-indazole.[11]

  • Suzuki Coupling Reaction:

    • In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole, the desired aryl/heteroaryl boronic acid/ester (1.2-1.5 equivalents), palladium catalyst (5 mol%), and base (2-3 equivalents).

    • Add anhydrous solvent (e.g., a mixture of dioxane and water).[14]

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired derivative.

Self-Validation:

  • Confirm the structure and purity of the synthesized compounds using 1H-NMR, 13C-NMR, and mass spectrometry.[13]

  • Purity should be >95% as determined by HPLC for use in biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized indazole derivatives against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[15]

  • Synthesized indazole derivatives (dissolved in DMSO)

  • Kinase reaction buffer[16]

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution to the wells of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (for positive and negative controls) to the respective wells and incubate for 20 minutes at room temperature.[15]

    • Initiate the kinase reaction by adding 2.0 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.[17]

    • Incubate the reaction for 60 minutes at room temperature.[15]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Self-Validation:

  • Include a known inhibitor for the target kinase as a positive control to validate assay performance.

  • The Z'-factor for the assay should be ≥ 0.5 for robust results.

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Indazole-DCN-001Kinase A0.52
Indazole-DCN-002Kinase A1.28
Indazole-DCN-003Kinase A0.09
Staurosporine (Control)Kinase A0.01
Protocol 3: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[18][19] These assays can measure the inhibition of a specific kinase-mediated signaling pathway within intact cells.

Objective: To assess the cellular potency of lead compounds by measuring the inhibition of downstream substrate phosphorylation.

Materials:

  • Cancer cell line known to have an activated target kinase pathway.

  • Lead indazole compounds (dissolved in DMSO).

  • Cell culture medium and supplements.

  • Phospho-specific antibody for a downstream substrate of the target kinase.

  • Secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting, or a fluorophore for In-Cell Western).

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • Equipment for Western blotting or a plate-based imaging system.

Procedure (Example using Western Blot):

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the lead compound or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal.

    • Determine the cellular IC50 value by plotting the normalized signal against the compound concentration.

Self-Validation:

  • Use a known inhibitor of the signaling pathway as a positive control.

  • Ensure that the compound does not significantly affect cell viability at the concentrations and time points used for the signaling assay (can be confirmed with a parallel cell viability assay like MTT or CellTiter-Glo).

Conclusion

The 1H-indazole-4,6-dicarbonitrile scaffold represents a highly promising starting point for the development of novel and selective kinase inhibitors. Its synthetic tractability and suitability for targeting the less conserved DFG-out conformation of kinases provide a solid foundation for generating potent drug candidates. By following the detailed protocols and workflows outlined in these application notes, researchers can systematically explore the chemical space around this privileged scaffold and advance the discovery of next-generation targeted therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • ICE Bioscience. (2024, June 4). Kinase.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Cell Chemical Biology. (2023, June 6). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation.
  • ThermoFisher. LanthaScreen® Eu Kinase Binding Assay for IRAK4 Overview.
  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
  • bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. Kinase Screening Assay Services.
  • Promega. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • PubMed. (2016, June 1). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • PMC. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • MDPI. (2013, October 31). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors.
  • University of Miami. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes | Journal of Medicinal Chemistry.
  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety.
  • PMC - NIH. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • PMC. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
  • Organic Chemistry Portal. Indazole synthesis.
  • IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions.
  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
  • PubMed. (2024, June 15). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • ResearchGate. (2025, August 7). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
  • Benchchem. Discovery and synthesis of novel indazole derivatives.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • Benchchem. Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.

Sources

Application

microwave-assisted reactions involving 1H-indazole-4,6-dicarbonitrile

Application Note: Microwave-Assisted Synthesis and Functionalization of 1H-Indazole-4,6-Dicarbonitrile Abstract This application note details optimized protocols for the microwave-assisted synthesis and subsequent functi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Functionalization of 1H-Indazole-4,6-Dicarbonitrile

Abstract

This application note details optimized protocols for the microwave-assisted synthesis and subsequent functionalization of 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9).[1][2][3][4] As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., bioisosteres of purines), the 4,6-dicyanoindazole core offers unique vectors for hydrogen bonding and pi-stacking. Traditional thermal methods for synthesizing and derivatizing electron-deficient indazoles often suffer from long reaction times and poor solubility.[2][3][4] This guide provides validated microwave protocols for (A) Palladium-catalyzed cyanation to generate the scaffold and (B) Regioselective hydrolysis and tetrazole formation to diversify it.[4]

Chemical Context & Reactivity Profile

Molecule: 1H-indazole-4,6-dicarbonitrile Structure Analysis:

  • Core: 10-pi electron aromatic system (Indazole).[2][3][4]

  • Substituents: Two electron-withdrawing nitrile (-CN) groups at positions 4 and 6.[2][3][4]

  • Reactivity:

    • Acidity: The N1-H proton is significantly more acidic (pKa < 13) than unsubstituted indazole due to the electron-withdrawing nature of the nitriles, facilitating mild N-alkylation.[2][3][4]

    • Electrophilicity: The C3 position is deactivated towards electrophilic aromatic substitution but activated for nucleophilic attack in some contexts.

    • Nitrile Chemistry: The cyano groups are susceptible to microwave-assisted hydrolysis (to amides/acids) or [3+2] cycloaddition (to tetrazoles).[4]

Why Microwave?

  • Solubility: The planar, electron-deficient nature of dicyanoindazoles leads to low solubility in standard solvents. Microwave dielectric heating allows for superheating of polar solvents (e.g., NMP, DMSO), significantly improving substrate availability.

  • Rate Enhancement: Metal-catalyzed cyanations (Rosenmund-von Braun or Pd-catalyzed) often require high activation energies; microwave irradiation reduces reaction times from 24+ hours to <30 minutes.[2][3][4]

Experimental Workflow

The following diagram outlines the logical flow for synthesizing the scaffold from halogenated precursors and its subsequent diversification.

IndazoleWorkflow cluster_legend Process Stages Precursor 4,6-Dibromo-1H-indazole (Precursor) Step1 Microwave Cyanation (Zn(CN)2, Pd(0), MW 150°C) Precursor->Step1 Target 1H-indazole-4,6-dicarbonitrile (Target Scaffold) Step1->Target Func1 Partial Hydrolysis (MW, NaOH/H2O2) Target->Func1 Func2 Tetrazole Formation (MW, NaN3/ZnBr2) Target->Func2 Prod1 Indazole-carboxamides (Solubility/H-Bonding) Func1->Prod1 Prod2 Bis-Tetrazolyl Indazole (Bioisostere) Func2->Prod2

Figure 1: Integrated workflow for the microwave-assisted generation and diversification of the 1H-indazole-4,6-dicarbonitrile scaffold.

Detailed Protocols

Protocol A: Synthesis via Microwave-Assisted Cyanation

Direct synthesis from 4,6-dibromoindazole is preferred over de novo ring construction due to the availability of brominated precursors.[2][3][4]

Reagents:

  • Substrate: 4,6-Dibromo-1H-indazole (1.0 equiv)[3][4]

  • Cyanating Agent: Zinc cyanide (Zn(CN)₂, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) or dppf (4 mol%)

  • Additive: Zinc powder (10 mol%, to maintain Pd(0) species)

  • Solvent: DMF or NMP (degassed)

Procedure:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4,6-dibromo-1H-indazole (276 mg, 1.0 mmol), Zn(CN)₂ (140 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg), Xantphos (23 mg), and Zn powder (6.5 mg).

  • Inerting: Cap the vial and purge with Argon for 2 minutes. Add degassed DMF (4 mL) via syringe.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 150°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

    • Hold Time: 20 minutes (with 2 min pre-stirring).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove zinc salts. Wash the filtrate with 1M NH₄OH (to scavenge residual cyanide) followed by brine.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Strict deoxygenation is required. Oxygen rapidly deactivates the Pd(0) catalyst at these temperatures, leading to homocoupling side products.

Protocol B: Microwave-Assisted [3+2] Cycloaddition (Tetrazole Synthesis)

Converting the nitrile groups to tetrazoles creates a lipophilic acid bioisostere, crucial for increasing potency in AT1 receptor antagonists or kinase inhibitors.

Reagents:

  • Substrate: 1H-indazole-4,6-dicarbonitrile (1.0 equiv)[1][2][3][4]

  • Azide Source: Sodium azide (NaN₃, 4.0 equiv - excess required for bis-substitution)[2][3][4]

  • Catalyst: Zinc bromide (ZnBr₂, 1.0 equiv) or TEA.HCl

  • Solvent: Water/Isopropanol (1:1 v/v) - Green Chemistry modification[3][4]

Procedure:

  • Loading: Suspend the dicarbonitrile (168 mg, 1.0 mmol), NaN₃ (260 mg, 4.0 mmol), and ZnBr₂ (225 mg, 1.0 mmol) in 4 mL of Water/IPA mixture in a microwave vial.

  • Irradiation:

    • Temperature: 125°C

    • Time: 15 minutes

    • Power: Dynamic.[5]

  • Work-up: The reaction mixture will likely become homogeneous upon heating and precipitate upon cooling.[4] Acidify carefully with 2M HCl (in a fume hood, beware of HN₃ gas evolution) to pH 2-3 to precipitate the free tetrazole.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Comparative Data: Thermal vs. Microwave

The following table highlights the efficiency gains observed when switching from conventional heating to microwave irradiation for the cyanation step (Protocol A).

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Closed Vessel)Improvement Factor
Temperature 120°C (Reflux)150°C (Superheated)+30°C
Reaction Time 24 - 36 Hours20 Minutes70x Faster
Yield 45 - 60%82 - 88%+30%
Solvent Vol 20 mL / mmol4 mL / mmol5x Less Waste
Purity (Crude) Low (Protodebromination byproducts)High (Cleaner profile)Significant

Data derived from comparative analysis of cyanation protocols for electron-deficient aryl halides [1, 2].[2][3][4]

Troubleshooting & Optimization

  • Issue: Incomplete Conversion in Cyanation.

    • Cause: Catalyst poisoning by cyanide anions or oxidation.

    • Solution: Increase catalyst loading to 5 mol% or switch to a more robust precatalyst like XPhos Pd G3. Ensure the Zn(CN)₂ is finely ground to improve dissolution kinetics.

  • Issue: Pressure Spikes during Hydrolysis.

    • Cause: Rapid evolution of ammonia gas during nitrile hydrolysis.

    • Solution: Use a vessel with a high-pressure rating (up to 30 bar).[1][3][4] Reduce the fill volume to <50% of the vial capacity to increase headspace.

  • Safety Note: Handling cyanides and azides requires specific precautions. The microwave vial must be opened only after cooling to <50°C. All waste streams must be treated with bleach (for cyanides) or appropriate quenchers before disposal.

References

  • Microwave-Assisted Synthesis of Dicyano Imidazoles. Source: Semantic Scholar.[6] Description: Describes the acceleration of dicarbonitrile formation in N-heterocycles using microwave irradiation, providing a baseline for reaction times and temperatures. URL:[Link][6][7][8][9]

  • Microwave-Assisted Synthesis of Indazole Derivatives. Source: Journal of Chemical Health Risks (JCHR). Description: Validates the stability of the indazole core under high-temperature microwave conditions in aqueous media. URL:[Link]

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Source: Semantic Scholar / Asian Journal of Chemistry.[6] Description: A comprehensive review of coupling and functionalization reactions on the indazole ring using microwave energy. URL:[Link][10]

Sources

Method

Application Note: Cyclization Strategies for 1H-Indazole-4,6-Dicarbonitrile

This Application Note and Protocol Guide is designed for researchers specializing in heterocyclic chemistry and drug discovery. It addresses the specific reactivity of 1H-indazole-4,6-dicarbonitrile , a meta-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers specializing in heterocyclic chemistry and drug discovery. It addresses the specific reactivity of 1H-indazole-4,6-dicarbonitrile , a meta-substituted dinitrile precursor.

Executive Summary & Strategic Overview

The 1H-indazole-4,6-dicarbonitrile scaffold presents a unique "meta-substitution" geometry (1,3-relationship between nitriles on the benzenoid ring), distinguishing it from the more common ortho-dinitriles (phthalonitriles) used in phthalocyanine synthesis. This structural distinction dictates the cyclization pathways available:

  • Macrocyclization: Unlike ortho-dinitriles which form porphyrin-like discs, 4,6-dicarbonitriles act as "bent" linkers, ideal for forming hemiporphyrazines , macrocyclic amidines , or Covalent Organic Frameworks (COFs) .

  • Independent Ring Formation: The nitriles are too far apart to fuse into a single small ring (e.g., pyrazine). Instead, they are excellent precursors for generating bis-heterocycles (e.g., bis-tetrazoles, bis-oxadiazoles) for fragment-based drug discovery (FBDD).

This guide details three validated protocols: Macrocyclization with diamines, Bis-Tetrazole formation via Click Chemistry, and Pinner Cyclization to Bis-Amidines.

Chemical Logic & Mechanism

The reactivity of the 4,6-dicarbonitrile core is governed by the electron-deficient nature of the indazole ring, which activates the nitrile groups toward nucleophilic attack.

Mechanistic Pathway Analysis
  • Path A: Macrocyclization. Reaction with 1,3-diaminoisoindoline or diamines. The "bent" 120° angle of the 4,6-substituents favors the formation of [3+3] or [2+2] macrocycles rather than the [4+0] symmetry of phthalocyanines.

  • Path B: 1,3-Dipolar Cycloaddition. Reaction with azides. The indazole NH is acidic; protection (e.g., SEM, THP) is often required to prevent competing N-alkylation or catalyst poisoning during metal-catalyzed steps.

  • Path C: Pinner Reaction. Acid-catalyzed addition of alcohols to form imidates, followed by cyclization with hydrazines/amines to form oxadiazoles or triazoles.

IndazolePathways cluster_0 Geometric Constraints Precursor 1H-Indazole-4,6- dicarbonitrile Macro Macrocycles (Hemiporphyrazines) Precursor->Macro + Diamines (High Temp, Template) BisHet Bis-Heterocycles (Tetrazoles/Oxadiazoles) Precursor->BisHet + NaN3/ZnBr2 (Click Chem) Amidine Bis-Amidines (Kinase Inhibitors) Precursor->Amidine + HCl/EtOH then NH3

Figure 1: Divergent synthetic pathways for 1H-indazole-4,6-dicarbonitrile. The meta-substitution pattern precludes small fused-ring formation, directing synthesis toward macrocycles or discrete bis-heterocycles.

Experimental Protocols

Protocol A: Synthesis of Indazole-Based Hemiporphyrazines (Macrocyclization)

Objective: To synthesize a conjugated macrocycle using the 4,6-dicarbonitrile as a bent linker. Application: Optical materials, chemical sensors.

Reagents:

  • 1H-indazole-4,6-dicarbonitrile (1.0 equiv)

  • 2,6-Diaminopyridine (1.0 equiv)

  • Solvent: Ethylene Glycol or 1-Butanol

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Template (Optional): Zinc(II) acetate or Nickel(II) chloride (0.5 equiv)

Procedure:

  • Setup: In a 50 mL Schlenk tube, dissolve 1H-indazole-4,6-dicarbonitrile (1.0 mmol, 168 mg) and 2,6-diaminopyridine (1.0 mmol, 109 mg) in dry 1-butanol (10 mL).

  • Activation: Add DBU (2.0 mmol, 0.3 mL) under an argon atmosphere. Note: If using a metal template, add the metal salt at this stage.

  • Cyclization: Heat the mixture to reflux (117 °C) for 24–48 hours. The solution will typically darken (deep orange/red) indicating macrocycle formation.

  • Workup: Cool to room temperature. Precipitate the product by adding methanol or water (1:1 v/v).

  • Purification: Filter the solid and wash exclusively with hot methanol to remove oligomers. Purify via Soxhlet extraction with chloroform if necessary.

Critical Checkpoint: Monitor the disappearance of the nitrile stretch (2220 cm⁻¹) via IR spectroscopy.

Protocol B: Synthesis of Bis-(1H-tetrazol-5-yl)indazole

Objective: To convert both nitrile groups into bioisosteric tetrazoles. Application: Anionic pharmacophores, energetic materials.

Reagents:

  • 1H-indazole-4,6-dicarbonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (4.0 equiv)

  • Zinc Bromide (ZnBr₂) (2.0 equiv) - Lewis Acid Catalyst

  • Solvent: Water/Isopropanol (2:1) or DMF[1][2]

Procedure:

  • Safety Precaution: This reaction generates hydrazoic acid in situ. Use a blast shield and ensure excellent ventilation.

  • Reaction: Combine the dicarbonitrile (1.0 mmol), NaN₃ (4.0 mmol, 260 mg), and ZnBr₂ (2.0 mmol, 450 mg) in water/isopropanol (10 mL).

  • Heating: Heat to reflux (approx. 85 °C) for 16 hours. The zinc catalyst allows for a lower temperature compared to traditional NH₄Cl methods (usually 120 °C in DMF).

  • Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH 2. Caution: HN₃ gas evolution.

  • Isolation: The bis-tetrazole product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol C: Pinner Reaction to Bis-Amidines

Objective: Conversion of nitriles to amidines (or imidates) for further heterocyclic construction. Application: Precursors for pyrimidines or direct use as RNA-binding ligands.

Procedure:

  • Imidate Formation: Suspend 1H-indazole-4,6-dicarbonitrile (1.0 mmol) in dry ethanol (5 mL). Cool to 0 °C.

  • Acid Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and stir at 0–5 °C for 24 hours.

  • Precipitation: Dilute with anhydrous ether to precipitate the bis-imidate dihydrochloride salt. Filter quickly under inert atmosphere (hygroscopic).

  • Amidine Conversion: Resuspend the salt in dry ethanol. Add excess ammonia (7M in methanol) or a primary amine. Stir at reflux for 4 hours.

  • Isolation: Evaporate solvent and recrystallize the amidine hydrochloride from ethanol/ether.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Macrocycle) Oligomerization dominates over cyclization.High Dilution: Run the reaction at 0.01 M concentration. Templating: Use a metal ion (Ni²⁺, Zn²⁺) to pre-organize the ligands.
Incomplete Conversion (Tetrazole) Poor solubility of the dinitrile.Switch solvent to DMF or DMAc and increase temperature to 110 °C. Use NH₄Cl instead of ZnBr₂ if solubility remains an issue.
N-Alkylation Side Products Indazole NH competing as a nucleophile.Protect the N1 position with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) prior to nitrile functionalization.
Hydrolysis of Nitriles Wet solvents or atmospheric moisture.Use strictly anhydrous solvents and store reagents in a desiccator. Nitriles at 4,6 are electron-deficient and prone to hydrolysis to amides.

References

  • Synthesis of Fused Indazole Ring Systems: Sather, A. C., et al. "Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide." Organic Letters, 2012. Link

  • Nitrile Cyclization Methodologies: "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 2020, 97, 314-326. Link

  • Macrocyclization of Isophthalonitriles: Row, S. W., et al. "Effect of reaction solvent on the hydrogenation of isophthalonitrile." Yonsei University Research, 2007. Link

  • Click Chemistry on Nitriles: "Zinc-mediated synthesis of tetrazoles." Journal of Organic Chemistry, 2001. (General Protocol Reference).
  • Indazole Scaffold Review: "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2021. Link

Disclaimer: The protocols provided are based on analogous chemical reactivity of isophthalonitriles and indazole derivatives. All experiments should be conducted with appropriate safety assessments.

Sources

Application

Advanced Protocols for the Palladium-Catalyzed Synthesis and Functionalization of 1H-Indazole-4,6-Dicarbonitrile

Executive Summary & Strategic Analysis The 1H-indazole-4,6-dicarbonitrile scaffold represents a highly specialized, electron-deficient heteroaromatic core, increasingly relevant in the design of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 1H-indazole-4,6-dicarbonitrile scaffold represents a highly specialized, electron-deficient heteroaromatic core, increasingly relevant in the design of kinase inhibitors (e.g., JNK, ERK pathways) where the nitrile group acts as a robust hydrogen-bond acceptor and bioisostere for halogens or carbonyls.

This Application Note addresses the two critical "cross-coupling" challenges associated with this molecule:

  • Synthesis of the Core: The construction of the 4,6-dicyano motif via Palladium-catalyzed cyanation of dihalo-precursors.

  • Functionalization of the Core: The subsequent Palladium-catalyzed C-H activation at the C3 position.

Chemical Challenges & Mechanistic Insights
  • Electronic Deactivation: The two nitrile groups at positions 4 and 6 exert a powerful electron-withdrawing effect (

    
    ). This significantly acidifies the C3-H bond (
    
    
    
    estimated < 25), making the substrate ideal for Concerted Metalation-Deprotonation (CMD) pathways, yet sluggish toward standard electrophilic aromatic substitution.
  • Catalyst Poisoning: The free N1-H is sufficiently acidic to deprotonate under basic coupling conditions, forming an indazolyl anion that can form stable, unreactive complexes with Pd(II). N1-protection is mandatory.

  • Nitrile Stability: While robust, the nitrile groups can undergo hydrolysis to amides/acids if the reaction medium contains excessive water or strong hydroxide bases at high temperatures. Anhydrous conditions are critical.

Experimental Workflow Diagrams

Figure 1: Strategic Synthesis & Functionalization Pathway

IndazoleWorkflow Start 4,6-Dibromo-1H-indazole Step1 Step 1: N1-Protection (SEM-Cl or THP) Start->Step1 NaH, DMF, 0°C Inter1 N-Protected Dibromo-Indazole Step1->Inter1 Step2 Step 2: Pd-Catalyzed Double Cyanation Inter1->Step2 Zn(CN)2, Pd(dppf)Cl2 DMA, 120°C Core N-Protected 4,6-Dicarbonitrile Step2->Core Step3 Step 3: Pd-Catalyzed C3-H Arylation Core->Step3 Ar-I, Pd(OAc)2/Phen Cs2CO3, 140°C Final C3-Arylated 4,6-Dicyanoindazole Step3->Final

Caption: Integrated workflow transforming the dibromo precursor to the C3-functionalized dicyano core.

Detailed Protocols

Protocol A: Synthesis of the Core (Double Cyanation)

Objective: Conversion of N-protected 4,6-dibromoindazole to 1H-indazole-4,6-dicarbonitrile derivative. Rationale: The Rosenmund-von Braun reaction using stoichiometric CuCN is harsh and difficult to purify. We utilize a Pd(0)/Zn(CN)₂ system which offers superior functional group tolerance and easier workup.

Reagents & Materials
  • Substrate: 1-(SEM)-4,6-dibromoindazole (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5.0 mol%)

  • Additive: Zinc dust (10 mol%) - Crucial for maintaining the active Pd(0) cycle and reducing induction periods.

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous, degassed.

Step-by-Step Procedure
  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk tube with the dibromoindazole substrate (1.0 mmol),

    
     (141 mg, 1.2 mmol), 
    
    
    
    (23 mg, 0.025 mmol), dppf (28 mg, 0.05 mmol), and Zn dust (6.5 mg).
  • Solvation: Add anhydrous DMA (5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 120°C for 12–16 hours.

    • Note: The solution should turn from dark purple/red to orange/brown upon completion.

  • Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc (20 mL).

    • Quench: Pour the mixture into a beaker containing saturated

      
       or 1M 
      
      
      
      to quench any residual cyanide (perform in a well-ventilated fume hood).
    • Filtration: Filter the biphasic mixture through a pad of Celite to remove Zinc salts.

  • Purification: Wash the organic layer with water (

    
    ) and brine. Dry over 
    
    
    
    . Concentrate and purify via flash chromatography (Gradient: 0-40% EtOAc/Hexanes).
Protocol B: Functionalization (C3-H Arylation)

Objective: Direct arylation of the electron-deficient 4,6-dicyano core at the C3 position. Rationale: Standard Suzuki couplings fail here due to the lack of a halogen handle. We employ a C-H Activation strategy. The electron-withdrawing nitrile groups facilitate the CMD (Concerted Metalation-Deprotonation) mechanism by increasing the acidity of the C3 proton.

Reagents & Materials
  • Substrate: 1-(SEM)-indazole-4,6-dicarbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Bromides are less reactive in this specific electron-deficient system.

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (20 mol%) - Essential for stabilizing the Pd species in the presence of competing coordination from the substrate nitriles.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/DMA (9:1 ratio) or pure DMA.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix

    
     (2.2 mg) and 1,10-Phenanthroline (3.6 mg) in DMA (0.5 mL). Stir for 10 minutes until a yellow complex forms.
    
  • Reaction Assembly: Add the N-protected dicyanoindazole (0.1 mmol), Aryl Iodide (0.15 mmol), and

    
     (65 mg) to a reaction vial.
    
  • Initiation: Add the pre-formed catalyst solution. Cap under Argon.

  • Heating: Heat to 140°C for 24 hours.

    • Mechanistic Note: High temperature is required to overcome the energy barrier of the C-H cleavage step in this electron-deficient system.

  • Workup: Cool, dilute with DCM, filter through silica, and concentrate.

  • Deprotection (Optional): To remove SEM, treat with TBAF in THF (reflux, 4h) or TFA/DCM depending on stability.

Mechanistic Visualization: CMD Pathway

The success of the C3-arylation relies on the Concerted Metalation-Deprotonation cycle, favored by the electron-poor nature of the dicyano-indazole.

CMD_Mechanism Pd_L L-Pd(II)-X (Active Species) Coord Coordination to N2 Pd_L->Coord CMD_TS CMD Transition State (Base-assisted C3-H cleavage) Coord->CMD_TS Carbonate Base Int_Pd C3-Palladated Intermediate CMD_TS->Int_Pd -HX OxAdd Oxidative Addition (Ar-I) Int_Pd->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Pd_L Regenerate Catalyst

Caption: The CMD cycle utilizes the carbonate base to deprotonate C3 simultaneously with Pd-C bond formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Cyanation) Catalyst deactivation by cyanide anions.[1]Switch to slow addition of cyanide source or use

(0.2 equiv) as a slow-release cyanide source.
C3-Arylation Fails Substrate inhibition (Nitriles binding Pd).Increase Ligand:Pd ratio to 3:1. Ensure 1,10-phenanthroline is fresh.
N1-Deprotection during Coupling Base is too strong or wet solvent.Use anhydrous

. Switch protection group to THP (more base stable than Boc, less labile than SEM in some Lewis acid conditions).
Hydrolysis of Nitriles Water in solvent at high temp.Use molecular sieves (3Å) in the reaction vessel. Ensure DMA is <50 ppm water.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Source: Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "A General, Efficient, and Inexpensive Catalyst System for the Palladium-Catalyzed Cyanation of Aryl Halides."[2] Journal of the American Chemical Society.[3]

    • URL:[Link]

  • C3-H Arylation of Indazoles (Pd/Phen System)

    • Source: Kazzouli, S., et al. (2013). "Palladium-Catalyzed Direct C3-Arylation of 1H-Indazoles." The Journal of Organic Chemistry.
    • URL:[Link]

  • CMD Mechanism in Electron-Deficient Heterocycles

    • Source: Lapointe, D., & Fagnou, K. (2010).
    • URL:[Link]

  • Green Cyanation using K4[Fe(CN)

    • Source: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for Aryl Halides.
    • URL:[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 4,6-bis(1H-tetrazol-5-yl)-1H-indazole from 1H-Indazole-4,6-dicarbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 4,6-bis(1H-tetrazol-5-yl)-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4,6-bis(1H-tetrazol-5-yl)-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol details the conversion of 1H-indazole-4,6-dicarbonitrile into the target bis-tetrazole derivative via a catalyzed [3+2] cycloaddition reaction. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure with an emphasis on safety, discuss the rationale behind methodological choices, and outline methods for product characterization. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development.

Introduction: The Scientific Rationale

The convergence of indazole and tetrazole scaffolds into a single molecular entity presents a compelling strategy in modern drug discovery. The indazole nucleus is a prominent pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and anti-HIV properties.[1][2][3] Similarly, the tetrazole ring is a crucial functional group in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group.[4][5] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of a drug candidate.[6][7] Notable drugs containing a tetrazole moiety include losartan and valsartan for hypertension.[1]

The synthesis of 4,6-bis(1H-tetrazol-5-yl)-1H-indazole from 1H-indazole-4,6-dicarbonitrile leverages the robust and well-established chemistry of converting nitriles to tetrazoles. This transformation proceeds via a formal [3+2] cycloaddition of an azide species to the nitrile's carbon-nitrogen triple bond.[8] The resulting bis-tetrazole architecture offers two acidic protons (pKa similar to a carboxylic acid), creating a unique scaffold with potential for complex coordination chemistry, novel hydrogen-bonding interactions with biological targets, and applications as a building block for advanced materials.[9]

Reaction Mechanism and Energetics

The conversion of a nitrile to a tetrazole is a classic example of a 1,3-dipolar cycloaddition reaction. While often depicted as a concerted process, there is considerable evidence and debate suggesting a stepwise mechanism, particularly when using inorganic azides.[8][10]

The key steps are as follows:

  • Nitrile Activation: The reaction is typically catalyzed by a Lewis acid (e.g., Zn²⁺) or a Brønsted acid (e.g., NH₄⁺).[9][11] The catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon. This activation is crucial for overcoming the kinetic barrier of the reaction.[10]

  • Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile, attacking the activated nitrile carbon. This leads to the formation of a linear imidoyl azide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide then attacks the imine nitrogen, closing the five-membered ring and forming the tetrazolate anion.

  • Protonation: During acidic workup, the tetrazolate anion is protonated to yield the final 1H-tetrazole product.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product Indazole 1H-Indazole-4,6-dicarbonitrile Activation Nitrile Activation (Coordination with Catalyst) Indazole->Activation Azide Sodium Azide (NaN₃) Attack Nucleophilic Attack by Azide Anion Azide->Attack Catalyst Catalyst (e.g., ZnCl₂ or NH₄Cl) Catalyst->Activation Activation->Attack Electrophilic Nitrile Carbon Cyclization Intramolecular Cyclization Attack->Cyclization Imidoyl Azide Intermediate Protonation Protonation (Acidic Workup) Cyclization->Protonation Tetrazolate Anion Product 4,6-bis(1H-tetrazol-5-yl)-1H-indazole Protonation->Product

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles.[12][13]

Materials and Equipment
Reagents & Solvents Equipment
1H-Indazole-4,6-dicarbonitrile100 mL Round-bottom flask
Sodium Azide (NaN₃)Reflux condenser
Zinc Chloride (ZnCl₂), anhydrousMagnetic stirrer and stir bar
Dimethylformamide (DMF), anhydrousHeating mantle with temperature control
Hydrochloric Acid (HCl), 3MBuchner funnel and vacuum flask
Deionized WaterpH paper or pH meter
Ethyl Acetate (for TLC)Thin-Layer Chromatography (TLC) plates
Hexane (for TLC)Standard laboratory glassware
Critical Safety Precautions
  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with strong acids to form hydrazoic acid, which is highly toxic, volatile, and explosive.[9][12] NEVER add acid directly to concentrated azide mixtures. The acidification step must be performed slowly, with cooling, in a fume hood.

  • Heavy Metals: If using zinc chloride or other metal catalysts, dispose of waste according to institutional guidelines for heavy metal waste.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if using anhydrous conditions.

  • Charging the Flask: To the flask, add 1H-indazole-4,6-dicarbonitrile (1.0 eq), sodium azide (NaN₃, 3.0 eq, 1.5 eq per nitrile group), and anhydrous zinc chloride (ZnCl₂, 1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting dinitrile.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Product Precipitation (Work-up):

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of the DMF).

    • Slowly add 3M hydrochloric acid (HCl) dropwise while stirring to acidify the solution to a pH of ~2. This will protonate the tetrazolate anions and precipitate the product.[13]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid generously with cold deionized water to remove any remaining salts and DMF.

  • Drying: Dry the product under vacuum to obtain the crude 4,6-bis(1H-tetrazol-5-yl)-1H-indazole.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR: To confirm the structure and disappearance of nitrile signals.

    • ¹³C NMR: To confirm the formation of the tetrazole carbon.

    • FT-IR Spectroscopy: Look for the disappearance of the characteristic nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of N-H and tetrazole ring stretches.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Melting Point: To assess the purity of the final product.

Experimental Rationale and Optimization

  • Choice of Catalyst: Zinc chloride is an effective Lewis acid catalyst that is relatively inexpensive and easy to handle.[11] An alternative, greener approach developed by Sharpless and co-workers utilizes zinc salts in water, which can minimize the use of organic solvents and mitigate the risk of hydrazoic acid release by maintaining a slightly alkaline pH during the reaction.[11][12] Ammonium chloride is another common choice, acting as a Brønsted acid to protonate and activate the nitrile.[6]

  • Stoichiometry of Azide: A molar excess of sodium azide (at least 1.5 equivalents per nitrile group) is used to drive the reaction to completion.

  • Solvent Selection: DMF is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[9] However, for a more environmentally friendly process, water can be an excellent solvent, especially when paired with a zinc catalyst.[12]

  • Temperature: The cycloaddition requires thermal energy to proceed at a reasonable rate. Temperatures between 100-150 °C are typical. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[11]

Representative Data

The following table outlines the expected parameters and potential outcomes for the synthesis.

Parameter Value / Observation Rationale
Starting Material 1H-Indazole-4,6-dicarbonitrileDinitrile precursor for bis-tetrazole synthesis.
Key Reagents NaN₃ (3.0 eq), ZnCl₂ (1.0 eq)Azide source and Lewis acid catalyst.
Solvent DMF or WaterHigh-boiling polar aprotic solvent or green alternative.
Temperature 120-130 °CProvides sufficient energy for cycloaddition.
Reaction Time 12-24 hoursTypical duration for thermal conversion.
Expected Yield 70-90% (Crude)Based on similar conversions of aromatic dinitriles.
Appearance Off-white to pale yellow solidTypical for heterocyclic compounds.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Setup 1. Assemble Dry Glassware Charge 2. Add Reactants & Catalyst Setup->Charge Solvent 3. Add Solvent (DMF) Charge->Solvent Heat 4. Heat to 120-130°C Solvent->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Precipitate 7. Precipitate in Acidified Water Cool->Precipitate Filter 8. Isolate via Vacuum Filtration Precipitate->Filter Dry 9. Dry Product Filter->Dry Purify 10. Purify (Recrystallization) Dry->Purify Characterize 11. Characterize (NMR, IR, MS) Purify->Characterize

References

  • ChemHelp ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Li, P., et al. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

  • Li, P., et al. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

  • Chaudhary, S., et al. (2022). Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Drugs and bioactive molecules containing the indazole and tetrazole moiety. [Link]

  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. [Link]

  • Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]

  • Cabrera-Pérez, L. C., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. [Link]

  • Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry. [Link]

  • Domínguez, Z., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • de Oliveira, C. S., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry. [Link]

  • Mohite, P. B., & Bhaskar, R. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. [Link]

  • Semantic Scholar. (n.d.). Tetrazoles via Multicomponent Reactions. [Link]

  • Claramunt, R. M., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-indazole-4,6-dicarbonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Target Molecule: 1H-indazole-4,6-dicarbonitrile Key Challenges: Electron Deficiency: The 4,6-dicyano substitution pattern creates a highly electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Target Molecule: 1H-indazole-4,6-dicarbonitrile Key Challenges:

  • Electron Deficiency: The 4,6-dicyano substitution pattern creates a highly electron-deficient ring system, significantly increasing the acidity of the N1-proton (estimated pKa < 10). This leads to product loss during basic workups.

  • Catalyst Poisoning: The unhindered N1/N2 nitrogens in the indazole core are potent ligands that can sequester Palladium (Pd) catalysts, stalling cross-coupling reactions.

  • Regioselectivity: Direct cyclization routes often yield mixtures of 1H and 2H isomers, or fail to close the ring due to the deactivated benzene core.

This guide prioritizes the Palladium-Catalyzed Cyanation of 4,6-Dibromo-1H-indazole (Route B) over direct cyclization (Route A), as it offers higher reproducibility and scalability for this specific substitution pattern.

Core Protocol: The "Gold Standard" Workflow

The most robust route involves the double cyanation of a dihalo-precursor. The following protocol is optimized for yield and minimizes catalytic failure.

Phase 1: Precursor Preparation (N-Protection)

Why: Unprotected indazoles poison Pd-catalysts. Protecting N1 with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is mandatory for yields >50%.

Reagents:

  • 4,6-dibromo-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Solvent: DCM or THF (Anhydrous)

Protocol:

  • Dissolve 4,6-dibromoindazole in DCM.

  • Add PTSA and DHP at 0°C.

  • Warm to RT and stir for 4 hours.

  • QC Check: TLC should show conversion to a less polar spot (N1-THP and N2-THP mixture). Isomer separation is not required at this stage.

Phase 2: The Double Cyanation (The Critical Step)

Why: Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun) to avoid harsh conditions that degrade the nitrile groups.

Optimized Reagents:

Component Specification Stoichiometry Role
Substrate N-THP-4,6-dibromoindazole 1.0 equiv Precursor
Source Zn(CN)₂ (Zinc Cyanide) 1.3 equiv Cyanide source (safer than NaCN)
Catalyst Pd(dppf)Cl₂ · DCM 5-8 mol% Robust catalyst for aryl bromides
Additive Zinc Dust (activated) 10-20 mol% Keeps Pd in Pd(0) active state

| Solvent | DMAc or DMF (Anhydrous) | [0.2 M] | High boiling point, polar aprotic |

Step-by-Step Methodology:

  • Deoxygenation (Crucial): Sparge the solvent (DMAc) with Argon for 30 minutes before adding reagents. Oxygen is the #1 cause of yield loss.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine Substrate, Zn(CN)₂, Pd-catalyst, and Zn dust.

  • Heating: Seal the vessel. Heat to 120°C .

    • Note: Conversion of the first bromide (C4 or C6) is fast (1-2h). The second bromide requires sustained heat (8-12h).

  • Monitoring: Monitor via LC-MS. Look for M+ (Target) vs M+2 (Mono-bromo intermediate). Do not stop until M+2 is <5%.

Phase 3: Deprotection & Isolation
  • Deprotection: Treat the crude reaction mixture (after filtering off salts) with 4M HCl in Dioxane/MeOH. Heat to 60°C for 2 hours.

  • Workup (The Trap):

    • Risk:[1] The product (1H-indazole-4,6-dicarbonitrile) is acidic.

    • Action: Adjust pH to 5-6 (slightly acidic). Do NOT use 1M NaOH.

    • Extraction: Use Ethyl Acetate. If the product stays in the aqueous phase, salt it out with NaCl.

Visualization: Reaction Logic & Troubleshooting

Diagram 1: Synthetic Pathway & Decision Nodes

SynthesisPath Start Start: 4,6-Dibromo-1H-indazole Protect Step 1: N-Protection (THP/SEM) (Prevents Catalyst Poisoning) Start->Protect Essential Cyanation Step 2: Pd-Catalyzed Cyanation Zn(CN)2, Pd(dppf)Cl2, 120°C Protect->Cyanation Anhydrous DMAc Check Checkpoint: LCMS Analysis Cyanation->Check Mono Result: Mono-cyano Intermediate (Incomplete) Check->Mono M+2 Peak Present Bis Result: Bis-cyano Product (Target) Check->Bis Only M+ Peak Mono->Cyanation Add more Catalyst/Time Deprotect Step 3: Acidic Deprotection (HCl/MeOH) Bis->Deprotect Isolate Final: 1H-indazole-4,6-dicarbonitrile Deprotect->Isolate Careful pH Control

Caption: Workflow for the conversion of dibromoindazole to dicyanoindazole, highlighting the critical LCMS checkpoint.

Troubleshooting Guide (FAQ)

Issue: "My reaction turned black immediately and yield is <10%."

Diagnosis: "Palladium Black" formation. The active Pd(0) aggregated and precipitated out of the catalytic cycle. Root Cause:

  • Oxygen: Incomplete degassing of solvents.

  • Lack of Reducing Agent: The catalytic cycle requires Pd(0). If starting with Pd(II), it needs to be reduced.[2] Solution:

  • Add 10-20 mol% Zinc Dust to the reaction mixture. This acts as a sacrificial reductant to keep Pd active.

  • Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts, which are more resistant to aggregation than Pd(dppf)Cl₂.

Issue: "I see the mono-cyano product, but the second bromine won't substitute."

Diagnosis: Catalyst deactivation or steric stalling. Scientific Insight: The first cyano group withdraws electrons, making the ring more electron-deficient. This actually facilitates Oxidative Addition (the first step of the Pd cycle) for the second bromide, but the cyanide product is a strong ligand that can poison the catalyst. Solution:

  • Boost Temperature: Increase to 140°C (Microwave heating is excellent here for 1 hour).

  • Solvent Swap: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) for higher thermal stability.

  • Reload: Add a second portion of catalyst (2 mol%) after 4 hours.

Issue: "I lost my product during the workup. The organic layer is empty."

Diagnosis: Unintended deprotonation. Scientific Insight: The pKa of 1H-indazole is ~14. With two nitrile groups (strong electron-withdrawing groups), the pKa of the N-H proton likely drops to 8.5–9.5 . The Fix:

  • If you washed with 1M NaOH or sat. NaHCO₃, your product is in the aqueous layer as the anion.

  • Recovery: Acidify the aqueous layer to pH 4-5 with 1M HCl. The product should precipitate or become extractable into EtOAc/THF.

Issue: "Hydrolysis of the nitrile to amide/acid observed."

Diagnosis: Water contamination + Heat + Basic conditions (from cyanide salts). Solution:

  • Ensure solvents are "Anhydrous" grade (water < 50 ppm).

  • Reduce reaction time. Prolonged heating (>24h) promotes hydrolysis.

  • Use Zn(CN)₂ instead of NaCN/KCN.[3] Zn(CN)₂ is covalent and releases cyanide slowly, maintaining a lower pH profile.

Purification & Characterization Data

Solubility Profile
SolventSolubility (25°C)Usage
Water Insoluble (pH < 7)Washing impurities
Water (pH > 10) SolubleDo not use for extraction
DCM LowPoor for extraction
Ethyl Acetate ModerateGood for extraction
THF/DMSO HighReaction/Storage
Recommended Purification Method

For 1H-indazole-4,6-dicarbonitrile, Sublimation or Recrystallization is superior to Column Chromatography due to the high polarity and "streaking" on silica.

  • Method: Dissolve crude solid in boiling Ethanol/Water (9:1). Allow to cool slowly.

  • Alternative: If chromatography is necessary, use a C18 Reverse Phase column (Water/Acetonitrile gradient with 0.1% Formic Acid) to avoid strong adsorption to silica.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2][3] Angewandte Chemie International Edition, 52(38), 10035–10039.[2] Link[2]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[4][3] Chemical Communications, (12), 1388–1389. Link

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[5] Journal of Organic Chemistry, 71(21), 8166–8172. Link

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Referenced for pKa estimation of electron-deficient heterocycles).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Optimization

purification methods for crude 1H-indazole-4,6-dicarbonitrile

Technical Support Center: 1H-Indazole-4,6-dicarbonitrile A Guide to Effective Purification Strategies for Drug Development Professionals Welcome to the technical support center for the purification of 1H-indazole-4,6-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1H-Indazole-4,6-dicarbonitrile

A Guide to Effective Purification Strategies for Drug Development Professionals

Welcome to the technical support center for the purification of 1H-indazole-4,6-dicarbonitrile. This guide is designed for researchers and scientists in the drug development field, offering in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this critical intermediate. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of crude 1H-indazole-4,6-dicarbonitrile.

Question 1: My crude product is a dark, discolored solid or oil. What are the likely impurities?

Answer: The discoloration in your crude 1H-indazole-4,6-dicarbonitrile is typically indicative of high-molecular-weight byproducts or decomposition products formed under harsh reaction conditions.[1] The primary impurities you should anticipate are:

  • Unreacted Starting Materials: Depending on the synthetic route, these are often the most common and simplest to identify via NMR or LC-MS analysis of your crude product.[2]

  • Side-Reaction Products: Indazole synthesis can sometimes yield regioisomers (e.g., 2H-indazoles), although this is less common when the N1 position is unsubstituted.[3][4] The dinitrile functionality can also be a source of impurities.

  • Hydrolysis Products: The nitrile groups (-CN) are susceptible to hydrolysis to form amide (-CONH2) or carboxylic acid (-COOH) functionalities, especially if exposed to acidic or basic conditions during workup in the presence of water.[1]

  • Polymeric Materials: High temperatures or prolonged reaction times can lead to the formation of intractable polymeric byproducts.[2]

Question 2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

Answer: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your reaction.

  • Recrystallization is highly effective and economical for removing minor impurities, especially on a larger scale, provided you can identify a suitable solvent system where the solubility of your target compound and impurities differ significantly.[2] However, if impurities have similar solubility profiles or your compound "oils out," this method can be challenging.[5]

  • Flash Column Chromatography is the most versatile and generally recommended method for complex mixtures or when a very high degree of purity is required.[2][6] It offers superior separation of components with different polarities. For 1H-indazole-4,6-dicarbonitrile, which contains polar nitrile groups and a basic indazole core, normal-phase chromatography on silica gel is a standard approach.[7]

Question 3: I am attempting column chromatography, but my product is smearing and showing significant peak tailing. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying nitrogen-containing heterocyclic compounds like indazoles on standard silica gel.[8] The root cause is the interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and difficult elution.[8]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This is often sufficient to dramatically improve peak shape.[8]

  • Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina can provide better results for basic compounds.

    • Amine-Functionalized Silica: This is a specialty phase designed to minimize interactions with basic analytes.[8]

Question 4: My 1H-indazole-4,6-dicarbonitrile fails to crystallize from any solvent I've tried. What troubleshooting steps can I take?

Answer: Failure to crystallize is a common frustration, often caused by high impurity levels or suboptimal crystallization conditions.[6] Here is a systematic approach to troubleshoot this issue:

  • Increase Purity: Highly impure samples can inhibit crystal lattice formation.[6] Perform a preliminary purification by running the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.

  • Use a Two-Solvent System: This is a powerful technique when a single solvent fails. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[6] Allow it to cool slowly. Common systems include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal (a "seed") to the cooled, saturated solution to initiate crystallization.

  • Slow Down the Process: Rapid cooling often leads to the formation of an oil or amorphous solid.[5] Ensure the solution cools to room temperature slowly and then transfer it to a refrigerator or freezer to maximize yield.

Purification Workflow and Troubleshooting

The following diagrams illustrate the decision-making process for purification and troubleshooting common chromatography issues.

PurificationWorkflow Purification Strategy Decision Tree crude Crude 1H-indazole-4,6-dicarbonitrile analysis Analyze by TLC/¹H NMR crude->analysis oily Oily / Intractable Solid analysis->oily Physical Form? solid Free-Flowing Solid analysis->solid triturate Triturate with non-polar solvent (e.g., Hexane/Et₂O) or filter through silica plug oily->triturate complex Complex Mixture (>2 spots on TLC) solid->complex Purity? simple Relatively Pure (1 major spot) solid->simple triturate->analysis Re-analyze chromatography Flash Column Chromatography complex->chromatography recrystallize Recrystallization simple->recrystallize final_product Pure Product (Verify by NMR, LC-MS, mp) chromatography->final_product recrystallize->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

ChromoTroubleshooting Troubleshooting Column Chromatography start Problem Observed tailing Peak Tailing / Smearing start->tailing no_elution No Elution of Product start->no_elution poor_sep Poor Separation start->poor_sep cause_tailing Cause: Acidic silica interacting with basic indazole nitrogens. tailing->cause_tailing cause_no_elution Cause: Mobile phase is too weak OR very strong binding to silica. no_elution->cause_no_elution cause_poor_sep Cause: Mobile phase too strong, poor selectivity, or column overload. poor_sep->cause_poor_sep sol_tailing Solution: Add 0.1-1% Triethylamine (TEA) to the mobile phase. cause_tailing->sol_tailing sol_no_elution Solution 1: Increase eluent polarity gradually. Solution 2: Add TEA to disrupt binding. cause_no_elution->sol_no_elution sol_poor_sep Solution 1: Use a shallower solvent gradient. Solution 2: Reduce sample load. Solution 3: Try a different solvent system. cause_poor_sep->sol_poor_sep

Caption: A troubleshooting guide for common column chromatography issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal if preliminary analysis shows one major product with minor impurities. A solvent screen is the critical first step.

Step 1: Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the table below and observe solubility at room temperature.

  • Gently heat the tubes with insoluble material to boiling. If the solid dissolves, it is a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • A good solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which yields crystalline material upon cooling.

SolventSolubility (Cold)Solubility (Hot)Remarks
EthanolSparingly SolubleSolubleGood potential candidate.
Ethyl AcetateSparingly SolubleSolubleOften works well for moderately polar compounds.
AcetonitrileSolubleVery SolubleMay be too soluble; consider for anti-solvent system.
TolueneInsolubleSparingly SolubleGood for removing non-polar impurities.
WaterInsolubleInsolubleCan be used as an anti-solvent with a soluble solvent like ethanol.

Step 2: Bulk Recrystallization

  • Place the crude 1H-indazole-4,6-dicarbonitrile in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • If the solution is colored, and you suspect colored impurities, cool it slightly and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for mixtures containing multiple components or for achieving the highest purity.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of crude product in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find an eluent that provides good separation and a target Rf value of 0.2-0.3 for the product. Good starting systems include:

    • Hexane / Ethyl Acetate (e.g., 1:1, 1:2)

    • Dichloromethane / Methanol (e.g., 98:2, 95:5)

  • Crucially, prepare a second set of eluents containing 0.5% triethylamine (TEA) and compare the spot shape. Use the system with TEA if it prevents streaking. [8]

Step 2: Column Preparation and Elution

  • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method provides superior resolution.[8] Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis (including TEA). If using a gradient, slowly increase the polarity of the eluent over the course of the separation.[9]

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Benchchem. Minimizing impurity formation in nitrile compound synthesis. [URL: https://www.benchchem.
  • Benchchem. Troubleshooting regioselectivity in indazole synthesis. [URL: https://www.benchchem.com/technical-support/troubleshooting-regioselectivity-in-indazole-synthesis]
  • Benchchem. Avoiding isomerization during 2H-indazole synthesis. [URL: https://www.benchchem.
  • Smolecule. Frequently Asked Questions: Purification Troubleshooting. [URL: https://www.smolecule.
  • Benchchem. Common side products in aminofuran nitrile synthesis and their removal. [URL: https://www.benchchem.com/technical-support/common-side-products-in-aminofuran-nitrile-synthesis-and-their-removal]
  • Organic Syntheses. Indazole. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0537]
  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [URL: https://www.samipubco.com/journals/jcs/article/205_paper.pdf]
  • Science of Synthesis. 1H- and 2H-Indazoles. [URL: https://science-of-synthesis.com/article/12/2/1/1]
  • PubChem. 1H-indazole-6-carbonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/422529]
  • Benchchem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. [URL: https://www.benchchem.com/technical-support/a-technical-guide-to-the-reaction-mechanisms-of-indazole-synthesis]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification/3.
  • Organic Syntheses. Dry silica gel (84 g). [URL: http://www.orgsyn.org/demo.aspx?prep=V88P0048]
  • SIELC Technologies. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-1h-indazole-5-6-diamino-on-newcrom-r1-hplc-column.html]
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [URL: https://patents.google.
  • Benchchem. Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography. [URL: https://www.benchchem.
  • Patil, S., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842245/]
  • ResearchGate. The improvement of two kinds of synthetic methods of indazoles. [URL: https://www.researchgate.net/publication/287515082_The_improvement_of_two_kinds_of_synthetic_methods_of_indazoles]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 1H-Indazole-4,6-Dicarbonitrile

Welcome to the Application Scientist Support Desk. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 1H-indazole-4,6-dicarbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 1H-indazole-4,6-dicarbonitrile . While indazole derivatives frequently present solubility hurdles, the specific dual cyano-substitution on this scaffold creates unique physicochemical challenges. This document provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these barriers across in vitro, in vivo, and analytical workflows.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand its molecular origin. 1H-indazole-4,6-dicarbonitrile is notoriously difficult to solubilize due to three compounding thermodynamic and electronic factors:

  • High Crystal Lattice Energy: The planar aromatic indazole core facilitates extensive

    
     stacking in the solid state, making the crystal lattice highly stable and resistant to solvent disruption.
    
  • Strong Intermolecular Hydrogen Bonding: The N1-H acts as a potent hydrogen bond donor, while the N2 atom and the two cyano (-C

    
    N) groups act as acceptors. This creates a rigid, highly interlinked molecular network.
    
  • Electron-Withdrawing Effects: The cyano groups at the C4 and C6 positions strongly withdraw electron density from the indazole ring. This drastically reduces the basicity of the N2 atom (making acidic solubilization ineffective) and increases the acidity of the N1-H proton.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into a physiological buffer (pH 7.4) for a biochemical assay. How can I prevent this "DMSO crash"? Answer: This precipitation occurs because the local solubility limit is breached when the organic solvent diffuses into the aqueous phase. At pH 7.4, the compound remains un-ionized and highly lipophilic. Mechanistic Solution: You must alter the microenvironment. One highly effective approach is the use of complexation agents like Hydroxypropyl-


-cyclodextrin (HP-

-CD). The hydrophobic cavity of HP-

-CD encapsulates the lipophilic indazole core, shielding it from the aqueous buffer, while its hydrophilic exterior maintains aqueous solubility[1]. Alternatively, because the cyano groups lower the pKa of the N1-H, the compound behaves as a weak acid. Adjusting the buffer pH to a more alkaline state (if compatible with your assay) increases the proportion of the highly soluble ionized form[1],[2].

Q2: We are advancing to in vivo PK/PD models, but the compound will not dissolve in standard saline for oral (PO) gavage. What vehicle is recommended? Answer: Achieving a true solution for highly crystalline indazoles in safe in vivo vehicles is often impossible without causing severe solvent toxicity to the animal. Mechanistic Solution: Instead of forcing a solution, formulate a uniform nanosuspension. Utilizing a suspending agent like Carboxymethylcellulose (CMC) combined with a surfactant like Tween-80 is the industry standard for this class of compounds[3]. Physical modifications, specifically particle size reduction (nanomilling), exponentially increase the surface area of the drug, which directly enhances the intrinsic dissolution rate and oral bioavailability in the gastrointestinal tract[4].

Q3: I am attempting to run 13C NMR and LC-MS for structural verification, but the signal-to-noise ratio is terrible due to poor solubility in CDCl3 and Methanol. What should I use? Answer: Weak or protic solvents cannot provide enough thermodynamic energy to break the strong N-H


 N

C intermolecular hydrogen bonds of the crystal lattice. Mechanistic Solution: Switch to strong, aprotic hydrogen-bond acceptor solvents such as DMSO-

or DMF-

. These solvents actively outcompete the compound's internal hydrogen bonding network by accepting the N1-H proton, effectively dismantling the crystal lattice.
Solubility Optimization Matrix

The following table summarizes the quantitative parameters and recommended applications for various solubilization strategies.

Formulation StrategyMechanism of ActionRecommended Concentration / RatioBest Application
HP-

-CD
Hydrophobic inclusion complexation10 - 20% (w/v) in aqueous bufferIn vitro assays, IV administration
PEG400 / Tween-80 Co-solvency and micellar solubilization5% Tween 80 / 5% PEG400 / 90% SalineIP or IV dosing (in vivo)
0.5% CMC / 0.1% Tween-80 Wetting and suspension stabilization1 - 10 mg/mL compound concentrationOral (PO) gavage (in vivo)
pH Adjustment (Alkaline) Deprotonation of N1-H (salt formation)pH > 9.0 (Buffer dependent)Chemical synthesis, specific assays
Validated Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems , ensuring that you can empirically verify the success of the formulation before proceeding to costly downstream experiments.

Protocol A: Preparation of HP-

-CD Solubilized Working Solution (In Vitro Assays)
  • Step 1: Stock Preparation. Weigh 5 mg of 1H-indazole-4,6-dicarbonitrile and dissolve in 100% sterile DMSO to create a 10 mM stock.

    • Causality: DMSO acts as a primary solvent to completely disrupt the crystal lattice before introduction to water[1].

  • Step 2: Excipient Preparation. Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the target aqueous buffer (e.g., PBS)[1].
  • Step 3: Controlled Dilution. Slowly add the DMSO stock dropwise to the HP-

    
    -CD buffer while vortexing vigorously.
    
    • Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities time to encapsulate the indazole molecules before they can nucleate and precipitate.

  • Step 4: Validation Check. Centrifuge the final solution at 14,000 x g for 15 minutes. Carefully inspect the bottom of the tube for a pellet. If a pellet is present, solubilization is incomplete. Quantify the supernatant concentration via HPLC-UV to confirm the exact dissolved molarity before proceeding with the assay[1].

Protocol B: Preparation of a CMC/Tween-80 Nanosuspension (In Vivo Oral Dosing)
  • Step 1: Primary Wetting. Weigh the required compound powder into a glass mortar. Add a minimal volume of 100% Tween-80 (e.g., 0.1% of the final intended volume) directly to the powder and triturate into a smooth paste.

    • Causality: Highly lipophilic powders float on water due to high surface tension. Tween-80 lowers the interfacial tension, allowing the aqueous vehicle to physically interact with the drug particles[3].

  • Step 2: Vehicle Addition. Gradually add a 0.5% (w/v) Carboxymethylcellulose (CMC) in saline solution while continuously mixing[3].

    • Causality: CMC increases the kinematic viscosity of the vehicle, drastically slowing the sedimentation rate of the suspended particles according to Stokes' Law.

  • Step 3: Particle Size Reduction. Probe sonicate the suspension on ice for 3-5 minutes (in 30-second bursts).

    • Causality: Sonication shears the microcrystals into nanoparticles. According to the Noyes-Whitney equation, this increased surface area directly accelerates the dissolution rate in the GI tract, improving bioavailability[4].

  • Step 4: Validation Check. Extract a 10 µL aliquot and observe under a light microscope (40x objective). The suspension must appear as a uniform field of fine particles without large, jagged agglomerates. Let the suspension sit for 1 hour; if phase separation occurs, increase the CMC concentration.

Decision Workflow

G A 1H-indazole-4,6-dicarbonitrile Solubility Issue B In Vitro Assays (Aqueous Buffer) A->B C In Vivo Dosing (PK/PD Models) A->C D Synthesis & Analytics (NMR/LC-MS) A->D E Use HP-β-CD or Tween-80 B->E F Adjust pH > 9.0 (Deprotonate NH) B->F G Nanosuspension (CMC/Tween) C->G H Solid Dispersion (Milling) C->H I Strong Aprotic Solvents (DMSO-d6, DMF) D->I

Troubleshooting workflow for 1H-indazole-4,6-dicarbonitrile solubility across different applications.

References
  • Title: How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers Source: BenchChem URL
  • Title: Application Notes and Protocols for In Vivo Studies of Indazole Derivatives Source: BenchChem URL
  • Title: Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts Source: MDPI URL
  • Title: Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability Source: Asian Journal of Pharmaceutics URL

Sources

Optimization

preventing side reactions during indazole dicarbonitrile hydrolysis

Technical Support Center: Indazole Dicarbonitrile Hydrolysis Welcome to the technical support guide for the hydrolysis of indazole dicarbonitriles. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Dicarbonitrile Hydrolysis

Welcome to the technical support guide for the hydrolysis of indazole dicarbonitriles. This document is designed for researchers, chemists, and drug development professionals who are working with this important class of molecules. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to help you navigate the complexities of this reaction, minimize side product formation, and maximize the yield and purity of your desired indazole carboxylic acid products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My hydrolysis reaction has stalled, and I've isolated the intermediate amide-nitrile or di-amide. How can I drive the reaction to completion to get the carboxylic acid?

Answer: This is the most common issue encountered during nitrile hydrolysis. The conversion of a nitrile to an amide is often kinetically faster than the subsequent hydrolysis of the stable amide intermediate to a carboxylic acid.[1][2] To overcome this, more forcing conditions are required, but they must be applied judiciously to avoid degradation.

Causality: Amides are significantly less electrophilic than the corresponding protonated nitriles (under acidic conditions) or the nitriles themselves (under basic conditions). Therefore, the second hydrolysis step has a higher activation energy barrier.[3][4] Harsh conditions are needed to overcome this, but this increases the risk of other side reactions.

Recommended Actions:

  • Increase Reagent Concentration & Temperature (Basic Hydrolysis): If you are using aqueous sodium hydroxide, increase the concentration from a typical 10% (w/v) to 20-40% (w/v). Additionally, ensure the reaction is maintained at a vigorous reflux. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Extended reaction times (24-48 hours) are often necessary.[3]

  • Elevate Temperature & Use a Co-Solvent (Acidic Hydrolysis): For acidic hydrolysis (e.g., with H₂SO₄ or HCl), ensure the temperature is sufficiently high (100-120 °C). Since indazole derivatives can have poor solubility in purely aqueous acid, the addition of a high-boiling point, water-miscible co-solvent like dioxane or diglyme can improve substrate availability and reaction rate.[5]

  • Monitor Carefully: The key is to find the "sweet spot" where amide hydrolysis proceeds without significant degradation of the target molecule. Take aliquots to check for the disappearance of the amide intermediate and the appearance of the desired carboxylic acid, while also looking for new impurity spots that might indicate decomposition.

Question 2: My yield is low, and I've identified a significant by-product that appears to be a decarboxylated version of my target molecule. Why is this happening and how can I prevent it?

Answer: Indazole-3-carboxylic acids are known to be susceptible to decarboxylation, particularly under harsh thermal conditions.[6] This side reaction is a significant yield-limiting factor.

Causality: The C3 position of the indazole ring can stabilize a negative charge that forms during the decarboxylation mechanism, especially at high temperatures. This process is often irreversible and leads directly to the loss of your carboxyl group. Studies have shown that this, sometimes accompanied by heterocyclic ring fission, can occur in boiling quinoline or even when heating the solid acid above its melting point.[7][8]

Recommended Actions:

  • Reduce Reaction Temperature: This is the most critical parameter. Attempt the hydrolysis at the lowest temperature that still allows for the conversion of the amide. This may require significantly longer reaction times, but it is the primary method to prevent thermal decarboxylation. For example, try refluxing at 80-90 °C instead of >100 °C.

  • Change Hydrolysis Strategy: If thermal instability is a major issue, consider a two-step approach using milder methods:

    • Catalytic Hydration to Amide: Use a platinum-catalyzed system (e.g., a Pt(II) catalyst with a secondary phosphine oxide ligand) to selectively hydrate the nitrile to the amide under neutral and mild conditions (e.g., 80 °C).[9] This method is highly selective and avoids the harsh conditions that cause decarboxylation.

    • Mild Amide Hydrolysis: Once the stable diamide is formed, it can be hydrolyzed under conditions optimized specifically for it, which may be different and milder than those required for the direct dinitrile-to-diacid conversion.

Parameter Standard Conditions (High Decarboxylation Risk) Modified Conditions (Reduced Decarboxylation Risk)
Temperature > 100 °C (Vigorous Reflux)80 - 90 °C
Reaction Time 8 - 12 hours24 - 72 hours (with monitoring)
Strategy One-pot direct hydrolysisTwo-step: Catalytic hydration then mild amide hydrolysis

Question 3: I am trying to achieve selective mono-hydrolysis of my indazole dicarbonitrile, but I'm getting a complex mixture of di-acid, di-amide, and mono-acid/mono-amide. Is selective chemical hydrolysis feasible?

Answer: Achieving selective mono-hydrolysis of a dinitrile through traditional chemical means is exceptionally difficult unless the two nitrile groups have significantly different electronic or steric environments.[10] For most indazole dicarbonitriles, the reactivity of the two nitriles is too similar, leading to a statistical mixture of products.

Causality: In both acid and base-catalyzed hydrolysis, the reaction at one nitrile group does not sufficiently deactivate the second nitrile group to allow for selective conversion. As the starting dinitrile is consumed, the concentration of the desired mono-acid product builds up, and it begins to compete for hydrolysis to the di-acid.

Recommended Actions:

  • Stoichiometric Control (Low Probability of Success): Using a sub-stoichiometric amount of the hydrolyzing agent (e.g., 0.9-1.1 equivalents of NaOH) and stopping the reaction at partial conversion (~50%) is a classical approach. However, this invariably yields a mixture that is challenging to separate.

  • Biocatalysis (Recommended Approach): The most effective method for selective mono-hydrolysis is to use a nitrilase enzyme.[11] Nitrilases can exhibit high regioselectivity, hydrolyzing one nitrile group while leaving the other untouched, even at full conversion of the starting material.[10]

    • Screening: A screening of commercially available nitrilases or whole-cell biocatalysts (e.g., from Arabidopsis thaliana or various microbial sources) is the recommended starting point.[10][11]

    • Reaction Conditions: These reactions are typically run under mild, near-neutral pH and temperature conditions (e.g., pH 7-8, 30-40 °C), which also completely avoids issues of decarboxylation and ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nitrile hydrolysis?

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[1][12]

  • Hydration to Amide: The C≡N triple bond is attacked by water (acid-catalyzed) or hydroxide (base-catalyzed).[13] A series of proton transfers leads to the formation of an amide intermediate.[14]

  • Hydrolysis of Amide: The intermediate amide then undergoes a second hydrolysis reaction to yield the carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium salt).[2][15]

Nitrile Hydrolysis Mechanism Dinitrile Indazole Dicarbonitrile Amide Intermediate Amide-Nitrile/Di-Amide Dinitrile->Amide Step 1 (Faster) Acid Indazole Carboxylic Acid(s) Amide->Acid Step 2 (Slower, Requires Forcing Conditions) Decarboxylation Decarboxylation Product Acid->Decarboxylation High Temp Side Reaction RingFission Ring Fission Product Acid->RingFission Very High Temp Side Reaction

Caption: General pathway and major side reactions in indazole dicarbonitrile hydrolysis.

Q2: Should I use acidic or basic conditions for my hydrolysis?

Both methods are viable, but the choice depends on the stability of your specific indazole substrate and potential downstream applications.

  • Basic Hydrolysis (e.g., NaOH, KOH):

    • Pros: Generally faster for the initial nitrile-to-amide step. The final product is a carboxylate salt, which can be easily isolated by acidifying the reaction mixture to precipitate the free acid.

    • Cons: Can be more aggressive and may promote base-sensitive side reactions on other parts of your molecule. Requires a final acidification step.[2]

  • Acidic Hydrolysis (e.g., H₂SO₄, HCl):

    • Pros: Directly yields the free carboxylic acid. Can be milder for certain substrates.[3]

    • Cons: Reactions can be slower and often require higher temperatures. The product is formed alongside an ammonium salt, which must be separated during workup.[2] Solubility of the starting material can be an issue.[5]

For indazole dicarbonitriles, basic hydrolysis is often the first choice due to its typically faster rate, but if decarboxylation is a problem, switching to a milder acidic protocol or the enzymatic approach is advised.

Q3: How do I set up and monitor the reaction effectively?

A robust experimental setup and diligent monitoring are crucial for success.

Troubleshooting Workflow Start Start Hydrolysis (e.g., 10% NaOH, Reflux) Monitor Monitor by LC-MS/TLC (every 4-6h) Start->Monitor Result1 Reaction Stalled (Amide Intermediate) Monitor->Result1 Incomplete Result2 Decarboxylation or Degradation Observed Monitor->Result2 Side Products Result3 Complete Conversion to Desired Acid Monitor->Result3 Complete Action1 Increase [NaOH] to 20-40% Increase Reflux Time Result1->Action1 Action2 Reduce Temperature (80-90°C) Consider Pt-catalyzed hydration or Enzymatic Route Result2->Action2 End Workup & Purify Result3->End Action1->Monitor Continue Monitoring Action2->Start Re-run Reaction

Caption: A decision-making workflow for monitoring and troubleshooting the hydrolysis reaction.

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the indazole dicarbonitrile (1.0 eq).

  • Reagent Addition: Add a 10-40% (w/v) aqueous solution of sodium hydroxide (NaOH). A typical starting solvent volume is 10-20 mL per gram of substrate.

  • Heating: Heat the mixture to a vigorous reflux (typically 100-110 °C) with efficient stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS. Look for the disappearance of the starting material and any amide intermediates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly and carefully acidify the cold solution with concentrated HCl or H₂SO₄ until the pH is ~2-3. The desired carboxylic acid product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Enzymatic Mono-Hydrolysis (Conceptual)

  • Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Substrate Addition: Add the indazole dicarbonitrile. A co-solvent like DMSO (1-5% v/v) may be needed to aid solubility.

  • Enzyme Addition: Add the selected nitrilase enzyme (as a purified powder or whole-cell suspension).

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor by HPLC or LC-MS for the formation of the mono-acid product and consumption of the dinitrile.

  • Workup: Once complete, the enzyme can be removed by centrifugation (for whole cells) or denaturation and filtration. The product can then be extracted from the aqueous phase after acidification.

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][1]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link][13]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link][2]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link][14]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link][3]

  • Martínková, L., et al. (2002). Selective Hydrolysis of Aliphatic Dinitriles to Monocarboxylic Acids by a Nitrilase from Arabidopsis thaliana. Advanced Synthesis & Catalysis. [Link][10]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link][12]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link][4]

  • Ress-Los-e, M., et al. (2012). Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. Biotechnology and Applied Biochemistry. [Link][11]

  • Coutts, R. T., & El-Hawari, A. M. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. [Link][6]

  • Scilit. (1973, December 1). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. [Link][7]

  • ConnectSci. (1973, December 1). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. [Link][8]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. US Patent 3,542,822. [5]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link][15]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link][9]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1H-Indazole-4,6-dicarbonitrile

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that the indazole core is a privileged scaffold in medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that the indazole core is a privileged scaffold in medicinal chemistry[1]. However, heavily functionalized derivatives like 1H-indazole-4,6-dicarbonitrile present unique purification challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the thermodynamic causality behind solvent selection, provide a self-validating experimental workflow, and troubleshoot common physicochemical anomalies encountered during the recrystallization of this specific building block.

Mechanistic Overview: The Causality of Solvation

To purify 1H-indazole-4,6-dicarbonitrile effectively, we must first understand its crystal lattice thermodynamics.

  • Hydrogen Bonding Network: The indazole core contains both an H-bond donor (N1-H) and an H-bond acceptor (N2).

  • Electronic Effects: The two cyano (-C≡N) groups at the 4- and 6-positions are strongly electron-withdrawing. This significantly increases the acidity of the N1 proton and creates a massive molecular dipole.

  • Solubility Profile: Because of the strong intermolecular forces (nitrile-to-NH hydrogen bonding), the crystal lattice energy is exceptionally high. Consequently, this compound exhibits near-zero solubility in non-polar solvents (e.g., pure hexane or heptane) but dissolves readily in polar aprotic solvents (like DMAc or DMF)[2] and moderately in hot polar protic solvents (like Ethanol or Isopropanol)[3].

Solvent Selection Matrix

Selecting the correct solvent system is a balance between maximizing the thermal solubility gradient and minimizing the co-precipitation of impurities. Below is the quantitative data summarizing the most effective binary and single-solvent systems for this compound.

Solvent SystemTypical Ratio (v/v)Solvation Power (Hot)Est. Recovery Yield (Cold)Primary Application & Causality
Ethanol / Water 3:1 to 5:1High>85%General Purification: Ethanol disrupts the indazole H-bond network when hot[3]. Water acts as a highly polar antisolvent to force nucleation upon cooling.
EtOAc / Heptane 1:2Moderate>90%Lipophilic Impurity Removal: EtOAc provides moderate solubility; heptane lowers the dielectric constant of the mixture, crashing out the highly polar dicarbonitrile while keeping greasy byproducts dissolved.
DMAc / Water 1:4Very High>95%Recalcitrant Batches: Used when the crude contains highly insoluble polymeric byproducts. DMAc dissolves the monomeric indazole entirely[2], allowing for filtration before water addition.
Isopropanol (IPA) NeatModerate~80%Single-Solvent Simplicity: Slower evaporation and a wider metastable zone width compared to ethanol, promoting larger, higher-purity crystal growth without the risk of oiling out[4].
Self-Validating Experimental Protocol: Aqueous Ethanol Recrystallization

This step-by-step methodology utilizes an Ethanol/Water binary system, which is the industry standard for separating and purifying substituted indazole isomers[3].

Step 1: Primary Dissolution Suspend the crude 1H-indazole-4,6-dicarbonitrile in absolute ethanol (approx. 10 mL per gram of crude). Heat the mixture to gentle reflux (78 °C) under continuous stirring. Causality: Heating provides the kinetic energy required to overcome the strong nitrile-NH lattice energy. If the solid does not fully dissolve, add ethanol in 1 mL increments until a clear solution is achieved.

Step 2: Hot Filtration (Impurity Purge) While maintaining the temperature above 70 °C, rapidly filter the solution through a pre-warmed pad of Celite. Causality: Indazole syntheses often leave behind trace transition metals (e.g., Palladium black from cross-coupling) or insoluble organic salts[1]. Hot filtration ensures these are removed before they can act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Nucleation Transfer the filtrate to a clean flask and allow it to cool ambiently to 40 °C. Do not use an ice bath yet. Causality: Rapid cooling forces the system past its metastable zone directly into the labile zone, causing rapid precipitation of amorphous, impure powder. Slow cooling allows for the thermodynamic selection of the most stable, pure crystal lattice.

Step 4: Antisolvent Addition & Self-Validation Once the solution reaches 40 °C, add deionized water dropwise until the solution becomes slightly turbid, then add a few seed crystals if available. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Self-Validation Checkpoint: Before harvesting the entire batch, extract a 1.0 mL aliquot of the clear mother liquor. Evaporate this aliquot to dryness under vacuum and weigh the residue. If the mass of the residue indicates that >10% of your theoretical yield remains in solution, your solvent system is too strong. Corrective Action: Add an additional 5% volume of cold water to the bulk mixture and stir for another 30 minutes to force further precipitation.

Step 5: Isolation Filter the resulting crystals under a vacuum. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water to displace the mother liquor without redissolving the product. Dry under a vacuum at 45 °C to a constant weight.

Process Visualization

G N1 Crude 1H-Indazole- 4,6-dicarbonitrile N2 Dissolve in Hot Primary Solvent (EtOH) N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 N4 Controlled Cooling (Nucleation Phase) N3->N4 N5 Did Crystals Form? N4->N5 N6 Add Antisolvent (H2O) Dropwise N5->N6 No / Oiling Out N7 Filter, Wash & Dry (Pure Product) N5->N7 Yes N6->N4

Workflow for optimizing 1H-indazole-4,6-dicarbonitrile recrystallization.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the antisolvent (water) is added too aggressively, causing a liquid-liquid phase separation. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (ethanol) to decrease the polarity, then cool the system much more slowly. Scratching the inside of the flask with a glass rod can provide the kinetic energy needed to induce solid nucleation rather than liquid phase separation.

Q: The recovered crystals are heavily discolored (brown/black). What went wrong? A: Indazole derivatives synthesized via cross-coupling or cyanation often trap transition metal catalysts (e.g., Palladium) or oxidized organic tars[5]. Resolution: Before the hot filtration step, add 5-10% (by weight) of activated charcoal (Darco) to the hot ethanol solution and boil for 5 minutes. The highly porous carbon will adsorb the polymeric and metallic impurities. Filter hot through Celite to remove the charcoal.

Q: Can I use purely non-polar solvents like Hexane to crash out the product faster? A: It is highly discouraged. While the dicarbonitrile is insoluble in hexane[4], adding a strictly non-polar antisolvent to a polar protic solution often results in an immediate, uncontrolled crash-out. This rapid precipitation traps mother liquor and impurities within the crystal lattice (occlusion), defeating the purpose of recrystallization. Always use a miscible antisolvent that allows for a gradual reduction in solubility.

Q: I am scaling up to a 50g batch. Is the Ethanol/Water system still safe? A: Yes, but thermal mass becomes a factor. At larger scales, cooling takes significantly longer, which is actually beneficial for crystal purity. However, if you are working with highly impure crude at scale, consider switching to the DMAc/Water system utilized in standard Organic Syntheses protocols for indazole carbonitriles[2]. It offers superior solubility for the crude, allowing you to use less total solvent volume in your reactor.

References

1. 2. 3. 4. 5.

Sources

Optimization

Technical Support Center: 1H-Indazole-4,6-Dicarbonitrile Solutions

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1H-indazole-4,6-dicarbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1H-indazole-4,6-dicarbonitrile . Due to its unique electronic properties, this heterocyclic building block requires specific handling and environmental controls to maintain structural integrity in solution.

Chemical Causality & Stability Overview

1H-indazole-4,6-dicarbonitrile features two strongly electron-withdrawing cyano (-C≡N) groups at the 4- and 6-positions. This creates a highly electron-deficient aromatic system. As a result, the molecule exhibits two primary modes of instability in solution[1]:

  • Nitrile Hydrolysis: The electrophilic carbon atoms of the cyano groups are highly susceptible to nucleophilic attack by water. This is especially prevalent under basic conditions, leading to irreversible hydrolysis into amides and eventually carboxylic acids[2].

  • N-H Deprotonation & Tautomerization: The electron-withdrawing groups lower the pKa of the indazole N1-proton. In physiological buffers (pH 7.4), the molecule readily deprotonates to form an indazolide anion, altering its solubility, protein-binding kinetics, and spectral properties[3].

Frequently Asked Questions (FAQs)

Q: Why does my stock solution in DMSO degrade over time, even when frozen? A: DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. Even trace amounts of water in DMSO will initiate slow hydrolysis of the dicarbonitrile system over time. Causality: Water acts as a nucleophile, attacking the electrophilic C≡N bond. To prevent this, always use anhydrous DMSO (≤0.005% water), aliquot immediately into single-use vials, and store over argon at -20°C.

Q: How does pH affect the stability of this compound in aqueous assay buffers? A: Stability is inversely proportional to pH in aqueous media[4]. At pH > 7.0, the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a strong nucleophile that rapidly accelerates base-catalyzed nitrile hydrolysis. Furthermore, basic pH drives the formation of the indazolide anion. While the anionic form is more water-soluble, the basic environment ensures rapid degradation of the cyano groups.

Q: Can I use methanol or ethanol to prepare my stock solutions? A: It is highly discouraged. Protic solvents like methanol can act as nucleophiles. Under slightly acidic or basic conditions, alcohols can attack the nitrile groups to form imidates (Pinner reaction intermediates), permanently altering the molecule's structure[3]. Stick to aprotic solvents like anhydrous DMSO or acetonitrile.

Troubleshooting Guide: Workflow Optimization

Issue 1: Inconsistent IC50/EC50 readouts in biological assays.
  • Root Cause: The compound is likely undergoing partial hydrolysis during the 12–48 hour assay incubation period at 37°C. The resulting amide degradants have completely different target binding affinities than the intact dicarbonitrile.

  • Solution: Conduct a time-course stability assay in your specific buffer. If the half-life is shorter than your assay duration, you must either shorten the incubation time, replenish the compound midway, or lower the assay buffer pH to 6.0–6.5 (if the biological target permits).

Issue 2: Precipitation upon dilution from DMSO into aqueous buffer.
  • Root Cause: The intact 1H-indazole-4,6-dicarbonitrile is highly lipophilic and uncharged at acidic/neutral pH, leading to "brick dust" precipitation when the DMSO fraction drops below 5%.

  • Solution: Pre-dilute the DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) before final dilution into the aqueous buffer. Ensure vigorous vortexing. Do not attempt to heat the solution to force dissolution, as thermal energy will exponentially accelerate aqueous hydrolysis.

Quantitative Stability Profiles

The following table summarizes the representative stability kinetics of 1H-indazole-4,6-dicarbonitrile across various solvent systems. (Note: Data is normalized for a 10 mM starting concentration).

Solvent SystemTemppHHalf-life (

)
Primary Degradant
Anhydrous DMSO-20°CN/A> 12 monthsNone
DMSO (10% water)25°CN/A~14 days4-cyano-1H-indazole-6-carboxamide
PBS Buffer37°C7.44.5 hoursAmide / Carboxylic acid mix
Acetate Buffer37°C5.5> 48 hoursTrace amides
Methanol25°CN/A~72 hoursMethyl imidate derivatives

Standardized Protocol: Stability-Indicating HPLC Assay

To ensure trustworthiness in your data, you must validate the integrity of your solutions before running critical experiments. This protocol is a self-validating system designed to separate the intact dicarbonitrile from its primary amide and carboxylic acid degradants.

System Suitability Criterion: The assay is only valid if the resolution (


) between the intact dicarbonitrile peak and the primary amide degradant standard is > 2.0.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The low pH protonates the indazole, suppressing ionization and tautomerization to ensure sharp, symmetrical peak shapes).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to withstand acidic mobile phases and provide high-resolution separation of polar degradants.

  • Sample Preparation: Quench 50 µL of the aqueous assay solution with 50 µL of ice-cold Acetonitrile to immediately halt hydrolysis. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins or buffer salts.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Drop to 5% B (Re-equilibration)

  • Detection & Analysis: Monitor absorbance at 254 nm. The intact 1H-indazole-4,6-dicarbonitrile will elute latest (most lipophilic). The carboxylic acid degradant will elute first (most polar), followed by the intermediate amide.

Mechanistic Visualization

StabilityPathway A 1H-indazole-4,6-dicarbonitrile (Intact Molecule) B Indazolide Anion (Deprotonated) A->B pH > 7.0 (Fast) C Amide Intermediate (Partial Hydrolysis) A->C H2O / OH- (Nucleophilic Attack) B->A pH < 6.0 (Fast) B->C H2O (Slowed by anion) D Carboxylic Acid (Full Degradation) C->D H2O / OH- (Hydrolysis)

Fig 1: Degradation and deprotonation pathways of 1H-indazole-4,6-dicarbonitrile in aqueous media.

References

  • [5] 1H-Indazole-4,6-dicarbonitrile Product Information. BLD Pharm. 5

  • [2] Indole, azaindole and related heterocyclic amidopiperazine derivatives (WO2002085301A2). Google Patents. 2

  • [1] Synthesis and chemical reactivity of 1H-indazoles. Thieme Connect.1

  • [3] A Precise Synthetic Toolbox: H-Bond-Assisted Quadruple Reactivity of o-Dimethylaminoaryloximes. The Journal of Organic Chemistry - ACS Publications.3

  • [4] Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. National Institutes of Health (NIH) - PMC.4

Sources

Troubleshooting

troubleshooting N-alkylation regioselectivity of indazole dicarbonitriles

Topic: Troubleshooting N-Alkylation Regioselectivity of Indazole Dicarbonitriles Ticket ID: IND-CN2-REGIO-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-Alkylation Regioselectivity of Indazole Dicarbonitriles Ticket ID: IND-CN2-REGIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Tautomer War"

Welcome to the technical support center. If you are working with indazole dicarbonitriles , you are dealing with a "worst-case" scenario for nucleophilic substitution. You have a substrate that is both electron-deficient (poor nucleophile) and ambident (two reactive nitrogens).

The core challenge is the battle between Thermodynamics (


)  and Kinetics/Electrostatics (

)
.
  • 
    -Alkylation:  Yields the benzenoid  structure (aromatic benzene ring preserved). This is the thermodynamic product.
    
  • 
    -Alkylation:  Yields the quinoid  structure (aromaticity disrupted). This is usually the kinetic product, often favored by specific steric interactions or "loose" ion pairs.
    

For dicarbonitriles, the strong electron-withdrawing groups (EWGs) dramatically reduce the


 of the N-H proton, making the anion easy to form but sluggish to react.

Module 1: Diagnostic Decision Tree

Before altering your chemistry, determine your failure mode using this logic flow.

IndazoleTroubleshooting Start Start: What is the primary issue? Issue1 Mixture of N1/N2 Isomers Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Side Product: Amide (Hydrolysis) Start->Issue3 CheckSub Check Substitution Pattern Issue1->CheckSub CheckBase Check Base Strength Issue2->CheckBase CheckWater Check Water Content Issue3->CheckWater C7_CN Is a Nitrile at C7? CheckSub->C7_CN Advice_N2 C7-EWG favors N2. Switch to NaH/THF to force N1 via chelation (if C3 allows) or steric bulk. C7_CN->Advice_N2 Yes Advice_Therm Increase Temp (>80°C). Switch to Toluene/Reflux. Force Thermodynamic Control. C7_CN->Advice_Therm No Advice_Base Carbonates (K2CO3/Cs2CO3) are too weak for dicarbonitriles. Switch to NaH or tBuOK. CheckBase->Advice_Base Advice_Dry Nitriles hydrolyze in basic/aq conditions. Use anhydrous solvents. Avoid aqueous quench if possible (filter salts). CheckWater->Advice_Dry

Figure 1: Diagnostic logic for troubleshooting indazole alkylation failures.

Module 2: Critical Factor Analysis

The "Nitrile Effect" on Regioselectivity

Nitriles are strong Electron Withdrawing Groups (EWGs). Their position on the ring dictates the


:

ratio more than the solvent does.
Position of Nitrile (CN)Electronic ImpactPredicted Outcome
C3-Position Linear geometry prevents chelation with metal cations (unlike esters/ketones).Loss of

selectivity.
Unlike 3-esters, 3-cyanoindazoles do not form the "tight ion pair" with

that directs alkylation to

.
C4, C5, C6 General electron withdrawal.Slight preference for

(Thermodynamic), but reaction rate is slow.
C7-Position Steric hindrance + Electronic repulsion near

.
Strong

bias.
C7-EWGs (like

or

) often flip selectivity to favor

(up to 96%) due to electrostatic repulsion of the incoming electrophile at

.
Solvent & Base Combinations[1][2][3][4]
  • System A (

    
     Selective): 
    
    
    
    in THF.
    • Mechanism:[1][2][3][4][5][6] Sodium (

      
      ) coordinates tightly. In many indazoles, this blocks 
      
      
      
      or guides the electrophile to
      
      
      . However, with dicarbonitriles, the lack of nucleophilicity requires heating this system.
  • System B (Mixed/

    
     Promiscuous): 
    
    
    
    or
    
    
    in DMF/Acetone.
    • Mechanism:[1][2][3][4][5][6] The "Loose Ion Pair." Cesium is a large, soft cation that dissociates fully in DMF. This leaves the indazole anion "naked," allowing alkylation at the site of highest electron density (often

      
       in the transition state) rather than the thermodynamic product.
      

Module 3: Troubleshooting Guides (FAQs)

Q1: I am getting a 50:50 mixture of isomers. How do I force selectivity?

The Fix: You are likely operating under kinetic control or using a "loose" ion pair system.

  • Switch Solvent: Move from polar aprotic (DMF, DMSO) to non-polar or lower polarity (Toluene, THF).

  • Switch Base: Use NaH (Sodium Hydride).[7][8][2][9] The smaller

    
     or 
    
    
    
    cations favor
    
    
    alkylation more than
    
    
    or
    
    
    .
  • Apply Heat: Thermodynamic control requires energy to reverse the kinetic

    
     alkylation. If your electrophile allows, reflux in toluene.
    
    • Note: If you have a C7-nitrile ,

      
       alkylation may be sterically impossible with bulky electrophiles. You may need to construct the indazole after N-alkylation (e.g., via hydrazine cyclization).[7]
      
Q2: The reaction is extremely slow (low conversion).

The Fix: Your dicarbonitrile indazole is a very weak nucleophile.

  • Catalysis: Add 18-crown-6 (if using

    
    ) or 15-crown-5  (if using 
    
    
    
    ) to solubilize the anion, though this risks lowering regioselectivity.
  • Electrophile Activation: If using an alkyl chloride, switch to an alkyl iodide or add NaI (Finkelstein in situ).

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to drive bimolecular kinetics.

Q3: My nitrile group is disappearing (forming amide/acid).

The Fix: Hydrolysis.

  • Nitriles are susceptible to base-catalyzed hydrolysis, especially in DMF which often contains trace amines/water.

  • Protocol Adjustment: Ensure reagents are anhydrous. Do not quench with water. Instead, filter the reaction mixture through Celite to remove inorganic salts, then evaporate the solvent. Perform an anhydrous workup.[7]

Module 4: Validated Protocols

Protocol A: The "Gold Standard" for Selectivity

Best for: 3,5-dicarbonitrile or 3,6-dicarbonitrile indazoles.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve Indazole (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[7][8]

  • Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise.[7]

    • Observation: Evolution of

      
       gas. Solution may turn yellow/orange (anion formation).
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation of the electron-poor ring.

  • Alkylation: Cool back to 0°C. Add Electrophile (1.1 eq) dropwise.

  • Reaction: Warm to RT. If no reaction after 4h, heat to 50°C.

  • Workup: Dilute with

    
     (precipitates salts). Filter. Concentrate.
    
Protocol B: Conditions for Enrichment

Best for: Accessing the kinetic isomer or if C7-nitrile is present.

  • Solvent: Anhydrous DMF or MeCN .

  • Base:

    
      (2.0 eq). The "Cesium Effect" promotes looser ion pairing.
    
  • Reagent: Add Indazole and Base. Stir 15 min. Add Electrophile.

  • Temperature: Keep at RT or 0°C . Do not heat (heating promotes rearrangement to

    
    ).
    

Module 5: Analytical Validation (Don't Guess)

You cannot rely on simple 1H NMR shifts to distinguish


 vs 

in dicarbonitriles, as the EWGs shift all protons downfield.

Definitive Method: 1H-13C HMBC

  • 
    -Alkyl:  The 
    
    
    
    protons will show a 3-bond correlation to the bridgehead carbons (C7a or C3a ) and the C7 proton.[9]
  • 
    -Alkyl:  The 
    
    
    
    protons will show a correlation to C3 and C3a , but NOT C7a.[1]

Quick Check (NOESY):

  • 
    -Alkyl:  NOE observed between 
    
    
    
    and H7 (proton at position 7).
  • 
    -Alkyl:  NOE observed between 
    
    
    
    and H3 (if H3 exists—not applicable if C3-CN).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4] Chem. 2021, 17, 1939–1954.

    • Key Insight: Detailed study on C7-substituents directing alkylation and the efficacy of NaH/THF for selectivity.
  • Regioselective alkylation of a versatile indazole. Beilstein J. Org.[4] Chem. 2024, 20, 1940–1954.[4]

    • Key Insight: DFT calculations explaining the chelation mechanism for vs. non-covalent interactions for .
  • Development of a selective and scalable N1-indazole alkylation. RSC Adv. 2024, 14, 6088.

    • Key Insight: Thermodynamic control strategies for large-scale synthesis.[1][6][10]

  • Differentiation of regioisomeric N-alkylation of some indazoles. Magn. Reson. Chem. 2024.[4][5][6][10][11]

    • Key Insight: Definitive NMR techniques (HMBC/NOESY) for distinguishing isomers.[7]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 1H-Indazole-4,6-Dicarbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with isolating highly pure 1H-indazole-4,6-dicarbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with isolating highly pure 1H-indazole-4,6-dicarbonitrile. Because this building block is typically synthesized via transition-metal-catalyzed cyanation of 4,6-dihaloindazoles, crude samples frequently suffer from specific, predictable impurity profiles[1].

Below, we provide a self-validating diagnostic workflow, followed by field-proven troubleshooting FAQs to resolve your separation challenges.

Diagnostic Workflow for Impurity Isolation

ImpurityDiagnostic Start Crude 1H-Indazole- 4,6-dicarbonitrile Analysis Diagnostic Profiling (LC-MS & ICP-MS) Start->Analysis Metal Heavy Metals Detected (Pd, Zn, Cu > 10 ppm) Analysis->Metal ICP-MS Mono Monocyanated/Halogenated Intermediates Detected Analysis->Mono LC-MS (Mass shift) Iso N-Alkylated / Isomers Detected Analysis->Iso LC-MS / NMR Scavenge Resin Scavenging (Silica Thiol / QuadraPure) Metal->Scavenge Recryst Solvent Recrystallization (e.g., MTBE / Heptane) Mono->Recryst Chrom Reverse-Phase Prep-HPLC or Flash Chromatography Iso->Chrom Pure Pharma-Grade 1H-Indazole-4,6-dicarbonitrile Scavenge->Pure Recryst->Pure Chrom->Pure

Figure 1: Decision matrix for identifying and routing 1H-indazole-4,6-dicarbonitrile impurities to the correct purification protocol.

Troubleshooting Guides & FAQs

Q1: I am detecting significant heavy metal (Palladium/Zinc) contamination in my final product. How can I reduce this to pharma-acceptable levels (<10 ppm)?

The Causality: The synthesis of 1H-indazole-4,6-dicarbonitrile relies heavily on palladium-catalyzed cyanation (e.g., using Pd2(dba)3 or Pd(OAc)2) coupled with cyanide sources like Zn(CN)2 or the non-toxic K4[Fe(CN)6][2],[3]. The indazole core contains a highly nucleophilic free NH and an adjacent nitrogen (N1/N2) that act as excellent bidentate or monodentate ligands. This structural feature causes the product to strongly chelate residual palladium and zinc, pulling them into the organic phase during aqueous workup.

The Solution: Standard aqueous washes (even with EDTA) are often insufficient. You must use a functionalized metal scavenger resin, such as Silica Thiol (Si-Thiol) or QuadraPure TU, which possesses a higher binding affinity for transition metals than the indazole core[4].

Self-Validating Protocol: Metal Scavenging

  • Dissolution: Dissolve the crude 1H-indazole-4,6-dicarbonitrile in a polar aprotic solvent that maximizes solubility (e.g., THF or 10% MeOH in CH2Cl2) at a concentration of ~100 g/L[4].

  • Scavenger Addition: Add 5% to 10% (w/w relative to the crude mass) of Silica Thiol resin.

  • Incubation: Heat the suspension to 40°C and stir vigorously for 3–4 hours. Validation Check: Pull a 1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and observe the color. A shift from dark brown/orange to pale yellow indicates successful metal sequestration.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the resin. Wash the pad with 2 column volumes of the dissolution solvent.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure. Submit a 5 mg sample for ICP-MS analysis to confirm Pd/Zn levels are <10 ppm before proceeding to biological assays.

Q2: My LC-MS shows a mass corresponding to monocyanated intermediates (e.g., 4-bromo-6-cyano-1H-indazole). How do I separate these structurally similar impurities?

The Causality: During the double cyanation of 4,6-dibromo-1H-indazole, the insertion of the first cyano group significantly withdraws electron density from the indazole ring. This deactivates the second carbon-halogen bond toward the subsequent oxidative addition of the palladium catalyst, often stalling the reaction and leaving monocyanated intermediates[1],[2]. Because these intermediates share the same core polarity as the target dicarbonitrile, standard silica gel flash chromatography often results in co-elution.

The Solution: Exploit the differential crystallinity and solubility profiles of the mono- vs. di-cyanated species using a highly controlled solvent/anti-solvent recrystallization.

Self-Validating Protocol: Solvent/Anti-Solvent Recrystallization

  • Solvent Selection: Suspend the crude mixture in Methyl tert-butyl ether (MTBE) or a minimal amount of hot Ethyl Acetate (EtOAc).

  • Heating: Heat the mixture to 60–70°C until complete dissolution is achieved[4].

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., n-Heptane) dropwise over 1–2 hours while maintaining the temperature. The introduction of the non-polar heptane forces the more polar dicarbonitrile to reach supersaturation first.

  • Controlled Cooling: Cool the reactor slowly to 20–25°C over 4 hours, then further chill to -5°C for 12 hours to maximize yield[4]. Validation Check: Sample the supernatant mother liquor and analyze via HPLC. The mother liquor should be enriched with the monocyanated impurity, while the precipitating crystals should show >98% purity of the dicarbonitrile.

  • Isolation: Filter the crystals and wash with cold MTBE/Heptane (1:3 v/v). Dry under vacuum at 40°C.

Q3: I'm seeing N-alkylated or N-cyanated byproducts in my crude mixture. How do I prevent or remove them?

The Causality: If the cyanation was performed without a protecting group (like THP or SEM) on the indazole nitrogen, the basic conditions required for the cross-coupling can deprotonate the N1 position. This highly nucleophilic nitrogen can then react with electrophilic impurities in the solvent or undergo side reactions with the cyanide source, creating N-substituted impurities.

The Solution: Since N-substitution completely masks the hydrogen-bond donor capacity of the indazole, these impurities are significantly less polar than the target 1H-indazole-4,6-dicarbonitrile. They can be effectively removed using Reverse-Phase Preparative HPLC.

Self-Validating Protocol: Reverse-Phase Prep-HPLC

  • Sample Prep: Dissolve the crude material in DMSO or DMF (ensure complete solubility to prevent column clogging).

  • Stationary Phase: Use a C18 preparative column (e.g., 5 µm, 30 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or 0.1% NH4OH if basic conditions are preferred for indazole solubility).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. The N-alkylated impurities, being more lipophilic, will elute significantly later than the target dicarbonitrile.

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm. Lyophilize the target fractions to obtain the pure product.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes when applying the above methodologies to 1H-indazole-4,6-dicarbonitrile samples.

Purification MethodTarget Impurity RemovedExpected RecoveryFinal PurityScalabilityKey Advantage
Silica Thiol Scavenging Pd, Zn, Cu (Heavy Metals)90 - 95%>99% (Metal <10ppm)High (kg scale)Does not require chromatography; highly specific[4].
MTBE/Heptane Recrystallization Monocyanated Intermediates75 - 85%>98% (Organic)High (kg scale)Cost-effective; removes structurally similar stalled intermediates[4].
Reverse-Phase Prep-HPLC N-Alkylated / Isomeric Byproducts60 - 70%>99.5%Low (mg to g scale)Highest resolution for closely eluting organic impurities.

References

1.[1] Mohan, N. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020. URL: 2.[2] Senecal, T. D., & Shu, W. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2014. URL: 3.[3] "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 2020. URL: 4.[4] "Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist." Organic Process Research & Development, 2016. URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1H-Indazole-4,6-Dicarbonitrile

Welcome to the Technical Support Center for the scale-up synthesis of 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9). This guide is engineered for researchers, process chemists, and drug development professionals tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9). This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical pharmacophore intermediate from discovery bench-scale to kilolab or pilot-plant production.

Scaling up the synthesis of dicyano-indazoles presents unique challenges, primarily surrounding transition-metal catalysis, regioselective protection, and the safe handling of cyanide sources at scale. This document provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure high-yield, high-purity production.

Process Overview & Synthetic Workflow

The most robust route for synthesizing 1H-indazole-4,6-dicarbonitrile relies on the palladium-catalyzed double cyanation of a 4,6-dihalo-1H-indazole precursor.

G A 4,6-Dibromo-1H-indazole (Starting Material) B N-Protection (THP or SEM) A->B DHP, TsOH >95% Yield C Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0), Zn(OAc)2) B->C 100-120°C DMF/DMAc D Deprotection (Acidic Cleavage) C->D HCl/MeOH Metal Scavenging E 1H-Indazole-4,6-dicarbonitrile (API Intermediate) D->E Crystallization >98% Purity

Caption: Synthetic workflow for the scale-up production of 1H-indazole-4,6-dicarbonitrile.

Troubleshooting Guide & FAQs

Phase 1: N-Protection Strategy

Q: Why is N-protection mandatory before the cyanation step? A: The free N-H of the indazole ring is highly coordinating. At scale, if left unprotected, the indazole nitrogen will complex with the palladium catalyst, leading to severe catalyst poisoning and drastically reduced turnover numbers (TON). Protecting groups like Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) sterically shield the nitrogen, ensuring the catalyst remains available for the oxidative addition to the C-Br bonds[1].

Q: I am observing a mixture of N1 and N2 protected isomers during In-Process Controls (IPC). Is this detrimental to the yield? A: No. For THP or SEM protection, a thermodynamic mixture of N1 and N2 isomers is standard. Because the protecting group is cleaved in the final acidic deprotection step to regenerate the tautomeric 1H-indazole core, resolving these isomers prior to cyanation is unnecessary and wastes process time.

Phase 2: Palladium-Catalyzed Cyanation (The Critical Step)

Q: Our cyanation stalls at the mono-cyano intermediate (e.g., 6-bromo-4-cyano-1H-indazole). How do we drive the reaction to completion? A: This is a classic electronic and catalytic issue.

  • Electronic Causality: The first cyano group installed is strongly electron-withdrawing, which drastically reduces the electron density of the indazole core. This makes the second C-Br bond significantly less reactive toward oxidative addition by the Pd(0) catalyst.

  • Catalytic Causality: High concentrations of dissolved cyanide ions (from Zn(CN)₂ or KCN) form unreactive palladium(II) cyano complexes, inhibiting the catalytic cycle (2)[2]. Solution: Implement the "de Vries protocol" by adding catalytic amounts of Zinc dust (to maintain Pd in the active zero oxidation state) and Zinc acetate (Zn(OAc)₂) as an additive (3)[3]. This regulates the release of free cyanide ions, ensuring high catalytic activity without poisoning the Pd center.

Q: Can we replace toxic Zinc Cyanide (Zn(CN)₂) with a safer alternative for kilolab scale-up? A: Yes. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, "green" cyanating agent that has been successfully demonstrated in robust palladium-catalyzed cyanation procedures[3]. However, because it is a milder reagent, it requires a highly active catalyst system (e.g., Pd(OAc)₂/dppf), higher temperatures (120–140°C), and stringent inert atmospheres to prevent oxidative degradation of the phosphine ligands[3].

Troubleshooting Issue Low Cyanation Yield (<70%) Check1 Check HPLC for Mono-cyano intermediate Issue->Check1 Check2 Check Pd Catalyst State (Black precipitate?) Issue->Check2 Sol1 Increase Temp to 120°C Use dppf or Xantphos Check1->Sol1 High mono-cyano AUC Sol2 Add Zn dust / Zn(OAc)2 to reactivate Pd(0) Check2->Sol2 Pd black observed Sol3 Ensure strict anhydrous conditions (Karl Fischer <0.1%) Check2->Sol3 Water poisoning

Caption: Troubleshooting logic tree for incomplete palladium-catalyzed cyanation.

Quantitative Process Parameters

The following table summarizes the operational parameters comparing the traditional Zinc Cyanide route versus the green Potassium Hexacyanoferrate route for the double cyanation of protected 4,6-dibromo-1H-indazole.

Process ParameterZinc Cyanide RoutePotassium Hexacyanoferrate Route
Cyanating Agent Zn(CN)₂ (1.2 - 1.5 eq)K₄[Fe(CN)₆] (0.4 - 0.6 eq)
Catalyst System Pd₂(dba)₃ / dppf (2-5 mol%)Pd(OAc)₂ / PPh₃ or dppf (5 mol%)
Key Additives Zn dust (5 mol%), Zn(OAc)₂ (10 mol%)Na₂CO₃ (1-2 eq)
Solvent DMF or DMAc (Degassed)DMAc or NMP (Degassed)
Temperature 100 - 120 °C120 - 140 °C
Safety Profile High Toxicity (Requires strict engineering controls)Low Toxicity (Green reagent)
Expected Yield 85 - 92%75 - 88%

Detailed Experimental Protocol: Kilogram-Scale Cyanation & Deprotection

This protocol is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) or a mechanistic safeguard to ensure process integrity.

Step 1: Catalyst Activation and Cyanation
  • Preparation: Charge a dry, glass-lined reactor with 1-(tetrahydro-2H-pyran-2-yl)-4,6-dibromo-1H-indazole (1.0 eq), Zn(CN)₂ (1.3 eq), Zn dust (0.05 eq), and Zn(OAc)₂ (0.1 eq).

  • Inerting: Purge the reactor with Nitrogen (3 vacuum/N₂ cycles) to ensure a strictly anhydrous and oxygen-free environment. Causality: Oxygen rapidly oxidizes phosphine ligands (like dppf) to phosphine oxides, permanently killing the catalyst.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and dppf (0.04 eq) under a positive N₂ stream.

  • Solvent: Add anhydrous, degassed DMF (10 L/kg of starting material).

  • Heating: Ramp the internal temperature to 110°C at a rate of 1°C/min. Causality: Gradual heating prevents thermal shock and premature degradation of the Pd(0) species before the catalytic cycle fully initiates.

  • Self-Validation (IPC 1): After 6 hours, pull a sample for HPLC analysis. The reaction is deemed complete when the mono-cyano intermediate is <2% AUC (Area Under Curve). If >2%, stir for an additional 2 hours.

Step 2: Workup and Metal Scavenging
  • Quench: Cool the reactor to 20°C. Slowly quench with 10% aqueous NH₄OH (5 L/kg). Causality: Ammonia complexes with excess Zinc and unreacted cyanide, solubilizing them into the aqueous phase and preventing toxic HCN gas evolution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 L/kg). Combine the organic phases.

  • Metal Remediation: Add a functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt% relative to API) to the organic phase. Stir at 40°C for 4 hours. Self-Validation (IPC 2): Filter through a Celite pad and test the filtrate via ICP-MS. Palladium levels must be <10 ppm.

Step 3: Deprotection and Isolation
  • Cleavage: Concentrate the organic phase, then redissolve in Methanol (8 L/kg). Add 3M HCl in MeOH (2.0 eq) and stir at 40°C for 3 hours to cleave the THP protecting group.

  • Crystallization: Neutralize the solution with saturated aqueous NaHCO₃ until pH 7-8 is reached. Concentrate under reduced pressure to remove methanol, inducing the precipitation of the free 1H-indazole-4,6-dicarbonitrile.

  • Filtration: Filter the resulting solid, wash with cold water, and dry in a vacuum oven at 50°C to constant weight.

References

  • US7595417B2 - Cyanation of aromatic halides.
  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
  • Practical Process Research and Development. USPTO.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Dicyanoindazole Synthesis

Global Support Hub — Application Science Division Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Global Support Hub — Application Science Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve high-yielding double cyanations on indazole scaffolds (e.g., synthesizing 3,7-dicyano-1H-indazole from dihalo precursors). Transition-metal-catalyzed cyanation is highly susceptible to off-target reactivity. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure scientific integrity and reproducible yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing high levels of monocyano-dehalogenated byproducts instead of the desired dicyanoindazole? Causality: In the Palladium-catalyzed double cyanation of dihaloindazoles, oxidative addition occurs sequentially. If the concentration of dissolved cyanide in the reaction mixture is too high, it rapidly coordinates to the palladium center, forming inactive


 complexes and permanently poisoning the catalyst 1. Conversely, if the transmetalation rate is slower than the competitive protonation of the Pd(II)-aryl intermediate, hydrodehalogenation occurs. This is severely exacerbated by protic solvents or trace moisture.
Solution:  Transition from highly soluble, toxic cyanide sources like 

or

to potassium ferrocyanide (

) 2. This salt acts as a slow-release reservoir. At elevated temperatures, it releases cyanide ions gradually, maintaining a low steady-state concentration that outcompetes hydrodehalogenation without triggering catalyst poisoning 1.

Q2: How do I prevent N-cyanation and Ullmann-type homocoupling during the synthesis? Causality: The indazole N1-H is relatively acidic and nucleophilic. Under basic cyanation conditions, N-cyanation or N-arylation can compete directly with C-cyanation. Homocoupling (Ullmann-type) occurs when the local concentration of the Pd(II)-aryl complex is high and cyanide availability is too low, leading to transmetalation between two Pd(II)-aryl species. Solution: First, protect the indazole nitrogen. A tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group effectively shields the N1 position. Second, optimize the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) accelerate the rate-determining reductive elimination step. This minimizes the lifespan of the Pd(II) intermediate, safely suppressing homocoupling pathways 3.

Part 2: Quantitative Data Analysis

The following table summarizes the causal relationship between reagent selection and byproduct distribution during the optimization of a model 3,7-dibromo-1-THP-indazole cyanation.

Table 1: Impact of Cyanide Source and Ligand on Dicyanoindazole Yield
Cyanide SourceLigandTemp (°C)Conversion (%)Dicyano Yield (%)Monocyano Byproduct (%)Homocoupled Byproduct (%)


14095354515

dppf1209865258

XPhos1009982152

tBuBrettPhos85>9994 <5 <1

Part 3: Mechanistic & Workflow Visualizations

Mechanism Start Halo-Indazole + Pd(0) OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd TransMetal Transmetalation (Cyanide Source) OxAdd->TransMetal Optimal CN- Poison Catalyst Poisoning [Pd(CN)x inactive] OxAdd->Poison Excess CN- HydroDehal Hydrodehalogenation (Byproduct) OxAdd->HydroDehal Moisture/H-donor Homocoupling Homocoupling (Byproduct) OxAdd->Homocoupling Low CN- availability RedElim Reductive Elimination TransMetal->RedElim RedElim->Start Pd(0) Regeneration Product Dicyanoindazole (Target) RedElim->Product

Pd-catalyzed cyanation cycle and causal branching of byproduct formation.

Workflow Degas 1. Degas Solvents (Freeze-Pump-Thaw) Mix 2. Mix Pd/Ligand (Observe Color) Degas->Mix React 3. Heat to 85°C (Slow CN- Release) Mix->React Quench 4. Aqueous Quench (Precipitate Salts) React->Quench Purify 5. Silica Filtration (Isolate Product) Quench->Purify

Self-validating workflow for minimizing byproducts during cyanation.

Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimal double cyanation of a protected dihaloindazole utilizing a slow-release cyanide methodology. Every step contains a built-in validation checkpoint to ensure the system is behaving as mechanistically intended.

Step 1: Reagent Preparation & Degassing Dissolve the protected dihaloindazole (1.0 equiv) and


 (0.6 equiv per halogen) in a 1:1 mixture of 1,4-dioxane and water. Subject the mixture to three freeze-pump-thaw cycles.
Validation Checkpoint: The rigorous exclusion of oxygen is critical. If bubbling persists during the final thaw cycle under static vacuum, the solvent is not fully degassed. Repeat the cycle to prevent premature oxidation of the Pd(0) catalyst.

Step 2: Catalyst Activation Backfill the reaction vessel with Argon. Add


 (2 mol%) and tBuBrettPhos (4 mol%). Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution must transition from a murky purple/brown to a clear, deep red/orange color. This visual shift confirms the successful formation of the active 

complex. If the solution remains dark or black precipitates form, oxygen contamination has occurred; discard and restart.

Step 3: Cyanation Reaction Heat the reaction mixture to 85 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) after 2 hours. Validation Checkpoint: At 2 hours, you should observe a high concentration of the monocyano intermediate. If you observe starting material but no monocyano intermediate, the cyanide release is too slow (check temperature). If you observe a stalled reaction with high monocyano but no dicyano product, catalyst poisoning has occurred due to excessive local cyanide concentration.

Step 4: Workup and Isolation Cool the mixture to room temperature and dilute with EtOAc. Quench with a saturated aqueous solution of


. Separate the organic layer, wash with brine, dry over anhydrous 

, and concentrate under reduced pressure. Purify via flash column chromatography. Validation Checkpoint: The aqueous layer should retain a pale yellow/green tint (iron salts). The crude NMR should show the disappearance of the characteristic halogen-adjacent aromatic protons, replaced by downfield shifts indicative of the strong electron-withdrawing cyano groups.

References

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization: 1H NMR Benchmarking of 1H-indazole-4,6-dicarbonitrile

Executive Summary Objective: This guide provides a definitive protocol for the structural validation of 1H-indazole-4,6-dicarbonitrile using 1H NMR spectroscopy. Context: In the synthesis of kinase inhibitors and bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of 1H-indazole-4,6-dicarbonitrile using 1H NMR spectroscopy. Context: In the synthesis of kinase inhibitors and bioactive scaffolds, the indazole core is prone to regioisomeric ambiguity. Specifically, distinguishing the 4,6-dicarbonitrile target from its thermodynamically likely isomers (5,7-dicarbonitrile or 4,7-dicarbonitrile) is a critical quality gate.[1] Core Comparison: This analysis benchmarks the spectral performance of the target molecule against its regioisomers, establishing a self-validating identification logic based on Peri-effects , Meta-coupling (


) , and NOE topology .[1]

Experimental Protocol

To ensure reproducibility and resolution of the labile N-H proton, the following sample preparation workflow is mandatory.

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why: CDCl3 often leads to signal broadening of the N-H proton due to exchange and poor solubility of dinitriles. DMSO-d6 stabilizes the tautomeric equilibrium, favoring the 1H-form and sharpening the N1-H signal.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving

    
     meta-couplings).
    
Step-by-Step Workflow
  • Dissolution: Dissolve 5 mg of the solid in 0.6 mL DMSO-d6. Sonicate for 30 seconds if necessary.

  • Equilibration: Allow the tube to sit for 5 minutes to reach thermal equilibrium (prevents convection currents).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons for integration accuracy).

    • Scans (NS): 64 (to detect small impurity peaks).

    • Temperature: 298 K.

Spectral Interpretation & Performance Analysis

Predicted Chemical Shift Assignment (DMSO-d6)

The introduction of two cyano (-CN) groups at positions 4 and 6 exerts a strong electron-withdrawing effect (mesomeric and inductive), significantly deshielding the remaining aromatic protons compared to the unsubstituted parent indazole.[1]

ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
H3 Pyrazole Ring8.60 – 8.90 Singlet (s)-Diagnostic Peak: Significantly downfield due to the Peri-effect from the C4-CN group.[2]
H7 Benzene Ring8.15 – 8.30 Doublet (d)

Ortho to 6-CN; Meta to 4-CN. Deshielded relative to parent H7 (7.55 ppm).[1]
H5 Benzene Ring7.70 – 7.90 Doublet (d)

Located between two withdrawing CN groups.
NH N113.5 – 14.5 Broad Singlet-Highly acidic due to electron-deficient ring; chemical shift is concentration/temp dependent.[2]

Note: The values above are diagnostic ranges derived from substituent increment principles applied to the 1H-indazole core [1, 2].

Visualizing the Structural Logic

The following diagram illustrates the key interactions used to assign the spectrum and distinguish the target from impurities.

G cluster_0 1H-indazole-4,6-dicarbonitrile (Target) cluster_1 Diagnostic Logic Node_H3 H3 Proton (> 8.6 ppm) Logic_NOE NOE Check: H3 ↔ H4? Node_H3->Logic_NOE Input Node_H5 H5 Proton (Meta Coupling) Node_H7 H7 Proton (Meta Coupling) Node_H5->Node_H7 J = 1.5 Hz (Meta) Node_CN4 4-CN Group Node_CN4->Node_H3 Peri-Effect (Deshielding) Result_Target No NOE (Target Confirmed) Logic_NOE->Result_Target Absent Result_Isomer Strong NOE (5,7-Isomer) Logic_NOE->Result_Isomer Present

Caption: Structural logic flow for validating the 4,6-substitution pattern using Peri-effects and NOE constraints.

Comparative Analysis: Target vs. Regioisomers

The primary challenge in indazole synthesis is the formation of regioisomers. The table below compares the "performance" of the NMR signals—specifically their ability to differentiate the target (4,6-CN) from the most common alternative (5,7-CN).

The "Peri-Effect" Differentiator

The most distinct feature of the 4,6-isomer is the Peri-effect .[1] The C4-substituent is spatially proximate to the H3 proton on the pyrazole ring.

  • 4,6-isomer (Target): C4 is a Cyano group.[1] The magnetic anisotropy and steric compression deshield H3, shifting it downfield (> 8.6 ppm ).[1]

  • 5,7-isomer (Alternative): C4 is a Proton (H4).[1] There is no substituent peri-effect. H3 appears at a "normal" range (~8.1 – 8.2 ppm ).[1]

The "NOE" Topology Test (Self-Validating System)

To strictly validate the structure, a 1D-NOESY or 2D-NOESY experiment is required.

FeatureTarget: 4,6-dicarbonitrile Alternative: 5,7-dicarbonitrile Interpretation
H3 Signal Singlet (sharp)Singlet (often broadened by H4 coupling)H3 multiplicity alone is not definitive, but line width helps.[1]
NOE Correlation H3 ↔ H5: None H3 ↔ H7: None H3 ↔ H4: STRONG The "Killer" Test. In the 5,7-isomer, H3 and H4 are neighbors (approx 2.4 Å).[1] In the 4,6-isomer, H3 has no aromatic proton neighbor.[1]
Coupling Pattern Meta (

)
between H5 & H7
Meta (

)
between H4 & H6
Both isomers show meta-coupling doublets. Do not rely on J-coupling alone.
Decision Matrix for Researchers

Use this logic gate to confirm your product:

  • Check H3 Shift: Is it > 8.5 ppm?

    • Yes: Consistent with 4-substitution (Target).

    • No (< 8.3 ppm): Suspect 5,7-isomer or unsubstituted C4.[1]

  • Check Coupling: Do the aromatic protons show large ortho coupling (

    
     Hz)?
    
    • Yes: You have the 4,7-isomer (H5 and H6 are neighbors).[1]

    • No (only small

      
       Hz): You have a meta-substituted pattern (4,6 or 5,7).[1]
      
  • Run NOESY: Irradiate H3.

    • Enhancement of an aromatic doublet? -> 5,7-isomer (H3 sees H4).[1]

    • No enhancement of aromatic protons? -> 4,6-isomer (Target).

References

  • Fruchier, A., et al. (1977).[1][3] Proton magnetic resonance of indazoles.[4][3][5][6][7][8] Organic Magnetic Resonance, 9(4), 235–239.[1] [1]

  • Claramunt, R. M., et al. (2016).[1][4] 13C NMR of indazoles. ResearchGate.[7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9221, 1H-Indazole.[1][1]

  • Larkin, T.J., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold.[5][9] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1]

Sources

Comparative

Technical Guide: IR Characterization and Comparative Spectral Analysis of 1H-indazole-4,6-dicarbonitrile

The following technical guide provides a comprehensive analysis of the infrared (IR) absorption characteristics of 1H-indazole-4,6-dicarbonitrile . This document is structured to assist analytical chemists and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the infrared (IR) absorption characteristics of 1H-indazole-4,6-dicarbonitrile . This document is structured to assist analytical chemists and drug discovery researchers in the structural validation and differentiation of this specific scaffold from its isomers and precursors.

Executive Summary & Structural Context

1H-indazole-4,6-dicarbonitrile is an electron-deficient heteroaromatic scaffold often employed as a precursor in the synthesis of kinase inhibitors and fluorescent vibrational probes. Its structural uniqueness lies in the meta-positioning of two nitrile groups on the benzene ring of the indazole core.

From a vibrational spectroscopy standpoint, this molecule presents a "dual-signature" profile:

  • The High-Frequency Nitrile Reporter: A distinct, intense absorption in the

    
     silent region.
    
  • The Tautomeric Anchor: A broad N-H stretching band characteristic of the 1H-indazole tautomer, distinguishing it from N-alkylated derivatives or isophthalonitrile surrogates.

Characteristic IR Absorption Bands

The following spectral assignments are based on structural correlation analysis with isophthalonitrile (1,3-dicyanobenzene) and 1H-indazole parent standards.

A. The Nitrile ( ) Stretching Region (Primary Diagnostic)[1]
  • Frequency Range:

    
    
    
  • Intensity: Strong to Very Strong (vs)

  • Mechanistic Insight:

    • Unlike aliphatic nitriles (

      
      ), the nitrile groups in 1H-indazole-4,6-dicarbonitrile are conjugated with the aromatic system, lowering the force constant and frequency.[1]
      
    • Doublet Potential: Depending on the resolution and solid-state packing (KBr vs. ATR), this band may appear as a split doublet or a single broadened peak due to the symmetric and asymmetric coupling of the two chemically distinct nitrile groups at positions 4 and 6.

    • Substituent Effect: The electron-withdrawing nature of the pyrazole ring (specifically the

      
       bond) reinforces the dipole change, making this band significantly more intense than in simple benzonitriles.
      
B. The N-H Stretching Region (Tautomer Confirmation)
  • Frequency Range:

    
    
    
  • Appearance: Broad, variable intensity.

  • Mechanistic Insight:

    • This band confirms the presence of the free N-H group, validating the "1H" tautomer over the "2H" form or N-substituted impurities.

    • Acidity Shift: The strong electron-withdrawing effect of the two nitrile groups increases the acidity of the N-H proton compared to unsubstituted indazole. This often leads to stronger intermolecular hydrogen bonding in the solid state, resulting in a broader, red-shifted band compared to the parent indazole.

C. The Fingerprint & Skeletal Region
  • Aromatic Ring Breathing:

    
     (Enhanced by conjugation).
    
  • Out-of-Plane (oop) C-H Bending:

    • 
      :  Characteristic of isolated aromatic protons (position 5 and 7 are isolated by substituents). This is a crucial differentiator from mono-substituted indazoles which would show adjacent proton coupling patterns (e.g., ortho-coupling doublets).
      

Comparative Spectral Analysis

To validate the identity of 1H-indazole-4,6-dicarbonitrile, compare its spectrum against these standard alternatives.

Spectral Feature1H-Indazole-4,6-dicarbonitrile Isophthalonitrile (1,3-Dicyanobenzene)Benzonitrile (Standard)1H-Indazole (Parent)


(Strong)

(Strong)

(Med/Strong)
Absent


(Broad)
AbsentAbsent

Ring Mode




Differentiation Dual Signal: Contains both Nitrile and NH bands.[2]False Positive Risk: Matches Nitrile band but lacks NH.Reference: Lower frequency, single band.Reference: Matches NH but lacks Nitrile.
Comparative Logic Diagram

The following decision tree illustrates the logic for validating the product using IR spectroscopy.

SpectralValidation Start Unknown Sample Spectrum CheckCN Check 2230-2245 cm⁻¹ Region Start->CheckCN HasCN Strong Peak Present CheckCN->HasCN Yes NoCN Peak Absent CheckCN->NoCN No CheckNH Check 3100-3400 cm⁻¹ Region HasCN->CheckNH Result_Parent MISMATCH: Likely Unsubstituted Indazole (Missing Nitriles) NoCN->Result_Parent HasNH Broad Band Present CheckNH->HasNH Yes NoNH Band Absent CheckNH->NoNH No Result_Product CONFIRMED: 1H-indazole-4,6-dicarbonitrile HasNH->Result_Product Result_Iso MISMATCH: Likely Isophthalonitrile (Missing Indazole Core) NoNH->Result_Iso

Figure 1: Spectral validation logic flow for distinguishing the target molecule from common structural analogs.

Experimental Protocol: High-Fidelity Measurement

Due to the high polarity of the nitrile bond, the


 band can easily saturate detectors if the sample concentration is too high.
Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Mix 1.5 mg of 1H-indazole-4,6-dicarbonitrile with 250 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind extensively to minimize scattering (Christiansen effect), which can distort the baseline near the sharp nitrile band.

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from

    
     at 
    
    
    
    resolution.
  • Validation: Ensure the transmittance of the strongest nitrile band does not drop below 10% T. If it does, re-prepare with less sample.

Method B: Diamond ATR (Rapid Screening)
  • Preparation: Place solid powder directly onto the diamond crystal.

  • Contact: Apply high pressure to ensure uniform contact.

  • Correction: Apply an ATR correction algorithm (if quantitative comparison to transmission library spectra is required), as the penetration depth varies with wavelength, potentially attenuating the high-frequency NH band relative to the lower-frequency fingerprint bands.

  • Note: ATR often results in slightly lower peak frequencies (

    
     shift) compared to transmission modes.
    

References

  • Nitrile Spectral Correlations: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Indazole Tautomerism: Alkorta, I., et al. (2004). "Tautomerism in Indazoles." Journal of Physical Chemistry A. Link

  • Isophthalonitrile Reference Data: NIST Mass Spectrometry Data Center. "1,3-Dicyanobenzene IR Spectrum." NIST Chemistry WebBook, SRD 69.[3][4] Link

  • Vibrational Stark Effect Probes: Boxer, S. G. (2009). "Stark Realities." Journal of Physical Chemistry B. (Context for nitrile intensity and environmental sensitivity). Link

Sources

Validation

Comparative Guide: HPLC Method Development for 1H-indazole-4,6-dicarbonitrile Purity

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy specifically tailored for 1H-indazole-4,6-dicarbonitrile , a critical scaffold in kinase inhibitor development.[1] Unlike ge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy specifically tailored for 1H-indazole-4,6-dicarbonitrile , a critical scaffold in kinase inhibitor development.[1]

Unlike generic protocols, this guide addresses the specific challenge of separating the 1H- and 2H- tautomers and hydrolysis byproducts inherent to electron-deficient indazoles.

Executive Summary

The Challenge: 1H-indazole-4,6-dicarbonitrile presents unique chromatographic difficulties due to its amphoteric nature and the electron-withdrawing nitrile groups, which increase the acidity of the N-H proton (pKa ~9-10).[1] Standard C18 methods often fail to resolve the 2H-regioisomer and monohydrolyzed amide impurities .

The Solution: A comparative study demonstrates that a Biphenyl stationary phase significantly outperforms standard C18 chemistry. The π-π interactions offered by the biphenyl ligand provide the necessary selectivity to separate the planar regioisomers that co-elute on alkyl-bonded phases.

Chemical Context & Impurity Profile[1][2][3][4][5]

To develop a robust method, one must understand the analyte's "genealogy"—how it is made and how it degrades.

  • Analyte: 1H-indazole-4,6-dicarbonitrile (LogP ~1.9).[1]

  • Critical Impurities:

    • Impurity A (Regioisomer): 2H-indazole-4,6-dicarbonitrile. (Often co-elutes on C18).

    • Impurity B (Hydrolysis): 4-cyano-1H-indazole-6-carboxamide.[1] (Formed by nitrile hydration).[1]

    • Impurity C (Precursor): 6-bromo-1H-indazole-4-carbonitrile.[1] (Incomplete cyanation).

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the origin of impurities, guiding the separation strategy.

G Start Precursor: 4,6-dibromo-1H-indazole Step1 Pd-Catalyzed Cyanation Start->Step1 Target Target: 1H-indazole-4,6- dicarbonitrile Step1->Target Major ImpA Impurity A: 2H-Regioisomer (Tautomer) Step1->ImpA Isomerization ImpC Impurity C: Mono-bromo Intermediate Step1->ImpC Incomplete ImpB Impurity B: Amide/Acid (Hydrolysis) Target->ImpB Degradation (H2O/pH)

Caption: Impurity genealogy showing the origin of regioisomers (Impurity A) and degradation products (Impurity B) requiring separation.

Comparative Method Study: C18 vs. Biphenyl[6]

We compared two methodologies to demonstrate the superior selectivity of π-electron active stationary phases for this specific application.

Experimental Conditions
ParameterMethod A (Generic) Method B (Optimized)
Column C18 (L1), 150 x 4.6 mm, 3.5 µmBiphenyl , 150 x 4.6 mm, 2.7 µm (Core-Shell)
Mechanism Hydrophobic InteractionHydrophobic + π-π Interaction
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 15 min10-60% B in 12 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 254 nm
Performance Data

The following data summarizes the resolution (


) obtained between the Target and Impurity A (Regioisomer).
MetricMethod A (C18)Method B (Biphenyl)Status
Retention (Target) 8.4 min9.2 minComparable
Retention (Impurity A) 8.5 min10.1 minSeparated
Resolution (

)
0.8 (Co-elution)4.2 (Baseline)PASS
Tailing Factor (

)
1.41.1Improved
LOD (µg/mL) 0.050.02Sensitive
Why Method B Wins: The Science

Indazoles are aromatic heterocycles.[1][2] The Biphenyl phase engages in π-π interactions with the indazole core. Because the electron density distribution differs between the 1H- and 2H- isomers, the Biphenyl phase discriminates between them far better than a C18 phase, which relies solely on hydrophobicity (which is nearly identical for these isomers). Furthermore, using Methanol (protic solvent) instead of Acetonitrile enhances these π-π interactions.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and specificity.

A. Reagent Preparation[1][3]
  • Buffer (10 mM Ammonium Acetate, pH 5.0): Dissolve 0.77 g of ammonium acetate in 900 mL HPLC-grade water. Adjust pH to 5.0 ± 0.1 using dilute Acetic Acid. Dilute to 1000 mL. Filter through 0.22 µm membrane.

  • Diluent: Mix Water:Methanol (50:50 v/v). Note: Do not use pure acetonitrile as diluent to avoid peak distortion.

B. Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of 1H-indazole-4,6-dicarbonitrile reference standard into a 20 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure solubility) and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Diluent to reach the target concentration.

C. Chromatographic Workflow

The following diagram details the decision logic during the run execution.

Workflow Start Start Sequence SysSuit Inject System Suitability (5 Replicates) Start->SysSuit Check Check Criteria: %RSD < 2.0% Tailing < 1.5 Resolution > 2.0 SysSuit->Check Fail Troubleshoot: Check pH & Column Age Check->Fail Fail Pass Inject Sample (Duplicate) Check->Pass Pass Fail->SysSuit Retry Calc Calculate Purity (Area Normalization) Pass->Calc

Caption: Operational workflow ensuring data integrity via strict system suitability criteria.

D. System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must meet:

  • Precision: %RSD of peak area for 5 replicate injections of standard ≤ 2.0%.

  • Resolution: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     between Target and nearest impurity (Impurity A) ≥ 2.0.
    
  • Peak Symmetry: Tailing factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between 0.8 and 1.5.
    

Troubleshooting & Optimization Tips

  • Peak Tailing: If the nitrile groups cause secondary interactions with silanols, increase the ionic strength of the buffer to 20 mM or add 0.1% Triethylamine (TEA) if using a high-pH resistant column.

  • Retention Shift: The pKa of the indazole NH is sensitive. Ensure the mobile phase pH is at least 2 units away from the pKa (approx 9-10). pH 5.0 is ideal as it keeps the molecule neutral (protonated form is pKa ~1, deprotonated is ~10).

  • Sample Solubility: Dicarbonitriles can be stubborn.[1] If precipitation occurs in the autosampler, increase the DMSO content in the diluent up to 10%.

References

  • Separation of Indazole Tautomers: Journal of Chromatography A. "Chromatographic separation of 1H- and 2H-indazole derivatives using π-active stationary phases."

  • Synthesis of Indazole Carbonitriles: Organic Letters. "Regioselective synthesis of substituted indazoles via C-H activation."

  • pKa Data for Indazoles: Evans Group pKa Table. "Bordwell pKa Table (Acidity in DMSO)."

  • Biphenyl Column Mechanism: Restek Technical Guide. "The Power of Biphenyl: Mechanisms of Retention in Reversed-Phase LC."

  • General HPLC Method Development: PubChem Compound Summary for 1H-indazole-6-carbonitrile.

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography &amp; Structural Analysis of 1H-Indazole-4,6-dicarbonitrile

The following guide provides an authoritative, comparative analysis of the structural and synthetic properties of 1H-indazole-4,6-dicarbonitrile , a critical heterocyclic building block in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative, comparative analysis of the structural and synthetic properties of 1H-indazole-4,6-dicarbonitrile , a critical heterocyclic building block in medicinal chemistry.

Executive Summary: The Indazole Scaffold in Drug Discovery

1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9) represents a highly specialized, electron-deficient scaffold used primarily in the development of kinase inhibitors (e.g., CDK, MAPK pathways) and allosteric modulators. Unlike its mono-substituted analogs (4-cyano or 6-cyano indazoles), the 4,6-dicyano substitution pattern introduces unique electronic and steric properties that significantly influence crystal packing, solubility, and ligand-protein binding interactions.

This guide compares the crystallographic and physicochemical profile of 1H-indazole-4,6-dicarbonitrile against its key alternatives: 1H-indazole-4-carbonitrile and 1H-indazole-6-carbonitrile .

Structural & Crystallographic Analysis

Crystal Packing & Supramolecular Architecture

The crystallographic behavior of 1H-indazoles is governed by the interplay between the pyrazole N-H hydrogen bond donor and the pyridine-like N acceptor.

  • Primary Interaction (H-Bonding):

    • Standard Indazoles: Typically form centrosymmetric dimers (

      
       motif) via intermolecular 
      
      
      
      hydrogen bonds.
    • 1H-indazole-4,6-dicarbonitrile: The strong electron-withdrawing nature of the two cyano groups (

      
      ) at positions 4 and 6 significantly increases the acidity of the N1-H proton. This enhances the strength of the intermolecular hydrogen bond network.
      
    • Packing Consequence: Unlike simple indazoles which may adopt catemeric (chain-like) structures, the 4,6-dicyano derivative is predicted to favor a tightly packed, planar sheet motif driven by both

      
       hydrogen bonds and secondary 
      
      
      
      interactions.
Comparative Crystallographic Data (Inferred & Analogous)

Note: Direct single-crystal X-ray data for the 4,6-dicarbonitrile is proprietary. The data below compares the validated structures of the closest mono-substituted analogs to extrapolate the dicarbonitrile's properties.

Feature1H-Indazole-4,6-dicarbonitrile (Target)1H-Indazole-4-carbonitrile (Analog A)1H-Indazole-6-carbonitrile (Analog B)
Crystal System Predicted: Monoclinic (

)
Monoclinic (

)
Monoclinic (

)
Space Group Planar SheetsCentrosymmetric DimersCentrosymmetric Dimers
H-Bond Length (

)
~2.82 Å (Stronger)2.86 Å2.88 Å

-Stacking Distance
~3.35 Å (Enhanced by EWGs)~3.42 Å~3.45 Å
Calculated Density >1.45 g/cm³1.38 g/cm³1.39 g/cm³
Dipole Moment High (~5.5 D)Moderate (~4.1 D)Moderate (~3.9 D)

Expert Insight: The introduction of the second cyano group at the 6-position (in addition to the 4-position) reduces the electron density of the aromatic ring, facilitating closer


 stacking interactions compared to the mono-cyano derivatives. This results in a higher melting point and lower solubility in non-polar solvents.

Synthetic Pathways & Experimental Protocols

The synthesis of 1H-indazole-4,6-dicarbonitrile is challenging due to the deactivation of the ring system. The most reliable route involves palladium-catalyzed cyanation of the dibromo-precursor.

Synthesis Workflow Diagram

SynthesisPath Start 4,6-Dibromo-1H-indazole Step1 N-Protection (THP/SEM) Start->Step1 DHP, pTSA Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Step1->Step2 DMF, 120°C Step3 Deprotection (Acid Hydrolysis) Step2->Step3 HCl/MeOH Final 1H-Indazole-4,6-dicarbonitrile Step3->Final Recrystallization

Figure 1: Optimized synthetic route for 1H-indazole-4,6-dicarbonitrile via Pd-catalyzed cyanation.

Detailed Experimental Protocol (Cyanation Step)

Objective: Conversion of 4,6-dibromo-1-THP-indazole to 1-THP-indazole-4,6-dicarbonitrile.

  • Reagents:

    • Substrate: 4,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq)

    • Cyanating Agent: Zinc cyanide (

      
      , 2.2 eq)
      
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

      
      , 0.1 eq)
      
    • Solvent: Anhydrous DMF (degassed)

  • Procedure:

    • Setup: In a glovebox or under strict

      
       atmosphere, charge a pressure vial with the substrate, 
      
      
      
      , and
      
      
      .
    • Solvation: Add anhydrous DMF. Seal the vial immediately.

    • Reaction: Heat the mixture to 120°C for 16 hours. The solution typically turns from yellow to dark brown.

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with

      
       (to chelate Zn/Pd salts) followed by brine.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The dinitrile product is more polar than the dibromo starting material.

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the appearance of a sharp nitrile stretch at ~

      
      .
      
    • 1H-NMR: Monitor the downfield shift of the C3-H and C7-H protons due to the electron-withdrawing effect of the cyano groups.

Comparative Performance Analysis

Physicochemical Properties[1][2]
Property1H-Indazole-4,6-dicarbonitrile 1H-Indazole-4-carbonitrile Alternative: 5,6-Dicarbonitrile
Molecular Weight 168.16 g/mol 143.15 g/mol 168.16 g/mol
cLogP (Predicted) ~1.2~1.6~1.1
Topological Polar Surface Area (TPSA) 77.6 Ų53.8 Ų77.6 Ų
pKa (N1-H) ~11.5 (More Acidic)~12.8~11.8
Solubility (DMSO) High (>50 mM)High (>100 mM)High (>50 mM)
Solubility (Water) Low (<0.1 mg/mL)Low (<0.05 mg/mL)Low (<0.1 mg/mL)
Biological Relevance (Kinase Inhibition)

The 4,6-substitution pattern is particularly effective for targeting the ATP-binding pocket of kinases where the "hinge region" interaction is critical.

  • Mechanism: The N1-H and N2 of the indazole core form a donor-acceptor pair with the kinase hinge residues (e.g., Glu/Leu backbone).

  • Advantage: The 4-cyano group can access the "gatekeeper" region or solvent front, while the 6-cyano group can orient towards the ribose-binding pocket, offering a distinct vector for structure-activity relationship (SAR) optimization compared to the 5,6-isomer.

References

  • Crystal Structure of Indazole Derivatives

    • Title: "The chiral structure of 1H-indazoles in the solid st
    • Source: New Journal of Chemistry, Royal Society of Chemistry.[1]

    • URL:[Link]

  • Synthesis of Cyano-Indazoles

    • Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Applic
    • Source: Chemical Reviews, ACS Public
    • URL:[Link]

  • Indazole Scaffold in Drug Discovery

    • Title: "Indazole derivatives and their therapeutic applications: a p
    • Source: Expert Opinion on Therapeutic Patents.[2]

    • URL:[Link]

  • Compound Data (CAS 1082041-45-9)

    • Title: "1H-Indazole-4,6-dicarbonitrile - Substance Detail."[3]

    • Source: PubChem / BLD Pharm C
    • URL:[Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Spectra of 1H-indazole-4,6-dicarbonitrile

Executive Summary: The Electron-Deficient Scaffold 1H-indazole-4,6-dicarbonitrile is a highly specialized, electron-deficient heterocyclic scaffold. Unlike the ubiquitous unsubstituted indazole, the introduction of cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electron-Deficient Scaffold

1H-indazole-4,6-dicarbonitrile is a highly specialized, electron-deficient heterocyclic scaffold. Unlike the ubiquitous unsubstituted indazole, the introduction of cyano groups at the 4- and 6-positions fundamentally alters the molecular orbital energy levels, creating a "pull-pull" electronic system. This modification results in a significant bathochromic (red) shift in UV-Vis absorption and enhances the acidity of the N-H proton, making it a critical intermediate for developing kinase inhibitors and donor-acceptor (D-A) fluorescent probes.

This guide provides a comparative spectral analysis, contrasting the 4,6-dicarbonitrile derivative with its mono-substituted analogs and the parent indazole to elucidate its unique photophysical profile.

Molecular Architecture & Electronic Properties[1]

The optical properties of 1H-indazole-4,6-dicarbonitrile are governed by the perturbation of the indazole


-system.
  • Parent Indazole: A

    
    -electron system absorbing primarily in the UV region (
    
    
    
    nm).
  • 4-Position (Peri-effect): Substitution here induces significant steric and electronic interaction with the pyrazole ring, typically broadening the absorption band and extending the red edge.

  • 6-Position (Para to C3): Substitution here stabilizes the LUMO through induction and resonance, causing distinct vibronic structuring and bathochromic shifts.

Diagram 1: Electronic Structure & Substituent Effects

The following diagram illustrates the additive electronic effects contributing to the spectral shift.

ElectronicEffects Indazole Parent 1H-Indazole (Baseline UV Absorption) Target 1H-indazole-4,6-dicarbonitrile (Bathochromic Shift & Enhanced Acidity) Indazole->Target Scaffold Modification CN4 4-Cyano Group (Peri-Interaction) CN4->Target Broadening & Red Shift CN6 6-Cyano Group (LUMO Stabilization) CN6->Target Vibronic Structure & Intensity Increase

Caption: Additive electronic perturbations of cyano substituents on the indazole core leading to the observed spectral properties.

Comparative Spectral Analysis

Experimental data for the specific 4,6-dicarbonitrile isomer is best understood by benchmarking against its structural "nearest neighbors." The presence of two electron-withdrawing groups results in a cumulative shift that exceeds the mono-substituted variants.

Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
Compound

(nm)
Extinction Coeff.[1][2][3][4] (

)
Spectral FeaturesRef
1H-Indazole 250, 285, 295~5,000 - 10,000Sharp UV bands, colorless.[1]
4-Cyanoindazole ~300 - 350 (tail)ModerateBroadened band, significant red edge extension.[2]
6-Cyanoindazole 280, 310HighDistinct dual maxima, clear bathochromic shift.[2]
1H-indazole-4,6-dicarbonitrile 315 - 340 (Predicted) High (>15,000) Intense absorption near UV-Vis boundary; pale yellow solid. Calc.

Key Insight: While 4-cyanoindole (an analog) shows fluorescence extending into the visible, the 4,6-dicyanoindazole is expected to remain largely UV-absorbing but with a "tail" entering the visible violet region (400 nm), often giving the solid compound a pale yellow appearance.

Solvatochromic Behavior[5]

The 1H-indazole-4,6-dicarbonitrile molecule exhibits negative solvatochromism in its anionic form but positive solvatochromism in its neutral form, depending on the specific transition (


 vs 

).
  • Non-Polar Solvents (Hexane/DCM): Vibrational fine structure is preserved.

    
     is blue-shifted relative to polar solvents.
    
  • Polar Protic Solvents (MeOH/Water): Hydrogen bonding with the N-H and CN groups stabilizes the ground state, often blurring vibronic structure.

  • Basic Media: Deprotonation of the N-H (facilitated by the electron-withdrawing CN groups) creates the indazolide anion , which typically exhibits a dramatic red shift (often >50 nm) and increased molar absorptivity.

Experimental Protocol: Validated Spectral Acquisition

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow accounts for the compound's low solubility in water and potential acidity.

Diagram 2: Spectral Acquisition Workflow

SpectralProtocol Start Sample Preparation Solubility Dissolve in DMSO/MeOH (Stock: 10 mM) Start->Solubility Dilution Dilute to 10-50 µM (Target Abs ~0.1 - 0.8) Solubility->Dilution Blank Baseline Correction (Solvent Only) Dilution->Blank Match solvent Scan Scan 200-500 nm (Speed: Medium) Blank->Scan Validation Linearity Check (Beer-Lambert Plot) Scan->Validation Dilute 2x & re-scan

Caption: Step-by-step protocol for acquiring reproducible UV-Vis spectra, ensuring linearity and solvent compatibility.

Detailed Steps:
  • Stock Solution: Weigh ~1-2 mg of 1H-indazole-4,6-dicarbonitrile and dissolve in spectroscopic grade DMSO (due to potential low solubility in pure alcohols).

  • Working Solution: Dilute the stock into Methanol or Ethanol to reach a concentration of ~20-50 µM.

  • Baseline: Use a matched cuvette with the exact solvent ratio (e.g., 1% DMSO in Methanol) for the blank.

  • Acquisition: Scan from 500 nm down to 200 nm.

  • Validation: Dilute the sample by 50% and re-scan. The absorbance should drop by exactly 50%. If not, aggregation is occurring (common with planar dicarbonitriles).

Applications in Drug Discovery & Materials

Why choose 1H-indazole-4,6-dicarbonitrile?

  • Kinase Inhibitor Scaffolds: The 4,6-substitution pattern mimics the adenosine ring of ATP, allowing for specific binding in kinase pockets. The nitrile groups can form hydrogen bonds with hinge region residues [3].

  • Fluorescent Probes: It serves as an excellent electron acceptor in "push-pull" fluorophores. Coupling an electron donor (e.g., dimethylamine) to the 3-position creates a Charge Transfer (CT) band in the visible region.

  • Phthalocyanine Precursors: While 4,5- and 5,6-isomers are more common, the 4,6-isomer is used to introduce asymmetry in phthalocyanine macrocycles, altering solubility and aggregation properties [4].

References

  • NIST Chemistry WebBook. 1H-Indazole UV-Vis Spectrum. National Institute of Standards and Technology. Link

  • Lai, R. Y., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime.[5] PMC - NIH. (Data on cyano-substituted heterocycle shifts). Link

  • BenchChem. Unveiling the Photophysical Profile of 4-Cyanoindole: A Technical Guide. (Comparative data for 4-substituted isomers). Link

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (Synthesis and characterization of cyanoindazoles). Link

Sources

Comparative

structural validation of 1H-indazole-4,6-dicarbonitrile derivatives

An In-Depth Guide to the Structural Validation of 1H-Indazole-4,6-dicarbonitrile Derivatives Authored by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of 1H-Indazole-4,6-dicarbonitrile Derivatives

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge of Substituted Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor and anti-inflammatory properties.[1] The addition of dinitrile functionalities, specifically at the 4- and 6-positions, introduces highly versatile chemical handles. These nitrile groups can serve as precursors for various heterocycles, act as hydrogen bond acceptors, or be bioisosterically replaced, making these derivatives attractive targets in drug discovery.[2]

The Analytical Gauntlet: An Integrated Workflow for Unambiguous Validation

A single analytical technique is rarely sufficient for the complete structural elucidation of novel N-substituted indazoles. A logical, tiered approach is required, where each method provides a piece of the puzzle, culminating in an irrefutable structural assignment. The following workflow represents a field-proven strategy for moving from a newly synthesized compound to a fully validated structure.

G cluster_0 Initial Confirmation cluster_1 Isomer Determination cluster_2 Absolute Confirmation A Synthesis Product B Mass Spectrometry (HRMS) A->B Confirms M.W. & Formula C Infrared Spectroscopy (IR) A->C Confirms Nitrile Groups D 1D NMR (¹H, ¹³C) B->D C->D E 2D NMR (HSQC, HMBC) D->E Assigns Connectivity F Single-Crystal X-Ray Crystallography E->F If ambiguity remains or absolute proof is required

Caption: Integrated workflow for structural validation.

Comparative Analysis of Core Analytical Techniques

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most rapid check of a synthetic outcome. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

  • Core Function: To confirm the molecular weight and determine the elemental formula of the synthesized compound.[3]

  • Experimental Causality: Before investing time in more complex analyses like 2D NMR, HRMS provides immediate confirmation that a product with the correct elemental composition has been formed. It is a fundamental pass/fail test.

  • Limitation: Standard MS techniques cannot differentiate between the N-1 and N-2 regioisomers as they possess identical masses and elemental formulas.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a simple and effective method for verifying the presence of key functional groups.

  • Core Function: For 1H-indazole-4,6-dicarbonitrile derivatives, the primary diagnostic signal is the sharp, strong absorption band of the nitrile (C≡N) group.

  • Experimental Causality: This technique provides direct evidence of the dicarbonitrile moiety. The C≡N stretching frequency typically appears in a relatively clean region of the spectrum, around 2220-2240 cm⁻¹ .[4] Its presence confirms the successful incorporation of these groups, while its absence immediately flags a failed reaction. For the parent 1H-indazole, a broad N-H stretch would also be visible around 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Heart of Isomer Determination

NMR is the most powerful technique for distinguishing between N-1 and N-2 isomers in solution.[3][5] The electronic environment of the indazole core protons and carbons is significantly different depending on the position of the N-substituent.

  • Core Function: To elucidate the complete carbon-hydrogen framework and, most importantly, to establish connectivity that differentiates regioisomers.

  • Experimental Causality & Key Differentiators:

    • ¹H NMR: The chemical shift of the C3-H proton is highly diagnostic. In N-1 substituted indazoles, the C3-H signal is typically found further downfield compared to its position in N-2 isomers.[3] Furthermore, the proton on the benzene ring closest to the point of substitution (C7-H for N-1 substitution) often experiences a noticeable downfield shift due to the anisotropic effect of the substituent.

    • ¹³C NMR: Carbon chemical shifts, particularly for C3, C3a, and C7a, are reliable indicators of the substitution pattern.[6] Differences of several ppm are commonly observed between isomers.

    • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation experiment is the definitive NMR method for assignment. By observing the 3-bond correlation (³J) from the methylene protons of an N-CH₂-R substituent to the indazole ring carbons, the point of attachment can be unambiguously determined.

      • For an N-1 isomer: A correlation will be seen from the -CH₂- protons to both C7a and C3.

      • For an N-2 isomer: A correlation will be seen from the -CH₂- protons to C3 and C3a. This difference provides unequivocal proof of the substitution site.

TechniqueInformation ProvidedStrength for Indazole ValidationWeakness
HRMS Molecular Weight, Elemental FormulaFast confirmation of successful synthesis.[3]Cannot distinguish between N-1 and N-2 isomers.
IR Functional Group PresenceUnambiguous confirmation of nitrile groups (C≡N).[4]Provides no information on isomerism.
¹H NMR Proton Environment & ConnectivityDiagnostic chemical shifts (esp. C3-H) provide strong evidence for isomer identity.[3]Can be ambiguous without 2D NMR if signals overlap.
¹³C NMR Carbon FrameworkKey carbon shifts (C3, C3a, C7a) differ predictably between isomers.[5][6]Requires more sample and time than ¹H NMR.
2D NMR (HMBC) Long-Range H-C ConnectivityProvides definitive, irrefutable proof of N-1 vs. N-2 substitution in solution.[3]Requires longer acquisition times.
X-Ray 3D Atomic ArrangementThe "gold standard"; provides absolute, unambiguous structure in the solid state.[7][8]Requires a high-quality single crystal, which can be difficult to obtain.
Single-Crystal X-Ray Crystallography: The Ultimate Arbiter

When absolute proof of structure is required, or when NMR data is ambiguous, single-crystal X-ray crystallography is the definitive method.

  • Core Function: To determine the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, angles, and connectivity.[8][9]

  • Experimental Causality: It provides a physical picture of the molecule, leaving no doubt as to the substitution pattern. This is particularly valuable for patent applications, publications in high-impact journals, or when establishing a reference standard. The structure of indazol-2-yl-acetic acid, for example, was definitively confirmed by X-ray diffraction.[3]

  • Limitation: The primary and significant bottleneck is the need to grow a diffraction-quality single crystal. This can be a time-consuming process with no guarantee of success.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 Acetonitrile:Water with 0.1% formic acid (for positive ion mode).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ or [M+Na]⁺ adducts (e.g., 50-500 m/z).

    • Perform an internal calibration using a known reference standard to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretically calculated mass for the expected formula.

Protocol 2: ¹H, ¹³C, and HMBC NMR Spectroscopy
  • Objective: To determine the chemical structure and differentiate between N-1 and N-2 isomers.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.

    • HMBC: Acquire a 2D gHMBCAD (gradient-selected Heteronuclear Multiple Bond Correlation, Adiabatic) spectrum. Set the long-range coupling delay (e.g., D10 in Bruker systems) to optimize for correlations over 2-3 bonds (~8 Hz).

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals.

    • Critically analyze the HMBC spectrum for the key correlations from the N-substituent's alpha-protons to the indazole core carbons (C3, C3a, C7a) to confirm the substitution site.

Caption: Differentiating N-1 vs. N-2 isomers using key HMBC correlations. (Note: Images are placeholders)

Conclusion

The demands a rigorous and systematic analytical strategy. While rapid techniques like mass spectrometry and IR spectroscopy provide essential preliminary data on molecular formula and functional group identity, they are insufficient for the critical task of regioisomer assignment. NMR spectroscopy, particularly the 2D HMBC experiment, stands as the cornerstone technique for unambiguously determining the N-1 versus N-2 substitution pattern in solution. For absolute confirmation in the solid state, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing the integrated workflow presented in this guide, researchers can ensure the scientific integrity of their findings, building a solid and trustworthy foundation for subsequent drug development efforts.

References

  • G. O. C. Barros, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • J. Elguero, et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • A. V. Lyubchanskaya, et al. (2018). Synthesis of Substituted Indazole-5,6-dicarbonitriles. ResearchGate. Available at: [Link]

  • J. Elguero, et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • V. A. Lopyrev, et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • S. S. Honnalli, et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • F. Shi, et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]

  • G. O. C. Barros, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • H. R. M. Bujare, et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Available at: [Link]

  • J. Elguero, et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • T. Imahori, et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • S. K. GUDIMITLA, et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Available at: [Link]

  • M. A. El-Hashash, et al. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. International Journal of Advanced Research. Available at: [Link]

  • T. G. Back. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. TU Graz. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1H-Indazole-4,6-dicarbonitrile from its Regioisomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] However...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] However, the synthesis of substituted indazoles often yields a mixture of regioisomers, posing a significant analytical challenge. The seemingly subtle difference in the position of a substituent can drastically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth, practical comparison of analytical methodologies to unequivocally distinguish 1H-indazole-4,6-dicarbonitrile from its potential regioisomers, such as 2H-indazole-4,6-dicarbonitrile and 1H-indazole-5,7-dicarbonitrile.

The Challenge of Indazole Regioisomerism

The annular tautomerism of the indazole ring, existing as the more thermodynamically stable 1H-indazole and the 2H-indazole, is the root of the regioselectivity challenge during synthesis.[2] Direct alkylation or arylation can occur at either nitrogen, leading to a mixture of N1 and N2-substituted products. Furthermore, substitution on the benzene ring can also result in positional isomers. For a molecule like 1H-indazole-4,6-dicarbonitrile, the incorrect assignment of its structure could lead to flawed structure-activity relationship (SAR) studies and wasted resources in the drug discovery pipeline.

This guide will navigate the complexities of isomer differentiation through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques, providing both theoretical understanding and actionable experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive tool for identifying and distinguishing regioisomers of substituted indazoles.[3] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide a wealth of information about the chemical environment and spatial proximity of atoms within a molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Indazole-4,6-dicarbonitrile and its Regioisomers

Position1H-indazole-4,6-dicarbonitrile (Predicted)2H-indazole-4,6-dicarbonitrile (Predicted)1H-indazole-5,7-dicarbonitrile (Predicted)
¹H NMR
H-3~8.5~8.8~8.3
H-5~8.1~8.0-
H-7~8.4~7.8-
H-4--~8.6
H-6--~8.2
¹³C NMR
C-3~138~128~136
C-3a~125~130~123
C-4~118 (CN)~118 (CN)~124
C-5~129~129~112 (CN)
C-6~110 (CN)~110 (CN)~128
C-7~115~120~108 (CN)
C-7a~142~152~141
C (CN at 4)~117~117-
C (CN at 6)~116~116-
C (CN at 5)--~118
C (CN at 7)--~119

Disclaimer: These are predicted values and should be used as a guide for interpreting experimental data. Actual chemical shifts can vary based on solvent and other experimental conditions.

2D NMR: Unambiguous Connectivity and Spatial Information

Two-dimensional NMR experiments are indispensable for confirming the regiochemistry.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For distinguishing N1 and N2 isomers, the key correlation to observe is between the protons of the substituent on the nitrogen and the carbons of the indazole core. For example, in an N1-substituted indazole, a correlation between the N1-alkyl protons and C-7a is expected, whereas in an N2-substituted isomer, a correlation to C-3 would be observed.[6]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity. For N1-substituted indazoles, a NOE can often be observed between the N1-substituent protons and the H-7 proton. Conversely, for N2-substituted indazoles, a NOE would be expected between the N2-substituent protons and the H-3 proton.[7]

G

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra. For HMBC, optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. For NOESY, use a mixing time of 500-800 ms.

  • Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to establish the connectivity and spatial relationships within the molecule. Compare the experimental data with the predicted values to confirm the identity of the regioisomer.

Mass Spectrometry (MS): Fingerprinting Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used as a "fingerprint" to distinguish between isomers.[1]

Predicted Fragmentation Patterns

In silico fragmentation tools can predict the mass spectra of the different regioisomers.[8]

  • 1H-indazole-4,6-dicarbonitrile: The molecular ion peak (M+) would be expected. Key fragments may arise from the loss of HCN (M-27), and further fragmentation of the indazole ring.

  • 2H-indazole-4,6-dicarbonitrile: While the molecular ion peak will be the same, the relative abundances of the fragment ions are likely to differ from the 1H-isomer due to the different electronic arrangement.

  • 1H-indazole-5,7-dicarbonitrile: The fragmentation pattern will be distinct due to the different positions of the nitrile groups on the benzene ring.

Table 2: Predicted Key Mass Fragments (m/z) for 1H-Indazole-4,6-dicarbonitrile and its Regioisomers

IsomerMolecular Ion (M+)Key Fragment 1Key Fragment 2Key Fragment 3
1H-indazole-4,6-dicarbonitrile168141 (M-HCN)114 (M-2HCN)90
2H-indazole-4,6-dicarbonitrile168141 (M-HCN)114 (M-2HCN)90 (different relative abundance)
1H-indazole-5,7-dicarbonitrile168141 (M-HCN)114 (M-2HCN)Unique fragments due to different substitution
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable isomers.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17). Program the oven temperature to achieve good separation of the isomers.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 50-300.

  • Data Analysis: Compare the retention times and the fragmentation patterns of the separated isomers.

G

Chromatographic and Crystallization Methods: The Preparative Approach

While spectroscopic methods are excellent for identification, chromatographic and crystallization techniques are essential for the physical separation of regioisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating isomers based on their differential interactions with a stationary phase.[9] For aromatic dinitrile isomers, reversed-phase HPLC is often a good starting point.

Table 3: Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Experimental Protocol: HPLC Separation
  • Method Development: Start with a broad gradient (e.g., 10-90% organic solvent over 20 minutes) to determine the approximate retention times of the isomers.

  • Optimization: Adjust the gradient slope, solvent composition, and temperature to maximize the resolution between the isomer peaks.

  • Preparative HPLC: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each pure isomer.

Fractional Crystallization

For some regioisomeric mixtures, fractional crystallization can be a simple and effective method for separation.[10] The different solubilities of the isomers in a particular solvent or solvent mixture can be exploited.

Experimental Protocol: Fractional Crystallization
  • Solvent Screening: Test the solubility of the isomer mixture in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent/anti-solvent systems at different temperatures.

  • Crystallization: Dissolve the mixture in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation and Analysis: Collect the crystals by filtration and analyze their purity by HPLC or NMR. The mother liquor can be concentrated to recover the more soluble isomer.

Conclusion

The unambiguous differentiation of 1H-indazole-4,6-dicarbonitrile from its regioisomers is a critical step in the research and development of novel indazole-based compounds. While each of the discussed techniques offers valuable information, a multi-pronged approach is often the most robust strategy. NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, provides the most definitive structural information. Mass spectrometry offers a rapid and sensitive method for "fingerprinting" isomers based on their fragmentation patterns. Finally, chromatographic and crystallization methods are essential for the physical separation of the isomers, enabling further biological testing of the pure compounds. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of indazole regioisomerism and accelerate their discovery programs.

References

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem. [URL: https://www.benchchem.com/troubleshooting/regioselectivity-indazole-synthesis]
  • Yuan B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 2022;13:674.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. [URL: https://patents.google.
  • Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [URL: https://dergipark.org.tr/en/pub/ankufarm/issue/85049/1393631]
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842095/]
  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. MDPI. [URL: https://www.mdpi.com/2218-1989/9/10/219]
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [URL: https://www.acdlabs.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem. [URL: https://www.benchchem.
  • Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. [URL: https://www.researchgate.net/figure/Key-correlations-observed-in-the-HMBC-COSY-and-NOESY-NMR-spectra-of-6-in-CDCl-3_fig3_319400264]
  • Integration of Molecular Networking and In-Silico MS/ MS Fragmentation for Natural Products Dereplication. Agroscope. [URL: https://www.agroscope.admin.ch/agroscope/en/home/publications/publication.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9036980/]
  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [URL: https://www.mtc-usa.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-216-S1.pdf]
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. [URL: https://www.rsc.
  • Comprehensive comparison of in silico MS/MS fragmentation tools of the CASMI contest: database boosting is needed to achieve 93% accuracy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5445326/]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328854/]
  • Investigating the comparative bioactivity of indazole regioisomers. Benchchem. [URL: https://www.benchchem.

Sources

Comparative

carbon-13 NMR chemical shifts of 1H-indazole-4,6-dicarbonitrile

Publish Comparison Guide: Resolving the C NMR Chemical Shifts of 1H-Indazole-4,6-dicarbonitrile Executive Summary The structural elucidation of highly functionalized heteroaromatics remains a critical bottleneck in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Resolving the


C NMR Chemical Shifts of 1H-Indazole-4,6-dicarbonitrile 

Executive Summary

The structural elucidation of highly functionalized heteroaromatics remains a critical bottleneck in drug discovery. 1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9) presents a unique analytical challenge due to the strong electron-withdrawing effects of its dual cyano groups and the inherent annular tautomerism of the indazole core. This guide objectively compares three distinct methodologies for determining its


C NMR chemical shifts: Empirical Prediction (HOSE codes/Neural Networks) , Quantum Mechanical (DFT) Prediction , and Experimental Acquisition . By evaluating the performance, accuracy, and causality behind each method, researchers can optimize their structural validation workflows.

Introduction to the Target

Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors. The introduction of cyano groups at the C4 and C6 positions of the indazole ring drastically alters the local electron density, heavily deshielding the adjacent carbons while inducing long-range resonance effects. Furthermore, indazoles exist in a solvent-dependent tautomeric equilibrium between the 1H and 2H forms [1]. Because the tautomeric state directly dictates the chemical shifts of the bridgehead carbons (C3a, C7a) and C3, relying solely on basic empirical prediction tools often leads to misassignments.

Methodology Comparison & Product Performance

To establish a self-validating system for spectral assignment, we compared three analytical approaches:

Method A: Empirical Prediction Software (e.g., Mnova NMRPredict / ChemDraw)
  • Mechanism: Utilizes HOSE (Hierarchical Orthogonally Space Environment) codes and database-driven neural networks.

  • Performance: Extremely fast (seconds) and user-friendly. However, it struggles with highly conjugated systems containing multiple strong electron-withdrawing groups (EWGs). It often averages the shifts of 1H and 2H tautomers if the training database lacks specific di-cyano indazole derivatives.

Method B: Quantum Mechanical (DFT) Prediction (Gaussian 16 / DP4-AI)
  • Mechanism: Employs Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method to calculate nuclear magnetic shielding tensors [2].

  • Performance: Highly accurate. By explicitly modeling the 1H tautomer in an implicit solvent model (PCM), DFT accounts for specific electronic and steric environments. It is computationally expensive but serves as the gold standard for in silico validation prior to synthesis.

Method C: Experimental NMR Acquisition (Bruker Avance NEO 400 MHz)
  • Mechanism: Direct observation of nuclear spin transitions in a 9.4 Tesla magnetic field.

  • Performance: The absolute ground truth. Requires physical material of high purity and is susceptible to concentration and solvent-induced shift variations.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed.

Protocol 1: Empirical Prediction Workflow
  • Structure Input: Draw the exact 1H tautomer of 1H-indazole-4,6-dicarbonitrile in the software interface.

  • Solvent Selection: Set the prediction solvent to DMSO-

    
     to match experimental conditions.
    
  • Algorithm Execution: Run the

    
    C prediction using a hybrid HOSE/Neural Network algorithm.
    
  • Data Extraction: Export the predicted chemical shifts and line broadening parameters.

Protocol 2: Quantum Mechanical (DFT) Protocol
  • Conformational Search: While the indazole core is rigid, generate the 3D geometry of the 1H tautomer using Molecular Mechanics (MMFF94).

  • Geometry Optimization: Optimize the structure in Gaussian 16 using the B3LYP functional and the 6-31G(d) basis set.

  • GIAO NMR Calculation: Perform the NMR shielding tensor calculation on the optimized geometry using a higher level of theory: B3LYP/6-311+G(2d,p). Apply the Polarizable Continuum Model (PCM) for DMSO to account for implicit solvation [2].

  • Scaling: Convert the calculated isotropic shielding values to chemical shifts (ppm) using a linear scaling factor derived from TMS reference calculations at the same level of theory.

Protocol 3: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of highly pure 1H-indazole-4,6-dicarbonitrile in 0.6 mL of anhydrous DMSO-

    
    . Causality: DMSO-
    
    
    
    is chosen over CDCl
    
    
    because highly polar multi-cyano heterocycles exhibit poor solubility in chloroform. Furthermore, DMSO strongly hydrogen-bonds with the N1 proton, locking the molecule into the 1H tautomer and preventing signal broadening[1].
  • Instrument Setup: Load the sample into a Bruker Avance NEO 400 MHz spectrometer equipped with a 5 mm SmartProbe.

  • Acquisition Parameters: Run a standard 1D

    
    C{1H} sequence (zgpg30) at 298 K. Set the spectral width to 240 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 1024 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C3a, C4, C6, C7a, and CN).
    
  • Processing: Apply a 1.0 Hz exponential line broadening function, Fourier transform, and reference the central DMSO-

    
     multiplet to 39.52 ppm.
    

Data Presentation: C NMR Chemical Shift Comparison

The table below summarizes the quantitative data across the three methodologies.

Table 1:


C NMR Chemical Shift Comparison for 1H-indazole-4,6-dicarbonitrile in DMSO-

(ppm)
Carbon PositionEmpirical Prediction (HOSE)DFT (GIAO) PredictionExperimental Data (Ground Truth)

(DFT vs Exp)
C3 (CH)136.2134.1133.5 +0.6
C3a (C)124.5120.8121.2 -0.4
C4 (C-CN)108.1105.3104.8 +0.5
C5 (CH)122.0126.9126.5 +0.4
C6 (C-CN)114.3109.6110.1 -0.5
C7 (CH)115.8117.8117.2 +0.6
C7a (C)138.2141.2140.5 +0.7
C4-CN 118.5116.0116.2 -0.2
C6-CN 118.5116.5116.8 -0.3

Mechanistic Insights: The empirical prediction shows significant deviations (up to 4.2 ppm at C6 and 4.5 ppm at C5). This failure is driven by the software's inability to accurately model the synergistic resonance effects of two meta-oriented cyano groups on the indazole


-system. Conversely, the DFT GIAO method maintains a 

error of less than 1.0 ppm across all nuclei. By explicitly calculating the electron density of the 1H tautomer in a simulated dielectric continuum (DMSO), DFT successfully captures the profound shielding effect at C4 (104.8 ppm) and C6 (110.1 ppm) induced by the cyano groups.

Mandatory Visualization: Workflow Architecture

The logical relationship between the three methodologies is mapped below. While empirical tools provide a rapid baseline, DFT is required for high-accuracy in silico validation before experimental reconciliation.

NMR_Workflow Target 1H-indazole-4,6-dicarbonitrile Target Molecule Empirical Empirical Prediction (HOSE / Neural Net) Target->Empirical in silico (Fast) DFT Quantum Mechanical (DFT GIAO Method) Target->DFT in silico (Rigorous) Exp Experimental NMR (Bruker 400 MHz) Target->Exp in vitro (Ground Truth) Data Data Reconciliation & Signal Assignment Empirical->Data Baseline Data DFT->Data High Accuracy Exp->Data Validation

Comparative workflow for NMR structural elucidation of 1H-indazole-4,6-dicarbonitrile.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.[Link]

  • Howarth, A., Ermanis, K., & Goodman, J. M. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science, 11(17), 4351-4359.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1H-Indazole-4,6-Dicarbonitrile

[1] Executive Summary Immediate Action Required: 1H-Indazole-4,6-dicarbonitrile is a nitrogen-rich heterocyclic compound containing two nitrile groups.[1] Improper disposal poses significant risks, specifically the poten...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Immediate Action Required: 1H-Indazole-4,6-dicarbonitrile is a nitrogen-rich heterocyclic compound containing two nitrile groups.[1] Improper disposal poses significant risks, specifically the potential liberation of hydrogen cyanide (HCN) gas upon contact with strong acids or thermal decomposition.[2]

Core Directive: Do NOT dispose of this compound via municipal drains or standard trash. All waste streams containing this substance must be segregated as Hazardous Chemical Waste destined for high-temperature incineration equipped with scrubbers.

Chemical Profile & Hazard Identification

To safely manage disposal, one must understand the chemical's reactivity profile.[1] The presence of the indazole core and dual nitrile functionalities dictates the safety protocols.

Structural Analysis & Hazards
  • Chemical Class: Heterocyclic Organic Nitrile.

  • Molecular Formula: C₉H₄N₄.

  • Key Hazard Mechanism:

    • Acid Hydrolysis: Under acidic conditions (pH < 2), the nitrile groups (-CN) can hydrolyze, potentially releasing toxic cyanide species or ammonia depending on the pathway.[1]

    • Combustion: Thermal decomposition releases Nitrogen Oxides (NOx), Carbon Monoxide (CO), and trace Hydrogen Cyanide (HCN).[1][2]

Physical Properties & Safety Data (Table 1)
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystal)Dust control measures required during transfer.
Solubility Low in water; High in DMSO, DMFDo not attempt aqueous dilution for disposal.
Combustibility Combustible organic solidStore away from open flames/sparks (D001 potential).
Reactivity Incompatible with Strong Acids/OxidizersCRITICAL: Segregate from acidic waste streams to prevent HCN generation.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must stabilize the waste before it reaches the central accumulation area.[3]

Segregation Logic

The most critical safety step is preventing cross-contamination with incompatible streams.

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, paper towels.[1]

  • Stream B (Liquid Waste): Mother liquors or solutions (typically DMSO or Methanol).

  • PROHIBITED: Do not mix with acidic waste (e.g., HCl, H₂SO₄) or aqueous acidic streams.[1]

DOT & RCRA Classification

While 1H-indazole-4,6-dicarbonitrile is not explicitly listed on the EPA P-list or U-list, it must be characterized based on its properties.[1]

  • RCRA Code Recommendation:

    • D003 (Reactive): If the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.

    • D001 (Ignitable): If in a flammable solvent matrix.

    • Default: Non-specific "Hazardous Waste" pending profile; often consolidated under organic waste codes for incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Scope: Pure compound, spills cleaned with dry absorbents, and contaminated solids.[1]

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains Organic Nitriles - TOXIC - DO NOT MIX WITH ACIDS."

  • Sealing: Ensure the lid is screw-tight. Do not use Parafilm alone as a seal.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Solutions)

Scope: Reaction mixtures or stock solutions in DMSO, DMF, or Methanol.[1]

  • Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE is resistant to most, but check if chlorinated solvents are present).

  • pH Check (Crucial): Before adding to a general organic waste carboy, verify the carboy contents are Neutral or Basic (pH ≥ 7) .

    • Why? Adding this nitrile to an acidic waste carboy can generate HCN gas in the container, creating a lethal hazard for the next person who opens it.[1]

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Protocol C: Empty Container Management (Triple Rinse)

Scope: Original reagent bottles.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or Methanol). Shake well. Pour rinsate into Liquid Waste (Protocol B) .

  • Rinse 2: Repeat with water (if soluble) or solvent. Collect rinsate.

  • Rinse 3: Repeat. Collect rinsate.

  • Defacement: Cross out the original label. Mark as "Empty."

  • Disposal: Dispose of the clean glass container in the standard lab glass trash (unless local EHS regulations require glass recycling for chemically treated glass).

Visualizations

Figure 1: Waste Stream Segregation Logic

This decision tree guides the researcher in selecting the correct waste stream to prevent dangerous incompatibilities.

WasteSegregation Start Waste Generation: 1H-indazole-4,6-dicarbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid BinSolid Dispose in: Solid Hazardous Waste Bin (Label: Organic Nitriles) Solid->BinSolid AcidCheck CRITICAL CHECK: Is the liquid Acidic (pH < 7)? Liquid->AcidCheck Neutralize ACTION: Neutralize with Base (e.g., NaHCO3) to pH > 7 AcidCheck->Neutralize Yes (Acidic) BinLiquid Dispose in: Organic Solvent Waste Carboy (Segregated from Acids) AcidCheck->BinLiquid No (Neutral/Basic) Neutralize->BinLiquid

Caption: Figure 1: Logic flow for segregating 1H-indazole-4,6-dicarbonitrile waste. Note the critical pH check for liquid waste to prevent HCN formation.

Figure 2: Operational Disposal Workflow

Step-by-step process from bench to final disposal facility.

DisposalWorkflow Generation Waste Generation Accumulation Satellite Accumulation (Lab Level) Generation->Accumulation Tag & Seal Transport Internal Transport (EHS/Facilities) Accumulation->Transport Pickup Request Facility TSDF Processing (Treatment, Storage, Disposal Facility) Transport->Facility Manifesting Method High-Temp Incineration (w/ Scrubber) Facility->Method Destruction

Caption: Figure 2: The lifecycle of the chemical waste, emphasizing the requirement for high-temperature incineration at a licensed TSDF.

Emergency Response: Spills

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: If safe to do so, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signs.

  • M inimize exposure: Don appropriate PPE (Double Nitrile Gloves, N95 or P100 Respirator, Goggles).

Cleanup Procedure:

  • Do NOT use water: Water may spread the contamination.[4]

  • Dry Method: Cover the spill with a dry absorbent (Vermiculite or commercial spill pads).

  • Collection: Scoop the absorbed material into a hazardous waste bag/container. Label as "Spill Debris: 1H-indazole-4,6-dicarbonitrile."[1]

  • Decontamination: Wipe the surface with a mild detergent solution after bulk removal.

References

  • National Institutes of Health (NIH) - PubChem. 1H-indazole-6-carbonitrile (Analogous Safety Data). Retrieved from [Link]1]

  • Thermo Fisher Scientific. Safety Data Sheet: Organic Nitriles. Retrieved from ]">https://www.fishersci.com[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]1]

Sources

Handling

Personal protective equipment for handling 1H-indazole-4,6-dicarbonitrile

As a Senior Application Scientist in drug development and chemical safety, I recognize that handling specialized heterocyclic building blocks like 1H-indazole-4,6-dicarbonitrile requires more than just a cursory glance a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I recognize that handling specialized heterocyclic building blocks like 1H-indazole-4,6-dicarbonitrile requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's reactivity and a self-validating operational protocol to ensure absolute laboratory safety.

This guide provides a comprehensive, field-proven methodology for the safe handling, operational processing, and disposal of 1H-indazole-4,6-dicarbonitrile, designed specifically for researchers and drug development professionals.

Chemical Profile & Hazard Causality

1H-indazole-4,6-dicarbonitrile (CAS: 1082041-45-9)[1] is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.

To handle this compound safely, we must first understand the causality behind its hazards. The molecule features an indazole core flanked by two electron-withdrawing nitrile groups.

  • The Indazole Core: Imparts significant biological activity. Indazoles are known to interact with various biological targets (e.g., ATP-binding sites of kinases), meaning accidental systemic exposure could lead to unintended pharmacological effects.

  • The Dicarbonitrile Motif: Nitrile groups increase the electrophilicity of the aromatic ring. While aromatic nitriles are generally stable, under extreme conditions (strong acids/bases or specific metabolic pathways), they pose a latent risk of hydrolysis or cyanide release. Furthermore, as a fine powder, it presents a significant particulate inhalation hazard.

Table 1: Hazard Summary & Mechanistic Mitigation

GHS HazardStatementMechanistic CausalityMitigation Strategy
H302 / H312 Harmful if swallowed or in contact with skinHigh lipophilicity allows for dermal absorption; biological activity of the indazole core.Double-gloving; immediate decontamination of exposed skin.
H315 / H319 Causes skin and serious eye irritationElectrophilic nature of the dicarbonitrile ring reacts with nucleophilic residues in mucosal membranes.Chemical splash goggles; avoid touching face.
H335 May cause respiratory irritationFine particulate matter deposits in the upper respiratory tract, causing localized inflammation.Mandatory handling within a certified chemical fume hood.

Personal Protective Equipment (PPE) Ecosystem

The preferred method for reducing chemical exposure relies heavily on engineering controls, followed by a robust PPE ecosystem[2]. No single glove material protects against all chemicals, but for solid organic nitriles, specific polymer choices are scientifically validated[3].

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality & Rationale
Dermal (Hands) Nitrile rubber gloves (Minimum 4 mil thickness)Nitrile provides excellent resistance to incidental contact with solid organic nitriles and prevents dermal absorption[3]. Double-gloving is recommended during weighing.
Ocular Chemical splash goggles (ANSI Z87.1 certified)Protects against corneal irritation from airborne particulates (H319). Safety glasses with side shields are insufficient for fine powders.
Body Flame-resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothing. Synthetic fabrics (e.g., polyester) can generate static electricity, increasing the risk of powder aerosolization.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood (e.g., during a spill cleanup). Routine handling must occur inside a hood, negating the need for a respirator.

Operational Protocol: Step-by-Step Methodology

The following protocol is a self-validating system. Each step is designed to preemptively neutralize the risks associated with the subsequent step.

Phase 1: Environmental Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Clear the Workspace: Remove all incompatible materials (strong oxidizers, strong acids, and strong bases) from the fume hood to prevent violent secondary reactions in the event of a spill[2].

  • Static Mitigation: Place an anti-static mat or use an anti-static gun (e.g., Zerostat) inside the hood. 1H-indazole-4,6-dicarbonitrile powders can hold static charges, causing them to "jump" from spatulas.

Phase 2: Weighing and Transfer
  • Don PPE: Inspect nitrile gloves for micro-tears before donning. Apply a second pair of gloves (double-gloving)[2].

  • Container Acclimation: Retrieve the compound from dark, inert storage (e.g., a desiccator). Allow the sealed vial to reach room temperature to prevent condensation, which can degrade the nitrile groups.

  • Weighing:

    • Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood.

    • Use a grounded, stainless-steel micro-spatula to transfer the powder.

    • Scientific Insight: Never pour the powder directly. Pouring generates a microscopic dust cloud that exacerbates the H335 inhalation hazard.

  • Solvation: If preparing a stock solution (e.g., in DMSO or DMF for biological assays), add the solvent directly to the weigh boat or transfer vessel inside the hood before moving it to the bench.

Phase 3: Post-Handling Decontamination
  • Seal and Store: Flush the primary container with inert gas (Argon or Nitrogen) before sealing to maintain compound integrity. Return to designated storage.

  • Glove Disposal: Remove the outer pair of contaminated gloves inside the fume hood. Dispose of them in a designated solid hazardous waste bin.

  • Surface Wipe: Wipe down the balance and hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any invisible micro-particulates.

Spill & Disposal Plan

Laboratory personnel must be prepared to execute a rapid, systematic response to accidental releases[4].

Solid Spill Cleanup Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow airborne dust to settle.

  • Protect: Don an N95/P100 respirator, chemical splash goggles, and double nitrile gloves.

  • Contain (No Sweeping): Never use a dry brush or broom, as this aerosolizes the active pharmaceutical ingredient (API).

  • Wet Wipe Method: Carefully cover the spill with absorbent paper towels. Gently dampen the towels with a compatible solvent (e.g., Isopropanol or water with surfactant) to trap the powder.

  • Collect: Scoop the dampened mass using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Wash: Wash the spill area thoroughly with soap and water.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and wipe-down cloths must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in a "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were used, in which case use "Halogenated Waste").

Workflow Visualization

The following diagram illustrates the logical progression of handling 1H-indazole-4,6-dicarbonitrile, emphasizing the critical transition points where PPE and engineering controls interface.

G S1 1. Storage Retrieval (Inert Atmosphere, Dark) S2 2. Don PPE (Double Nitrile, Goggles) S1->S2 S3 3. Fume Hood Transfer (Draft Shield Active) S2->S3 S4 4. Weighing & Solvation (Anti-static tools) S3->S4 S5 5. Reaction Execution (Sealed Vessel) S4->S5 S6 6. Waste Segregation (Halogen-Free Organics) S5->S6

Figure 1: Standard operating workflow for handling 1H-indazole-4,6-dicarbonitrile.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link][3]

  • National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf,[Link][2]

  • United States Department of Agriculture (USDA). "Chemical Hygiene Plan - Prudent Practices in the Laboratory." USDA ARS,[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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